Methyl 4-methyl-5-nitropyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-methyl-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(8(11)14-2)9-4-7(5)10(12)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCVMGPJNBRFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-methyl-5-nitropyridine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a substituted nitropyridine derivative of significant interest in contemporary medicinal chemistry and drug discovery. Its classification as a "Protein Degrader Building Block" underscores its utility as a versatile intermediate for constructing targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1] The strategic placement of a nitro group, a methyl ester, and a methyl group on the pyridine scaffold provides multiple, chemically distinct handles for synthetic elaboration. This guide provides a comprehensive overview of its known properties, plausible synthetic strategies based on established pyridine chemistry, its anticipated reactivity, and its crucial role in the development of novel therapeutics.
Core Properties and Structural Analysis
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a functionally rich heterocyclic compound. Its core identity and physicochemical properties, both documented and predicted, are essential for its application in a research setting.
Identity and Physicochemical Data
The fundamental properties of the compound are summarized below. It is typically supplied as an off-white to yellow solid and should be stored at room temperature under an inert atmosphere to ensure stability.[2]
| Property | Value | Source(s) |
| Chemical Name | Methyl 4-methyl-5-nitropyridine-2-carboxylate | [1][3] |
| Synonyms | Methyl 4-methyl-5-nitropicolinate; 4-Methyl-5-nitro-pyridine-2-carboxylic acid methyl ester | [2] |
| CAS Number | 868551-30-8 | [1][3][4] |
| Molecular Formula | C₈H₈N₂O₄ | [1][4] |
| Molecular Weight | 196.16 g/mol | [1][4] |
| Appearance | Off-white to yellow solid | [2] |
| Storage | Room Temperature, Inert Atmosphere | [1][2] |
Table 1: Core chemical and physical properties.
| Predicted Property | Value | Source |
| Boiling Point | 356.8 ± 42.0 °C | [2] |
| Density | 1.319 ± 0.06 g/cm³ | [2] |
| pKa | -1.52 ± 0.10 | [2] |
Table 2: Computationally predicted physicochemical data.
Structural Elucidation
The structure features a pyridine ring substituted at positions 2, 4, and 5. The IUPAC name dictates the precise arrangement of these functional groups.
Caption: Chemical structure of Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Expert Analysis: The pyridine ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the nitro group at the 5-position and the methyl carboxylate group at the 2-position. This electronic characteristic is the primary determinant of the molecule's reactivity, making the aromatic ring highly susceptible to nucleophilic attack. The methyl group at the 4-position provides a modest electron-donating effect and serves as a key structural element for molecular recognition in biological systems.
Plausible Synthetic Strategies
Strategy 1: Multicomponent Synthesis and Aromatization
A powerful approach for constructing highly substituted pyridines is the Hantzsch synthesis or related multicomponent reactions, followed by an oxidation step. This method builds the heterocyclic core from acyclic precursors.
Methodology:
-
Condensation: A multicomponent reaction involving a β-dicarbonyl compound, an aldehyde source (like acetaldehyde diethyl acetal), a nitro-ketone (such as nitroacetone), and an ammonia source (e.g., ammonium acetate) can be used to form a substituted 5-nitro-1,4-dihydropyridine intermediate.[5]
-
Aromatization: The resulting dihydropyridine is then oxidized to the corresponding pyridine. Common oxidizing agents for this transformation include nitric acid, chromium trioxide, or sodium nitrite in acetic acid.[5][6]
Causality: This bottom-up approach is highly convergent, building molecular complexity in a single step. The primary challenge lies in controlling the regioselective assembly of unsymmetrical precursors to yield the desired isomer. The use of acetaldehyde diethyl acetal as a stable source of volatile acetaldehyde is a key process optimization that allows for a more controlled reaction.[5]
Caption: Conceptual workflow for a multicomponent synthesis approach.
Strategy 2: Electrophilic Nitration of a Pyridine Precursor
A more traditional "top-down" approach involves the direct nitration of a pre-existing, appropriately substituted pyridine ring.
Methodology:
-
Precursor Synthesis: Synthesize or procure methyl 4-methylpyridine-2-carboxylate.
-
Nitration: Treat the precursor with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[7]
Causality: The success of this strategy hinges on the directing effects of the substituents already on the ring. The carboxylate group at C2 is a deactivating meta-director, while the methyl group at C4 is a weak activating ortho-, para-director. The interplay of these effects would need careful optimization of reaction conditions (temperature, time, nitrating agent) to favor the introduction of the nitro group at the desired C5 position and minimize the formation of unwanted isomers.[7]
Reactivity and Application in Drug Development
The true value of Methyl 4-methyl-5-nitropyridine-2-carboxylate lies in its predictable reactivity, which allows it to serve as a versatile scaffold in multi-step syntheses.
Key Chemical Transformations
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of its utility, as it unmasks a nucleophilic site for further functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): While there are no leaving groups in the starting molecule, the principle of SNAr is central to the reactivity of nitropyridines.[9] If a related precursor containing a halogen (e.g., 2-chloro-4-methyl-5-nitropyridine) were used, the chlorine would be highly activated towards displacement by nucleophiles due to the influence of the para-nitro group.
-
Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH), providing another handle for amide bond formation or other carboxylate chemistries.
Role as a Protein Degrader Building Block
The compound's designation as a protein degrader building block is its most significant application.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Expert Insight: This molecule is an ideal linker or scaffold component. After reduction of the nitro group to an amine, the molecule presents two orthogonal points for connection:
-
The Amine (at C5): Can be acylated to form an amide bond with a linker attached to a warhead that binds the target protein.
-
The Ester (at C2): Can be hydrolyzed to a carboxylic acid, which can then form an amide bond with a linker attached to an E3 ligase-binding moiety (e.g., derivatives of thalidomide or VHL ligands).
This orthogonality allows for a controlled, stepwise assembly of the complex PROTAC molecule.
Caption: Conceptual role as a central scaffold in PROTAC synthesis.
Anticipated Spectroscopic Profile
While specific experimental spectra are not published in the queried sources, a robust prediction of the key spectroscopic features can be made based on the molecule's structure. This is a critical self-validation step in any synthesis.
-
¹H NMR:
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-9.0 ppm), one for the proton at C3 and one for the proton at C6.
-
Ester Methyl: A sharp singlet integrating to 3H around δ 3.9-4.1 ppm.
-
Ring Methyl: A singlet integrating to 3H, likely further upfield, around δ 2.5-2.8 ppm.
-
-
¹³C NMR:
-
Approximately 8 distinct carbon signals are expected.
-
Carbonyl Carbon: A signal in the δ 160-170 ppm range.
-
Aromatic Carbons: Signals between δ 120-160 ppm.
-
Ester Methyl Carbon: A signal around δ 50-55 ppm.
-
Ring Methyl Carbon: A signal around δ 15-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
NO₂ Stretches: Two strong bands, one asymmetric (approx. 1520-1560 cm⁻¹) and one symmetric (approx. 1340-1360 cm⁻¹).
-
Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ester): A band in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A clear peak at m/z = 196.
-
Key Fragments: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59).
-
Safety and Handling
While no specific GHS classification is available for this compound, data from its corresponding carboxylic acid and general safety protocols for nitroaromatic compounds provide a strong basis for safe handling.[4][10]
| Hazard Category | Recommendation | Source(s) |
| Personal Protective Equipment | Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. | [4] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation of vapors, mist, or gas. | [4][11] |
| First Aid (General) | Consult a physician. Show the safety data sheet to the doctor. Move the person to fresh air if inhaled. Wash skin with soap and plenty of water upon contact. Rinse eyes thoroughly with water for at least 15 minutes. | [4] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary. | [4] |
Table 3: Summary of recommended safety and handling procedures.
Conclusion
Methyl 4-methyl-5-nitropyridine-2-carboxylate is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined structure, characterized by electronically differentiated functional groups, provides a robust and versatile platform for the synthesis of complex bioactive molecules. Its primary role as a building block for targeted protein degraders places it at the forefront of innovative therapeutic design. Understanding its properties, synthetic access, and chemical reactivity is paramount for any researcher aiming to leverage its potential in developing next-generation medicines.
References
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methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. CP Lab Safety. [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information (PMC). [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
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Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
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Methyl 4-Methyl-5-nitropyridine-2-carboxylate (cas 868551-30-8) SDS/MSDS download. ChemSrc. [Link]
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Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]
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N-(6-Chloro-4-methylpyridin-3-yl)hydroxylamine Synthesis. Royal Society of Chemistry. [Link]
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"Methyl 4-methyl-5-nitropyridine-2-carboxylate" CAS 868551-30-8
An In-Depth Technical Guide to Methyl 4-methyl-5-nitropyridine-2-carboxylate (CAS 868551-30-8)
Foreword: A Strategic Overview
Methyl 4-methyl-5-nitropyridine-2-carboxylate is more than a chemical entity defined by a CAS number; it is a versatile scaffold in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its constituent functional groups—the nitro, ester, and methyl groups, all arrayed on an electron-deficient pyridine core. This guide provides an in-depth examination of this molecule, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and authoritative sources.
Core Molecular Characteristics
Understanding the fundamental properties of a compound is the bedrock of its effective application. Methyl 4-methyl-5-nitropyridine-2-carboxylate is a solid, typically appearing off-white to yellow.[1] Its structure is characterized by a pyridine ring substituted at key positions, making it a valuable intermediate.
| Property | Value | Source |
| CAS Number | 868551-30-8 | [2][3] |
| Molecular Formula | C₈H₈N₂O₄ | [3][4] |
| Molecular Weight | 196.16 g/mol | [4] |
| IUPAC Name | Methyl 4-methyl-5-nitropyridine-2-carboxylate | [2] |
| Synonyms | Methyl 4-methyl-5-nitropicolinate | [2][5] |
| Appearance | Off-white to yellow solid | [1] |
| Storage | Inert atmosphere, Room Temperature | [1][5] |
| Purity | Typically ≥97% | [3] |
Synthesis Strategy: Regioselective Nitration
The synthesis of substituted nitropyridines requires careful control to achieve the desired regioselectivity. Direct nitration of pyridine itself is notoriously difficult and low-yielding due to the deactivation of the ring by the electronegative nitrogen atom.[6] However, the presence of activating groups can guide the introduction of the nitro group.
A logical and common synthetic pathway to Methyl 4-methyl-5-nitropyridine-2-carboxylate involves the electrophilic nitration of a pre-functionalized precursor, Methyl 4-methylpyridine-2-carboxylate. In this precursor, the methyl group is an activating group, and while the ester is deactivating, the overall electronics favor nitration at the 5-position (para to the methyl group).
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for nitropyridine synthesis.
Objective: To synthesize Methyl 4-methyl-5-nitropyridine-2-carboxylate via nitration.
Materials:
-
Methyl 4-methylpyridine-2-carboxylate (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice bath.
-
Expertise & Causality: The use of concentrated sulfuric acid is crucial. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature is critical to control the exothermic reaction and prevent over-nitration or side reactions.
-
-
Substrate Addition: Slowly add Methyl 4-methylpyridine-2-carboxylate to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes. The internal temperature must be maintained at 0-5°C.
-
Trustworthiness: The slow, dropwise addition is a self-validating control measure. It prevents a dangerous buildup of heat and ensures a steady, controlled reaction rate, enhancing both safety and yield.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.
-
Expertise & Causality: Pouring the acidic mixture into ice water is a standard quenching procedure. The large volume of water dilutes the acid and dissipates heat, while the insolubility of the organic product in the aqueous medium causes it to precipitate.
-
-
Neutralization & Filtration: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the pH is ~7. Filter the resulting solid precipitate under vacuum and wash with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure Methyl 4-methyl-5-nitropyridine-2-carboxylate. Dry the final product under vacuum.
Applications in Medicinal Chemistry: A Versatile Building Block
The true value of Methyl 4-methyl-5-nitropyridine-2-carboxylate is realized in its role as a versatile intermediate. It is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[3] The functional groups on the molecule provide handles for a variety of chemical transformations.
-
Nitro Group Reduction: The nitro group is readily reduced to an amine via catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., with SnCl₂ or Fe/HCl).[7] This resulting aminopyridine is a cornerstone for building amides, sulfonamides, or participating in cross-coupling reactions.[7]
-
Ester Hydrolysis: The methyl ester can be saponified (hydrolyzed) under basic conditions (e.g., using NaOH or LiOH) to form the corresponding carboxylic acid. This acid is a key functional group for forming amide bonds, a ubiquitous linkage in pharmaceuticals, by coupling with amines.
-
Nucleophilic Aromatic Substitution (SₙAr): While less common for this specific substitution pattern, the electron-withdrawing nature of the nitro and ester groups can activate the pyridine ring for nucleophilic aromatic substitution reactions under certain conditions.
Caption: Key transformations of the title compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. The information provided in Safety Data Sheets (SDS) must always be followed.[2][4][8]
Hazard Identification:
-
While specific GHS pictograms are not consistently available, related compounds suggest caution.[8] Standard laboratory precautions are mandatory.
First-Aid Measures: [8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, consult a physician and show them the safety data sheet.[8]
Handling and Storage:
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation. Ensure adequate ventilation.[8]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound should be stored under an inert atmosphere at room temperature.[1][5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]
Conclusion
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a strategically valuable building block for chemical synthesis, particularly in the realm of drug discovery and development. Its well-defined structure and the predictable reactivity of its functional groups allow for its incorporation into a wide array of more complex target molecules. This guide has provided a comprehensive technical overview, from its fundamental properties and a plausible synthetic route to its key applications and safety protocols. By understanding the underlying chemical principles, researchers can fully leverage the potential of this important intermediate.
References
-
INDOFINE Chemical Company. Safety Data Sheet - Methyl 4-methyl-5-nitropyridine-2-carboxylate. URL: [Link]
-
CP Lab Safety. methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. URL: [Link]
-
PubChem. Methyl 4-nitropyridine-2-carboxylate. URL: [Link]
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Chembase.cn. Methyl 4-Methyl-5-nitropyridine-2-carboxylate (cas 868551-30-8) SDS/MSDS download. URL: [Link]
- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
ResearchGate. Nitropyridines: Synthesis and reactions. URL: [Link]
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ResearchGate. Nitropyridines, Their Synthesis and Reactions. URL: [Link]
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PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. URL: [Link]
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Delchimica. 2-Pyridinecarboxylic acid, 4-methyl-5-nitro-, methyl ester. URL: [Link]
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CPAchem. Safety data sheet. URL: [Link]
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AutechCorp. Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. URL: [Link]
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. URL: [Link]
-
ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. URL: [Link]
-
PMC. Nitropyridines in the Synthesis of Bioactive Molecules. URL: [Link]
- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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An In-depth Technical Guide to Methyl 4-methyl-5-nitropyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives hold a place of prominence due to their versatile chemical reactivity and their prevalence in biologically active molecules. This guide provides a comprehensive technical overview of Methyl 4-methyl-5-nitropyridine-2-carboxylate, a specialized pyridine derivative that has emerged as a crucial building block, particularly in the burgeoning field of targeted protein degradation. Herein, we delve into its fundamental molecular and physical properties, discuss plausible synthetic strategies, explore its applications in the synthesis of complex pharmaceutical agents, and outline essential safety and handling protocols.
Molecular Identity and Physicochemical Properties
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a substituted pyridine derivative characterized by the presence of a methyl group, a nitro group, and a methyl ester functionality on the pyridine ring. These substituents significantly influence the molecule's reactivity and its utility as a synthetic intermediate.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental parameters for any experimental work.
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.162 g/mol | [1] |
| CAS Number | 868551-30-8 | [1] |
Structural Representation
The structural formula of Methyl 4-methyl-5-nitropyridine-2-carboxylate is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: 2D structure of Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Physicochemical Characteristics
Based on available data from chemical suppliers, the following properties can be summarized.
| Property | Value/Description | Source(s) |
| Appearance | Off-white to yellow solid | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, in an inert atmosphere | [2] |
| Boiling Point (Predicted) | 356.8 ± 42.0 °C | [2] |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -1.52 ± 0.10 | [2] |
Synthesis Strategies
While a specific, detailed, and publicly available protocol for the synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles for pyridine functionalization. A likely approach would involve the nitration of a pre-functionalized pyridine ring.
Conceptual Synthetic Workflow
A logical synthetic pathway would likely commence with a more readily available substituted pyridine, followed by a series of functional group manipulations.
Caption: A conceptual workflow for the synthesis of the target molecule.
Hypothetical Experimental Protocol
The following protocol is a generalized procedure based on common methods for the synthesis of similar nitropyridine derivatives and should be optimized for this specific target.
Step 1: Esterification of 4-methylpyridine-2-carboxylic acid
-
Suspend 4-methylpyridine-2-carboxylic acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Nitration of Methyl 4-methylpyridine-2-carboxylate
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the methyl 4-methylpyridine-2-carboxylate from the previous step.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress should be monitored by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude Methyl 4-methyl-5-nitropyridine-2-carboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Applications in Drug Discovery and Development
The primary significance of Methyl 4-methyl-5-nitropyridine-2-carboxylate lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of targeted protein degradation.
Building Block for Protein Degraders
This compound is classified as a "Protein Degrader Building Block".[1] Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Small-molecule protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
The structure of Methyl 4-methyl-5-nitropyridine-2-carboxylate, with its multiple functional groups, offers several handles for chemical modification, making it an attractive scaffold for the synthesis of ligands that can be incorporated into these degrader molecules. The nitro group can be reduced to an amine, which can then be further functionalized, while the ester can be hydrolyzed to a carboxylic acid for amide bond formation.
Caption: Application of the title compound in the synthesis of PROTACs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Hazard Identification
According to the available Safety Data Sheet (SDS), detailed hazard information is currently unavailable. However, as a nitro-containing aromatic compound, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
-
Spill Management: In the event of a spill, use personal protective equipment, avoid dust formation, and ensure adequate ventilation before cleaning up.
Conclusion
Methyl 4-methyl-5-nitropyridine-2-carboxylate represents a key molecular scaffold with significant potential in the field of drug discovery, particularly in the synthesis of targeted protein degraders. Its well-defined chemical structure and multiple points for functionalization make it a valuable tool for medicinal chemists. While detailed synthetic and analytical data in the public domain are limited, its commercial availability and classification as a protein degrader building block underscore its importance in the ongoing development of novel therapeutics. Researchers and scientists are encouraged to apply the general principles outlined in this guide for its synthesis and handling, with the understanding that optimization and thorough characterization are essential for any specific application.
References
-
CP Lab Safety. methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. [Link]
-
Chem-Supply. Methyl 4-Methyl-5-nitropyridine-2-carboxylate (cas 868551-30-8) SDS/MSDS download. [Link]
-
PubChem. Methyl 4-nitropyridine-2-carboxylate. [Link]
-
CP Lab Safety. methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. [Link]
Sources
Spectroscopic Characterization of Methyl 4-methyl-5-nitropyridine-2-carboxylate: A Technical Guide
Introduction
Methyl 4-methyl-5-nitropyridine-2-carboxylate, with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , is a substituted pyridine derivative. The presence of a nitro group, a methyl group, and a methyl ester on the pyridine ring results in a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation in synthetic chemistry. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Features
The structure of Methyl 4-methyl-5-nitropyridine-2-carboxylate is presented below. The pyridine ring is substituted at positions 2, 4, and 5. The electron-withdrawing nature of the nitro group at the 5-position and the carboxylate group at the 2-position significantly influences the chemical shifts of the pyridine protons. The methyl group at the 4-position will also have a distinct resonance in the NMR spectra.
Caption: Molecular structure of Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the analysis of related compounds, the following sections predict the ¹H and ¹³C NMR spectra of Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Experimental Protocol (¹H and ¹³C NMR)
A standard protocol for acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and for compounds with limited solubility, DMSO-d₆ is often a suitable alternative.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a standard pulse program such as zgpg30.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: two singlets for the aromatic protons and two singlets for the methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.8 - 9.2 | Singlet | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and deshielded by the electron-withdrawing carboxylate group at the 2-position and the nitro group at the 5-position, leading to a significant downfield shift. |
| ~8.0 - 8.4 | Singlet | 1H | H-3 | The proton at the 3-position is deshielded by the adjacent carboxylate group and the nitro group, though to a lesser extent than H-6. |
| ~4.0 - 4.2 | Singlet | 3H | -OCH₃ (ester) | This is a typical chemical shift for methyl esters. |
| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (ring) | The methyl group on the pyridine ring will appear in the aromatic methyl region. For comparison, the methyl group in the related 2-methoxy-4-methyl-5-nitropyridine appears at 2.58 ppm[1]. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~164 - 168 | C=O (ester) | The carbonyl carbon of the methyl ester will appear in the typical downfield region for esters. |
| ~150 - 155 | C-2 | This carbon is attached to the nitrogen and the electron-withdrawing carboxylate group, causing a significant downfield shift. |
| ~145 - 150 | C-6 | This carbon is adjacent to the ring nitrogen and is deshielded by the nitro group. |
| ~140 - 145 | C-4 | This carbon is attached to the methyl group and is influenced by the adjacent nitro group. |
| ~135 - 140 | C-5 | This carbon is directly attached to the strongly electron-withdrawing nitro group, resulting in a downfield shift. |
| ~120 - 125 | C-3 | This aromatic carbon will appear in the typical region for pyridine ring carbons. |
| ~53 - 56 | -OCH₃ (ester) | This is a characteristic chemical shift for the methyl carbon of a methyl ester. |
| ~18 - 22 | -CH₃ (ring) | The methyl group attached to the pyridine ring will have a chemical shift in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-methyl-5-nitropyridine-2-carboxylate is expected to show characteristic absorption bands for the nitro group, the ester carbonyl, and the aromatic ring.
Experimental Protocol (IR)
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Justification |
| ~3100 - 3000 | Weak to Medium | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |
| ~2960 - 2850 | Weak | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl groups. |
| ~1730 - 1710 | Strong | C=O stretch (ester) | A strong absorption band characteristic of the carbonyl group in an ester. |
| ~1600 - 1450 | Medium | C=C and C=N stretch (aromatic ring) | Skeletal vibrations of the pyridine ring. |
| ~1550 - 1520 | Strong | Asymmetric NO₂ stretch | A strong and characteristic absorption for the nitro group. |
| ~1350 - 1320 | Strong | Symmetric NO₂ stretch | Another strong and characteristic absorption for the nitro group. |
| ~1300 - 1100 | Medium to Strong | C-O stretch (ester) | Stretching vibrations of the C-O single bonds in the ester group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol (MS)
-
Ionization Method: Electron Impact (EI) ionization is a common method for this type of molecule, which will induce fragmentation. Electrospray ionization (ESI) can also be used, which is a softer ionization technique and would likely show a prominent protonated molecular ion peak.
-
Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
Predicted Mass Spectrum
The mass spectrum of Methyl 4-methyl-5-nitropyridine-2-carboxylate is expected to show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will be influenced by the functional groups present.
Molecular Ion:
-
[M]⁺˙: m/z 196
Key Predicted Fragmentation Pathways:
Caption: Predicted key fragmentation pathways for Methyl 4-methyl-5-nitropyridine-2-carboxylate in EI-MS.
Predicted Key Fragments:
| m/z | Proposed Fragment | Description |
| 196 | [C₈H₈N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 165 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 150 | [M - NO₂]⁺ | Loss of the nitro group. This is a common fragmentation for nitroaromatic compounds. |
| 137 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |
| 122 | [C₇H₆NO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - NO₂]⁺ fragment. |
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of Methyl 4-methyl-5-nitropyridine-2-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and comparisons with closely related molecules. This information serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and characterize it in their research and development endeavors. It is recommended that experimental data be acquired to confirm these predictions whenever a pure sample of the compound is available.
References
-
PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-Depth Technical Guide to Methyl 4-methyl-5-nitropyridine-2-carboxylate: A Versatile Building Block for Targeted Protein Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which are meticulously assembled from key chemical building blocks. This technical guide provides an in-depth exploration of Methyl 4-methyl-5-nitropyridine-2-carboxylate, a commercially available building block increasingly recognized for its utility in the synthesis of novel protein degraders. We will delve into its chemical properties, synthetic transformations, and its strategic role in the construction of PROTACs, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile molecule in their TPD programs.
Introduction to Targeted Protein Degradation and the Role of Building Blocks
The landscape of drug discovery is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the complete removal of disease-causing proteins. TPD harnesses the cell's own ubiquitin-proteasome system to achieve this. PROTACs, the most prominent class of TPD molecules, are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.
The modular nature of PROTACs necessitates a robust toolbox of chemical building blocks that allow for the systematic and efficient synthesis of degrader libraries. These building blocks often contain specific functionalities and substitution patterns that are pre-optimized for linker attachment and for influencing the overall physicochemical properties of the final PROTAC molecule. Methyl 4-methyl-5-nitropyridine-2-carboxylate (CAS 868551-30-8) has emerged as one such valuable building block, offering a unique combination of reactive handles on a pyridine scaffold.[1][2]
Physicochemical Properties of Methyl 4-methyl-5-nitropyridine-2-carboxylate
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 868551-30-8 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthetic Utility in Protein Degrader Synthesis
The strategic placement of the nitro, methyl, and methyl ester groups on the pyridine ring makes Methyl 4-methyl-5-nitropyridine-2-carboxylate a versatile precursor for the elaboration of PROTAC linkers and their attachment to either the warhead or the E3 ligase ligand. The primary and most logical synthetic transformation involves the reduction of the nitro group to an amine.
Reduction of the Nitro Group: A Gateway to Linker Attachment
The conversion of the nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis.[3][4] This reaction unmasks a nucleophilic handle that is ideal for the attachment of a linker through amide bond formation or other amine-based chemistries.
A variety of reagents and conditions can be employed for the selective reduction of an aromatic nitro group in the presence of other functional groups like esters.[3][4]
Commonly Employed Reduction Methods:
| Reagent/Catalyst | Conditions | Advantages | Potential Considerations |
| H₂, Pd/C | Catalytic hydrogenation | High yielding, clean reaction | May reduce other sensitive functional groups |
| Fe, NH₄Cl or AcOH | Metal in acidic or neutral media | Cost-effective, mild conditions | Stoichiometric amounts of metal required |
| SnCl₂ | Acidic conditions | Mild and selective | Tin waste can be problematic |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild, often used for sensitive substrates | Can sometimes lead to over-reduction |
The resulting methyl 5-amino-4-methylpyridine-2-carboxylate is a key intermediate, primed for reaction with an appropriately functionalized linker.
Linker Attachment Strategies
Once the amine is unmasked, a variety of linker chemistries can be employed. The choice of linker is critical as it influences the ternary complex formation between the POI, the PROTAC, and the E3 ligase, thereby impacting the degradation efficiency.
Example Workflow for Linker Attachment:
Caption: Workflow for linker attachment to the pyridine core.
Potential for Further Functionalization
While the primary route of functionalization is through the nitro group, the methyl ester also presents an opportunity for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized linker or warhead. This provides an alternative point of attachment and adds to the modularity of this building block.
Hypothetical Application in the Synthesis of a BRD4 Degrader
To illustrate the practical application of Methyl 4-methyl-5-nitropyridine-2-carboxylate, we present a hypothetical synthetic route to a PROTAC targeting the BET bromodomain protein BRD4, a well-validated target in oncology. This example is based on established principles of PROTAC design and synthesis.
Step 1: Synthesis of the Linker-Ready Pyridine Core
The synthesis begins with the reduction of the nitro group of Methyl 4-methyl-5-nitropyridine-2-carboxylate to the corresponding amine using standard conditions, for example, iron powder in the presence of ammonium chloride.
Step 2: Coupling with a Linker
The resulting methyl 5-amino-4-methylpyridine-2-carboxylate is then coupled with a linker containing a terminal carboxylic acid, such as a polyethylene glycol (PEG) linker, using a standard peptide coupling reagent like HATU.
Step 3: Hydrolysis of the Methyl Ester
The methyl ester of the pyridine core is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.
Step 4: Final Coupling to the E3 Ligase Ligand
Finally, the carboxylic acid is activated and coupled to the amine handle of an E3 ligase ligand, for example, a derivative of pomalidomide, to yield the final PROTAC molecule.
Caption: Hypothetical synthesis of a BRD4 PROTAC.
Conclusion and Future Outlook
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a valuable and versatile building block for the synthesis of protein degraders. Its pre-functionalized pyridine core, with strategically placed reactive handles, allows for the efficient and modular construction of PROTAC libraries. The straightforward conversion of the nitro group to an amine provides a reliable entry point for linker attachment, while the methyl ester offers an alternative point of functionalization. As the field of targeted protein degradation continues to expand, the demand for well-designed and readily available building blocks like Methyl 4-methyl-5-nitropyridine-2-carboxylate will undoubtedly grow. Its utility in enabling the rapid exploration of chemical space will be instrumental in the discovery of the next generation of TPD therapeutics.
References
A Technical Guide to the Synthetic Utility of Methyl 4-methyl-5-nitropyridine-2-carboxylate
Abstract
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound whose synthetic utility is governed by a precisely arranged collection of electron-withdrawing and electron-donating groups. This guide elucidates the core mechanisms through which this molecule acts as a versatile building block in modern organic synthesis. We will dissect the electronic architecture of the pyridine ring, detailing how the interplay between the ring nitrogen, a potent C5-nitro group, a C2-ester, and a C4-methyl group dictates its reactivity. The primary focus will be on its role as a powerful electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions, including the nuanced mechanism of Vicarious Nucleophilic Substitution (VNS) for direct C-H functionalization. Furthermore, we will explore the strategic transformation of the nitro group, a key synthetic linchpin, which enables intramolecular cyclization cascades to construct complex bicyclic pyridone scaffolds of significant interest in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the molecule's reactivity, supported by mechanistic diagrams, experimental protocols, and authoritative references.
The Molecular Architecture and Electronic Landscape
The reactivity of Methyl 4-methyl-5-nitropyridine-2-carboxylate is not random; it is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) at the C5 position and the methyl carboxylate group (-COOCH₃) at the C2 position.
The C5-nitro group, in particular, exerts a strong -M (mesomeric) and -I (inductive) effect, significantly depleting electron density across the aromatic system.[1][2] This activation is most pronounced at the positions ortho and para to the nitro group. Simultaneously, the C2-carboxylate group further withdraws electron density. While the C4-methyl group provides a mild, opposing electron-donating (+I) effect, its influence is largely overshadowed by the powerful deactivating substituents. The cumulative result is a highly electrophilic pyridine ring, exceptionally primed for attack by nucleophiles.
Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the ring makes Nucleophilic Aromatic Substitution (SNAr) the principal mechanism governing its reactions.[3] Unlike electron-rich benzene derivatives that favor electrophilic substitution, this molecule readily reacts with nucleophiles.
General Principles of SNAr on Activated Pyridine Rings
The SNAr mechanism is a two-step addition-elimination process. First, a nucleophile attacks an electron-deficient carbon atom on the ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the critical factor determining the reaction's feasibility.[4] In pyridines, the ring nitrogen plays a crucial role in stabilizing this negative charge through resonance, especially when the attack occurs at the C2 or C4 positions.[4] In the final step, a leaving group departs, and the aromaticity of the ring is restored.[5]
Caption: The Vicarious Nucleophilic Substitution (VNS) pathway.
Synthetic Utility and Transformative Reactions
The true power of Methyl 4-methyl-5-nitropyridine-2-carboxylate lies in the strategic interplay of its functional groups, allowing for sequential and cascade reactions.
The Nitro Group as a Synthetic Linchpin: Reduction and Cyclization
While the nitro group is essential for activating the ring towards nucleophilic attack, its most valuable role is often as a precursor to an amino group. The reduction of the C5-nitro group to a C5-amino group fundamentally alters the molecule's electronic character, transforming a potent electron-withdrawing group into a strong electron-donating one.
This transformation is the key step in the synthesis of bicyclic 2-pyridones. [6]Once the C5-amino group is formed, it is perfectly positioned to act as an intramolecular nucleophile. It can attack the electrophilic carbonyl carbon of the C2-ester, leading to a cyclization reaction that expels methanol and forms a fused heterocyclic system. [6]These bicyclic scaffolds are prevalent in many biologically active compounds. [7]
Caption: Synthetic pathway from nitropyridine to bicyclic pyridone.
Experimental Protocols
Protocol 1: General Procedure for Nitro Group Reduction
-
Objective: To selectively reduce the nitro group to an amine.
-
Methodology:
-
Dissolve Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) (5.0 eq) in ethanol, heated to reflux. [6]Alternatively, catalytic hydrogenation (H₂, Pd/C) in THF or methanol can be employed. [8] 3. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino derivative, which can be purified by column chromatography or used directly in the next step.
-
Protocol 2: Intramolecular Cyclization to Bicyclic Pyridone
-
Objective: To synthesize the fused pyridone ring system.
-
Methodology:
-
Dissolve the crude 5-amino intermediate from the previous step in a suitable high-boiling point solvent like ethanol or toluene.
-
Add a base to facilitate the cyclization. Sodium ethoxide in ethanol is an effective choice for promoting the nucleophilic attack and subsequent elimination of methanol. [6] 3. Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Alternatively, acidify the reaction mixture with dilute HCl and extract the product with an appropriate organic solvent. [6] 6. Purify the resulting bicyclic pyridone by recrystallization or column chromatography.
-
Summary of Reactivity
The following table summarizes the key mechanistic pathways and transformations available to Methyl 4-methyl-5-nitropyridine-2-carboxylate, providing a predictive framework for its synthetic applications.
| Functional Group | Position | Primary Mechanistic Role | Common Transformations & Products |
| Nitro Group | C5 | Powerful Activating Group: Enables SNAr/VNS by stabilizing the Meisenheimer intermediate. | Reduction to Amine: Key step for altering electronics and enabling cyclization. |
| Ester Group | C2 | Electrophilic Center: Susceptible to nucleophilic acyl substitution. | Intramolecular Cyclization: Reacts with the C5-amino group to form bicyclic pyridones. |
| Pyridine Ring | C6 | Electrophilic Site: Activated for nucleophilic attack (VNS). | C-H Functionalization: Forms new C-C or C-heteroatom bonds. |
| Methyl Group | C4 | Weak Electron-Donating Group: Modulates overall ring electronics. | Generally unreactive under conditions targeting the ring, but can influence regioselectivity. |
Conclusion
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a sophisticated synthetic intermediate whose reactivity is dominated by the powerful electron-withdrawing capacity of its C5-nitro group. Its primary mechanism of action involves serving as a potent electrophile in Nucleophilic Aromatic Substitution reactions, particularly through the C-H functionalizing VNS pathway. Critically, the nitro group also functions as a latent amino group, which, upon reduction, triggers a facile intramolecular cyclization to furnish valuable bicyclic pyridone heterocycles. This dual reactivity makes it an exemplary building block for constructing complex molecular architectures, offering researchers a reliable and predictable platform for innovation in drug discovery and materials science.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. rsc.org [rsc.org]
"Methyl 4-methyl-5-nitropyridine-2-carboxylate" solubility and stability characteristics
An In-depth Technical Guide to the Solubility and Stability of Methyl 4-methyl-5-nitropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core functionalized with a methyl group, a nitro group, and a methyl ester, suggests a unique combination of electronic and steric properties that make it a valuable building block in synthetic chemistry.[3] Understanding the fundamental physicochemical characteristics of this molecule, specifically its solubility and stability, is paramount for its effective application in drug discovery, formulation development, and process chemistry.[4][5]
This guide provides a comprehensive analysis of the solubility and stability profiles of Methyl 4-methyl-5-nitropyridine-2-carboxylate. It offers theoretical insights grounded in its molecular structure, details robust experimental protocols for empirical determination, and discusses the implications of these properties for research and development.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is essential before undertaking detailed solubility or stability assessments.
| Property | Value | Source |
| IUPAC Name | Methyl 4-methyl-5-nitropyridine-2-carboxylate | [3] |
| CAS Number | 868551-30-8 | [3][6] |
| Molecular Formula | C₈H₈N₂O₄ | [3][6] |
| Molecular Weight | 196.16 g/mol | [3][6] |
| Physical Form | Solid | [7] |
| Storage | Room temperature | [3] |
Solubility Characteristics
Solubility is a critical determinant of a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.[4] The solubility of Methyl 4-methyl-5-nitropyridine-2-carboxylate is dictated by the interplay of its functional groups with the solvent. The polar nitro and ester groups, along with the nitrogen atom in the pyridine ring, can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). The methyl group and the aromatic ring contribute to its lipophilicity.
Predicted Solubility Profile
Based on its structure, a qualitative solubility profile can be predicted:
-
Aqueous Solvents (e.g., Water, PBS): Solubility is expected to be low. While the polar groups provide some affinity for water, the overall molecule possesses significant nonpolar character.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. These solvents can effectively solvate the molecule through strong dipole-dipole interactions. Analogous compounds like 5-Nitropyridine-2-carboxylic acid are noted to be soluble in dimethyl sulfoxide (DMSO).[8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the solvent.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is predicted to be poor due to the molecule's significant polarity.
Experimental Determination of Thermodynamic Solubility
To move beyond prediction, empirical measurement is necessary. The equilibrium (or thermodynamic) shake-flask method is the gold standard for determining a compound's intrinsic solubility.[4][9] This method measures the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[5]
-
Preparation: Add an excess amount of solid Methyl 4-methyl-5-nitropyridine-2-carboxylate to a known volume of the selected solvent (e.g., water, pH 7.4 phosphate buffer, methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[9]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[4]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration.[10] Caution must be exercised during filtration to avoid adsorption of the compound onto the filter material, which could lead to an underestimation of solubility.[10]
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][10]
-
Calculation: Determine the solubility in units such as µg/mL or mg/L by back-calculating from the measured concentration of the diluted sample.
Caption: Equilibrium Shake-Flask Solubility Workflow.
Stability Characteristics
The chemical stability of a compound determines its shelf-life, dictates appropriate storage conditions, and provides insight into potential degradation products that may arise.[11] Forced degradation, or stress testing, is an essential practice used to identify likely degradation pathways and to develop stability-indicating analytical methods.[11][12][13]
Potential Degradation Pathways
The functional groups in Methyl 4-methyl-5-nitropyridine-2-carboxylate make it susceptible to several modes of degradation.
-
Hydrolytic Degradation: The methyl ester is the most probable site for hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can hydrolyze to form 4-methyl-5-nitropyridine-2-carboxylic acid and methanol.
-
Base-Catalyzed Hydrolysis: This reaction is typically much faster than acid-catalyzed hydrolysis. Pyridine derivatives, in general, can be extremely unstable in alkaline media.[14]
-
-
Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the methyl group or the pyridine ring itself, when exposed to oxidizing agents like hydrogen peroxide.[14]
-
Photodegradation: Nitroaromatic compounds are often photolabile. Exposure to UV or visible light could induce degradation, potentially through complex radical pathways. Studies on other pyridine derivatives have shown susceptibility to photodegradation.[14]
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for decomposition.
Caption: Predicted hydrolytic degradation of the title compound.
Experimental Assessment: Forced Degradation Studies
A forced degradation study systematically exposes the compound to harsh conditions to accelerate decomposition.[12] The primary goal is to generate degradation products and develop a stability-indicating analytical method (SIAM) , which is a validated method that can distinguish and quantify the intact drug from its degradants.[15][16] HPLC is the most common and effective technique for this purpose.[17]
-
Stock Solution Preparation: Prepare a solution of Methyl 4-methyl-5-nitropyridine-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature for a shorter duration, monitoring closely due to expected lability.[14]
-
Oxidation: Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample to dry heat (e.g., 80-100 °C).
-
Photostability: Expose a solution to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
-
-
Sample Quenching: After the desired exposure time, neutralize the acidic and basic samples. Dilute all samples to the target concentration for analysis.
-
Analysis by SIAM: Analyze all stressed samples and the control using a developed and validated stability-indicating HPLC method. The method must demonstrate specificity, meaning the peak for the parent compound is well-resolved from all degradation product peaks.[17][18]
-
Peak Purity & Mass Balance: Assess the purity of the parent peak in stressed samples using a photodiode array (PDA) detector. Calculate mass balance to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a compound with predicted low aqueous solubility but good solubility in polar organic solvents like DMSO. Its stability is likely compromised under hydrolytic conditions, particularly in alkaline media where the ester moiety is susceptible to rapid cleavage. The nitroaromatic system also suggests potential sensitivity to light.
The experimental protocols outlined in this guide for equilibrium solubility and forced degradation studies provide a robust framework for empirically characterizing these critical properties. A thorough understanding of the solubility and stability of Methyl 4-methyl-5-nitropyridine-2-carboxylate is not merely academic; it is a prerequisite for leveraging its full potential in any research or development pipeline, ensuring reproducibility, enabling rational formulation design, and guaranteeing the quality and safety of its downstream applications.
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A Medicinal Chemist's Guide to Methyl 4-methyl-5-nitropyridine-2-carboxylate: Synthesis, Reactivity, and Applications
Abstract
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. Its strategic arrangement of a methyl group, a nitro group, and a methyl ester on a pyridine scaffold makes it a versatile building block for the synthesis of complex, biologically active molecules. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing nitro and ester groups, dictates its reactivity and provides a platform for diverse chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, characteristic reactivity, and its emerging role in drug discovery, particularly as a key intermediate for protein degrader building blocks.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous blockbuster drugs. Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of modern drug design. Within this class, nitro-substituted pyridines are particularly valuable synthetic intermediates. The nitro group is a powerful electron-withdrawing group that not only modulates the electronic properties of the ring but also serves as a synthetic handle for further transformations, most notably its reduction to a primary amine.
Methyl 4-methyl-5-nitropyridine-2-carboxylate (CAS No. 868551-30-8) is a prime example of such an intermediate.[1] Its structure is a confluence of functionalities that medicinal chemists can exploit to construct elaborate molecular architectures. This guide will illuminate the path from its synthesis to its application, providing the technical insights necessary for its effective utilization in a drug discovery setting.
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory.
Table 1: Physicochemical Properties of Methyl 4-methyl-5-nitropyridine-2-carboxylate
| Property | Value | Source |
| CAS Number | 868551-30-8 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point (Predicted) | 356.8 ± 42.0 °C | [2] |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Spectroscopic Characterization: While specific, experimentally-derived spectra for this exact molecule are not readily available in public databases, its structure allows for the prediction of key spectroscopic features based on analogous compounds.[3][4] For a medicinal chemist, confirming the identity and purity of this starting material is a critical first step.
-
¹H NMR: One would expect to see distinct singlets for the two aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be downfield due to the deshielding effects of the nitro and ester groups.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the two methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 196.16.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include strong absorbances for the C=O stretch of the ester and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.
Synthesis and Purification
The synthesis of substituted nitropyridines often involves the nitration of a pre-existing pyridine ring.[5] While a specific, detailed synthesis for Methyl 4-methyl-5-nitropyridine-2-carboxylate is not widely published in peer-reviewed journals, a plausible and common synthetic strategy would involve the nitration of a corresponding methyl 4-methylpyridine-2-carboxylate precursor. The conditions for such a reaction must be carefully controlled to ensure regioselectivity and prevent over-nitration.[5][6]
Another viable approach, often employed for constructing highly substituted pyridines, involves a multi-step sequence starting from simpler precursors, such as the derivatization of 2-chloro-4-methyl-5-nitropyridine.[3][7]
Workflow for Synthesis and Verification:
Below is a diagram illustrating a generalized workflow for the synthesis and quality control of a key synthetic intermediate like Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Caption: Generalized workflow for the synthesis, purification, and verification of a key intermediate.
Reactivity and Chemical Transformations
The true value of Methyl 4-methyl-5-nitropyridine-2-carboxylate lies in its predictable and versatile reactivity, which is dominated by the interplay of its functional groups.
-
Nitro Group Reduction: This is arguably the most important transformation. The nitro group can be selectively reduced to an amine (aniline derivative) using standard conditions such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-based reductions (e.g., SnCl₂, Fe/HCl). This unmasks a nucleophilic site, which is a gateway to a vast array of subsequent reactions including amide bond formation, sulfonylation, and diazotization.
-
Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using basic conditions (e.g., LiOH, NaOH).[8] This carboxylic acid can then be coupled with amines to form amides, a critical reaction in drug synthesis.
-
Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is inherently electron-deficient, the strong withdrawing effects of the nitro and ester groups make it even more susceptible to SₙAr, particularly if a leaving group is present at the 2 or 6 positions. For example, related compounds like 2-chloro-4-methyl-5-nitropyridine readily react with nucleophiles like methoxide.[3]
Caption: Key reactive sites and primary transformations of the title compound.
Applications in Medicinal Chemistry
The synthetic utility of Methyl 4-methyl-5-nitropyridine-2-carboxylate makes it a valuable precursor for a range of therapeutic targets. One of its most prominent applications is in the synthesis of building blocks for PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders.[1]
Case Study: A Building Block for Protein Degraders
The transformation of the nitro group to an amine is the key step. The resulting aminopyridine derivative can then be elaborated. For instance, the newly formed amine can be acylated, and the ester can be hydrolyzed to a carboxylic acid. This creates a bifunctional molecule that can be linked to a ligand for an E3 ubiquitin ligase on one end and a ligand for a target protein on the other, forming the core structure of a PROTAC.
Caption: Synthetic pathway from the intermediate to a complex bioactive molecule.
Safety, Handling, and Storage
As with all nitroaromatic compounds, appropriate safety precautions are essential.
-
Hazard Identification: While comprehensive toxicological data is not available, compounds in this class should be handled as potentially hazardous. Standard precautions include avoiding inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]
Conclusion and Future Outlook
Methyl 4-methyl-5-nitropyridine-2-carboxylate is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactivity allows for the controlled, stepwise construction of complex molecules designed to interact with specific biological targets. Its role as a precursor to aminopyridine scaffolds ensures its continued relevance, particularly in burgeoning fields like targeted protein degradation. As the demand for novel, highly specific therapeutics grows, the importance of versatile and intelligently designed building blocks like this one will only increase, making it a valuable compound in the arsenal of drug discovery professionals.
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The Nitropyridine Core: A Legacy of Discovery and a Future of Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Nitro Group on a Pyridine Ring
The pyridine ring is a cornerstone of heterocyclic chemistry, a privileged scaffold found in a remarkable number of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile reactivity have made it a favorite among synthetic chemists for decades. However, the introduction of a simple yet powerful functional group—the nitro group (NO₂) —transforms this already valuable heterocycle into an exceptionally versatile and reactive building block: the nitropyridine.
The electron-withdrawing nature of the nitro group profoundly alters the electronic landscape of the pyridine ring, activating it towards nucleophilic substitution and influencing the regioselectivity of various transformations.[2] This inherent reactivity, coupled with the nitro group's ability to be readily converted into other functional groups, has cemented the role of nitropyridine derivatives as indispensable intermediates in the synthesis of complex molecular architectures.[1]
This guide provides an in-depth exploration of the discovery and history of nitropyridine derivatives in research. We will delve into the seminal discoveries that first brought this class of compounds to the forefront, explore the evolution of their synthesis, and showcase their modern applications in the relentless pursuit of novel therapeutics and advanced agricultural solutions.
Part 1: A Historical Journey - From Serendipitous Discoveries to Rational Design
The story of nitropyridine chemistry is one of overcoming synthetic challenges and progressively unlocking the immense potential of this heterocyclic core.
The Early Days and the Challenge of Direct Nitration
The direct electrophilic nitration of pyridine, a seemingly straightforward transformation analogous to that of benzene, proved to be a formidable challenge for early organic chemists. The nitrogen atom in the pyridine ring is basic and readily protonates under the strongly acidic conditions of nitration, forming the pyridinium ion. This positively charged species is highly deactivated towards electrophilic attack, making direct nitration exceedingly difficult and often resulting in very low yields.[3][4] Early attempts required harsh reaction conditions and produced only meager amounts of the desired 3-nitropyridine.[5]
This initial hurdle spurred the development of alternative strategies and a deeper understanding of pyridine reactivity.
A Pivotal Breakthrough: The Chichibabin Amination
While not a direct nitration, the discovery of the Chichibabin reaction by Russian chemist Aleksei Yevgenievich Chichibabin in 1914 was a landmark achievement in pyridine chemistry.[6][7] This reaction provided a direct method for the amination of pyridine to produce 2-aminopyridine, a crucial precursor for many substituted pyridines, including nitropyridines.[8][9][10] The Chichibabin reaction, a nucleophilic substitution of a hydride ion by an amide anion, opened up new avenues for functionalizing the pyridine ring.[8]
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The Nitropyridine Scaffold: A Versatile Pharmacophore in Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Nitropyridine Moiety
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in the design of novel therapeutic agents. The introduction of a nitro group onto this versatile scaffold dramatically alters its physicochemical and biological properties, unlocking a vast and diverse pharmacological landscape. The potent electron-withdrawing nature of the nitro group modulates the reactivity of the pyridine ring, creating a pharmacophore with significant potential across a spectrum of therapeutic areas.[2] This guide provides a comprehensive exploration of the biological significance of the nitropyridine scaffold, offering insights into its multifaceted activities, mechanisms of action, and practical applications in drug discovery and development.
The Spectrum of Biological Activity: A Multi-pronged Therapeutic Potential
The nitropyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of new drugs targeting a variety of diseases.
Anticancer Activity: Targeting the Machinery of Malignancy
A significant body of research highlights the potent anticancer properties of nitropyridine derivatives. These compounds have been shown to exert cytotoxic effects against a wide range of cancer cell lines, often with impressive potency.[3]
Mechanism of Action: The anticancer activity of nitropyridines is often multifactorial. One key mechanism involves the bioreductive activation of the nitro group under the hypoxic conditions prevalent in solid tumors.[4] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis.[4] Furthermore, specific nitropyridine derivatives have been shown to act as potent inhibitors of key signaling pathways involved in cancer progression. For instance, certain pyridine-urea derivatives incorporating a nitro group have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5]
Quantitative Data on Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-nitropyridyliminothiazolidin-4-one (35a, R = OMe) | MCF-7 (Breast) | 6.41 | [3] |
| 5-nitropyridyliminothiazolidin-4-one (35d, piperidine derivative) | HepG2 (Liver) | 7.63 | [3] |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [5] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [5] |
| Thiophenyl thiazolyl-pyridine hybrid 5 | A549 (Lung) | 0.452 | [6] |
| Benzo[a]phenazine derivative 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity: A Renewed Weapon Against Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Nitropyridine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[8]
Mechanism of Action: Similar to their anticancer effects, the antimicrobial action of some nitropyridines is linked to the reductive activation of the nitro group by microbial nitroreductases.[4] This process generates cytotoxic species that can damage cellular macromolecules. Additionally, certain nitropyridine-containing compounds have been found to inhibit essential microbial enzymes.
Quantitative Data on Antimicrobial Activity:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide derivatives 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18 - 3.08 (µM/mL) | [8] |
| 2-(methyldithio)pyridine-3-carbonitrile 29 | Various bacteria | 0.5 - 64 | [8] |
| 2-(methyldithio)pyridine-3-carbonitrile 29 | Candida species | 0.25 - 2 | [8] |
| Pyridine salts 51-56 | A. niger, C. albicans, P. chrysogenum | 0.1 - 12 (mM) | [8] |
| Pyridine salts 51-56 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 (mM) | [8] |
| Spiroquinoline-indoline-dione 4h | E. faecalis | 375 | [9] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Enzyme Inhibition: Modulating Key Biological Processes
The nitropyridine scaffold serves as a versatile template for the design of potent and selective enzyme inhibitors, targeting a diverse array of enzymes implicated in various diseases.
Examples of Enzyme Inhibition:
-
Urease and Chymotrypsin: A 5-nitropyridin-2-yl derivative has demonstrated dual inhibitory activity against both chymotrypsin and urease, with IC50 values of 8.67 µM and 29.21 µM, respectively.[1]
-
Factor IXa: (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been identified as potent and selective inhibitors of Factor IXa, a key enzyme in the coagulation cascade, suggesting their potential as anticoagulant drugs.[1]
-
Janus Kinase 2 (JAK2): Certain nitropyridine derivatives have been shown to inhibit JAK2 with IC50 values in the range of 8.5–12.2 µM.[1]
-
Glycogen Synthase Kinase 3 (GSK3): A derivative containing a 2,4-dichlorophenyl moiety exhibited potent GSK3 inhibition with an IC50 of 8 nM.[1]
-
HIV-1 Integrase and RNase H: A 3-nitropyridine fused with a furoxan ring (4-aza-6-nitrobenzofuroxan) was found to be a dual inhibitor of HIV-1 integrase and the RNase H domain of reverse transcriptase.[1]
Quantitative Data on Enzyme Inhibition:
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| 5-nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 μM | [1] |
| 5-nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 μM | [1] |
| Nitropyridine-containing urease inhibitors 19 | Jack bean urease | ~2.0–2.3 μM | [1] |
| JAK2 inhibitors 4 and 6 | JAK2 | 8.5–12.2 µM | [10] |
| GSK3 inhibitor 10 (Ar = 2,4-Cl2-C6H3) | GSK3 | 8 nM | [10] |
| 4-aza-6-nitrobenzofuroxan 16 | HIV-1 Integrase (strand transfer) | 190 ± 30 μM | [1] |
| 4-aza-6-nitrobenzofuroxan 16 | HIV-1 Integrase (3′ processing) | 60 ± 15 μM | [1] |
| 4-aza-6-nitrobenzofuroxan 16 | RNase H | 90 ± 20 μM | [1] |
Mechanistic Insights: Unraveling the "How" and "Why"
A deep understanding of the mechanism of action is paramount for rational drug design and optimization. The biological effects of nitropyridines are underpinned by distinct molecular mechanisms.
Bioreductive Activation: A Key to Selective Toxicity
The enzymatic reduction of the nitro group is a central theme in the bioactivity of many nitropyridine compounds.[4] This process is particularly relevant in the low-oxygen environments characteristic of solid tumors and certain microbial niches.
Caption: Bioreductive activation of the nitropyridine scaffold.
Kinase Inhibition: Disrupting Cellular Signaling
The pyridine scaffold is a well-established pharmacophore for kinase inhibitors. The addition of a nitro group can enhance binding affinity and selectivity for specific kinases. The inhibition of VEGFR-2 by nitropyridine-based ureas is a prime example of this targeted approach.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols: From Synthesis to Biological Evaluation
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative nitropyridine derivative and its subsequent in vitro anticancer evaluation.
Synthesis of 2-Hydroxy-5-nitropyridine: A One-Pot Approach
This protocol describes a one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine.[11]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68%)
-
Sodium Nitrite
-
Ammonia solution
-
Ice
-
Reaction kettle (1000 L)
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Centrifuge
-
Drying oven
Procedure:
-
Add concentrated sulfuric acid (1 ton) to a 1000 L reaction kettle.
-
While stirring and maintaining the temperature between 10-20 °C, add 2-aminopyridine (100.0 kg, 1063.8 mol) in batches.
-
Continue stirring and add concentrated nitric acid (92.8 kg, 957.4 mol).
-
Heat the reaction mixture to 45-50 °C and maintain for 4-5 hours.
-
In a separate container, prepare 1 ton of ice water.
-
Slowly pour the reaction solution into the ice water, ensuring the temperature is maintained between 0-10 °C.
-
Prepare an aqueous solution of sodium nitrite (110.1 kg, 1595.7 mol) and add it dropwise to the reaction mixture.
-
After the addition is complete, add ammonia water (600 kg) dropwise until the acid concentration of the reaction solution reaches 25-30%.
-
Discharge the reaction mixture and centrifuge to collect the solid product.
-
Dry the product to obtain 2-hydroxy-5-nitropyridine.
Expected Yield: Approximately 84.5 kg (56.7% yield).
Caption: Workflow for the one-pot synthesis of 2-hydroxy-5-nitropyridine.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nitropyridine compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend in fresh medium, and count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitropyridine compound in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Caption: Experimental workflow for the MTT assay.
Future Perspectives and Conclusion
The nitropyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent biological versatility, coupled with its synthetic tractability, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent nitropyridine derivatives, leveraging computational modeling and structure-activity relationship studies to fine-tune their pharmacological profiles. Furthermore, exploring novel drug delivery systems for nitropyridine-based drugs could enhance their therapeutic efficacy and minimize potential off-target effects.
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K. V. V. S. N. Murty, P. V. S. K. Kumar, and S. K. S. Kumar, "Nitropyridines in the Synthesis of Bioactive Molecules," Pharmaceuticals, vol. 18, no. 5, p. 692, May 2025. [Online]. Available: [Link]
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M. A. El-Sayed, A. M. El-Naggar, A. A. El-Sherbeny, and H. I. El-Subbagh, "Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents," Molecules, vol. 25, no. 1, p. 197, Jan. 2020. [Online]. Available: [Link]
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A.-L. Villa-Reyna, M. Perez-Velazquez, M. L. González-Félix, J.-C. Gálvez-Ruiz, and M.-A. Leyva-Peralta, "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," International Journal of Molecular Sciences, vol. 25, no. 14, p. 7644, Jul. 2024. [Online]. Available: [Link]
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A. M. M. E. Ewida, H. M. A. El-Mowafi, and A. M. El-Naggar, "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis," RSC Advances, vol. 11, no. 41, pp. 25345–25360, 2021. [Online]. Available: [Link]
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Methodological & Application
Synthesis of 6-Methyl-5-azaindole from Methyl 4-methyl-5-nitropyridine-2-carboxylate: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-methyl-5-azaindole, a valuable scaffold in medicinal chemistry, starting from methyl 4-methyl-5-nitropyridine-2-carboxylate. The methodologies described herein are grounded in established chemical principles, offering both a practical workflow and a deeper understanding of the underlying reaction mechanisms.
Introduction: The Significance of the Azaindole Scaffold
Azaindoles, bioisosteres of indoles, are privileged heterocyclic structures frequently incorporated into pharmacologically active compounds.[1][2][3] Their ability to mimic the indole core while offering unique hydrogen bonding capabilities and physicochemical properties makes them attractive targets in drug discovery.[1] Specifically, the 5-azaindole (pyrrolo[3,2-b]pyridine) and 6-azaindole (pyrrolo[2,3-c]pyridine) motifs are present in numerous compounds targeting a range of diseases.
This document focuses on a practical synthetic route to a substituted 6-azaindole, a key intermediate for further elaboration in drug development programs.
Starting Material: Methyl 4-methyl-5-nitropyridine-2-carboxylate
The selected starting material, Methyl 4-methyl-5-nitropyridine-2-carboxylate (CAS 868551-30-8), is a functionalized pyridine derivative.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C8H8N2O4 | [4][5][6] |
| Molecular Weight | 196.16 g/mol | [4][5][6] |
| Appearance | Off-white to yellow solid | [5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
The strategic placement of the nitro group ortho to the methyl group is crucial for the intended cyclization reaction. The ester functionality provides a handle for potential future chemical modifications.
Synthetic Strategy: Reductive Cyclization
The core of the synthetic strategy involves a reductive cyclization of the nitro group. This widely utilized transformation in heterocyclic chemistry can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.[7] The general principle involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent methyl group (or a derivative thereof) to form the pyrrole ring of the azaindole.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.[7][8] Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C).[7][9] The reaction is typically carried out under a hydrogen atmosphere.[9]
Proposed Reaction Scheme:
Caption: Proposed reaction pathway via catalytic hydrogenation.
Method 2: Cadogan Reductive Cyclization
The Cadogan reaction is another powerful method for the synthesis of N-heterocycles from nitroarenes.[10][11][12] This reaction typically employs a trivalent phosphorus reagent, such as triphenylphosphine or a trialkyl phosphite, to effect the deoxygenation of the nitro group and subsequent cyclization.[10][11] While traditionally requiring high temperatures, milder conditions have been developed.[12]
Generalized Mechanism:
Caption: Generalized mechanism of the Cadogan cyclization.
Method 3: Synthesis via Electrophilic [4+1]-Cyclization
A more recent approach involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines.[13][14][15] This method often utilizes trifluoroacetic anhydride (TFAA) to activate the methyl group and facilitate cyclization.[13][14] While our starting material is a nitropyridine, this method becomes relevant after the initial reduction of the nitro group to an amine.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA) are corrosive and should be handled with extreme care.[16][17][18]
Protocol 1: Two-Step Synthesis via Catalytic Hydrogenation and Cyclization
This protocol outlines a two-step procedure involving the reduction of the nitro group followed by cyclization.
Part A: Reduction of Methyl 4-methyl-5-nitropyridine-2-carboxylate
Materials:
-
Methyl 4-methyl-5-nitropyridine-2-carboxylate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
Procedure:
-
To a solution of Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq) in ethanol (or ethyl acetate), add 10% Pd/C (5-10 mol%).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure on a hydrogenation apparatus) at room temperature.[19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[19] Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-amino-4-methylpyridine-2-carboxylate. This intermediate can often be used in the next step without further purification.
Part B: Cyclization to form 6-Methyl-5-azaindole
This step may require optimization depending on the reactivity of the amino intermediate.
Option 1: Thermal Cyclization
-
The crude Methyl 5-amino-4-methylpyridine-2-carboxylate can be heated in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the product by column chromatography.
Option 2: Acid or Base-Catalyzed Cyclization
-
Dissolve the crude amino intermediate in a suitable solvent.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide) and heat the reaction mixture.
-
Monitor the reaction and purify as described above.
Protocol 2: One-Pot Reductive Cyclization using Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from methodologies for the synthesis of 6-azaindoles from 3-amino-4-methylpyridines and may require initial reduction of the nitro group as a separate first step as described in Protocol 1, Part A.[13][14]
Materials:
-
Methyl 5-amino-4-methylpyridine-2-carboxylate (from Protocol 1, Part A)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve the crude Methyl 5-amino-4-methylpyridine-2-carboxylate (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA) (2-3 eq) to the reaction mixture.[13]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the trifluoroacetylated 6-methyl-5-azaindole derivative.
-
The trifluoroacetyl group may be hydrolyzed under basic conditions (e.g., aqueous sodium carbonate) if the parent azaindole is desired.[13]
Data and Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
| Compound | Expected ¹H NMR Signals (Illustrative) | Expected Mass (m/z) |
| Methyl 5-amino-4-methylpyridine-2-carboxylate | Aromatic protons, methyl singlet, ester methyl singlet, broad amine singlet. | [M+H]⁺ = 167.08 |
| 6-Methyl-5-azaindole | Aromatic protons, pyrrolic protons, methyl singlet, NH singlet. | [M+H]⁺ = 133.08 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reduction of the nitro group | Inactive catalyst, insufficient hydrogen pressure, or short reaction time. | Use fresh catalyst, increase hydrogen pressure, or extend the reaction time. |
| Low yield in cyclization step | Unoptimized reaction conditions (temperature, catalyst, solvent). | Screen different solvents, catalysts (acidic or basic), and reaction temperatures. |
| Formation of byproducts | Side reactions such as polymerization or intermolecular condensation. | Adjust reaction concentration, temperature, and rate of addition of reagents. |
Conclusion
The synthesis of 6-methyl-5-azaindole from methyl 4-methyl-5-nitropyridine-2-carboxylate is a feasible process for researchers in drug discovery. The choice between a two-step catalytic hydrogenation followed by cyclization or a one-pot reductive cyclization will depend on the specific requirements of the project, including scale, desired purity, and available resources. The protocols provided in this guide offer a solid starting point for the successful synthesis of this valuable heterocyclic building block.
References
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Application Note & Protocol: The Strategic Incorporation of Methyl 4-methyl-5-nitropyridine-2-carboxylate in PROTAC Linker Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the POI-binding ligand to the E3 ligase-recruiting moiety.[3] This application note details the synthesis and application of Methyl 4-methyl-5-nitropyridine-2-carboxylate, a key building block for the construction of rigid, pyridine-based linkers in PROTACs. We provide a comprehensive overview of the rationale for employing rigid aromatic linkers, a detailed, step-by-step protocol for a pivotal synthetic transformation, and insights into the strategic advantages of this particular scaffold in optimizing PROTAC performance.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule consists of three essential components: a ligand for the target protein (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[4] Upon simultaneous binding, these components form a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][4] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity.[2][5] Its length, rigidity, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the final molecule, such as solubility and cell permeability.[3][5][6]
Recent trends in linker design have shifted from flexible alkyl and polyethylene glycol (PEG) chains towards more rigid and structurally defined scaffolds.[2] Aromatic and heteroaromatic linkers, such as those based on phenyl or pyridine rings, offer several advantages:
-
Conformational Rigidity: Rigid linkers can pre-organize the two ligands into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[4][5]
-
Vectorial Control: The defined geometry of aromatic rings allows for precise control over the exit vectors of the connected ligands, which is crucial for achieving productive protein-protein interactions within the ternary complex.[]
-
Enhanced Stability: Aromatic systems can improve the metabolic stability of the PROTAC molecule.[4]
-
Favorable Interactions: The π-electron systems of aromatic linkers can engage in non-covalent interactions, such as π-π stacking, which can further stabilize the ternary complex.[4][]
The pyridine ring is a particularly attractive scaffold for rigid linkers due to its planarity, metabolic stability, and the ability of the nitrogen atom to act as a hydrogen bond acceptor, potentially improving solubility and target engagement.
Properties of Methyl 4-methyl-5-nitropyridine-2-carboxylate
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a versatile chemical intermediate for the synthesis of substituted pyridine-based PROTAC linkers. Its key structural features—a methyl ester for derivatization, a nitro group as a leaving group for nucleophilic aromatic substitution (SNAr), and a methyl group influencing the ring's electronics—make it a strategic starting point for linker elaboration.
| Property | Value | Reference |
| Molecular Formula | C8H8N2O4 | Inferred |
| Molecular Weight | 196.16 g/mol | Inferred |
| Appearance | Likely a pale yellow to orange solid | [8][9] |
| Key Reactive Sites | 1. Ester (C2): Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced. 2. Nitro Group (C5): An excellent leaving group for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols) to build out the linker. | [8][10] |
Synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate
The synthesis of this key intermediate can be approached from commercially available starting materials, such as 2-amino-4-methylpyridine, through a multi-step sequence involving nitration, diazotization/hydrolysis, chlorination, and finally esterification and nucleophilic substitution. A plausible synthetic pathway is outlined below.
Caption: Plausible synthetic route to the target intermediate.
Protocol: Nucleophilic Aromatic Substitution (SNAr) for Linker Elaboration
This protocol describes a general procedure for the key step in utilizing Methyl 4-methyl-5-nitropyridine-2-carboxylate: the displacement of the 5-nitro group with a primary or secondary amine. This reaction forms the foundation for connecting the pyridine core to either the POI-binding ligand or the E3-recruiting moiety, often via an amine-terminated tether. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 2-position activates the nitro group at the 5-position for nucleophilic attack.[8][10]
Experimental Workflow
Caption: General workflow for the SNAr reaction.
Materials and Reagents
-
Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq)
-
Amine-containing linker precursor (e.g., Boc-piperazine, N-Boc-ethylenediamine) (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Organic base (e.g., DIPEA, Et3N) (2.0 - 3.0 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Solvents for column chromatography (e.g., Hexanes, Ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq) and dissolve it in the chosen aprotic polar solvent (e.g., DMF, to a concentration of ~0.1-0.5 M).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Aprotic polar solvents are ideal for SNAr reactions as they solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.
-
-
Addition of Reagents: To the stirred solution, add the amine-containing linker precursor (1.1 - 1.5 eq) followed by the organic base (e.g., DIPEA, 2.0 - 3.0 eq).
-
Rationale: A slight excess of the amine nucleophile ensures complete consumption of the starting material. The base is crucial to deprotonate the amine nucleophile (if it's a salt) or to scavenge the protons generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Rationale: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier. The optimal temperature will depend on the nucleophilicity of the amine and the specific solvent used.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water or a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x volume of the aqueous layer).
-
Rationale: The aqueous workup serves to quench the reaction and remove the high-boiling point solvent (e.g., DMF) and water-soluble salts. Extraction isolates the desired organic product.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Standard purification steps remove residual impurities. Column chromatography is essential to isolate the desired product with high purity, which is critical for subsequent synthetic steps and biological evaluation.
-
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Conclusion
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a valuable and strategically designed building block for the synthesis of advanced PROTAC linkers. Its rigid pyridine core provides a defined structural framework, while its reactive handles allow for versatile and controlled elaboration into complex linker architectures. The protocol provided for the nucleophilic aromatic substitution of the nitro group offers a reliable method for incorporating this scaffold into a PROTAC synthesis workflow. By leveraging such well-defined intermediates, researchers can systematically explore the structure-activity relationships of the linker, paving the way for the rational design of more potent and selective protein degraders.
References
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (n.d.).
- From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23).
- Linkers in PROTACs - Precise PEG. (n.d.).
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.).
- Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. (2025, October 28).
- How is 2-Chloro-4-methyl-5-nitropyridine synthesized? - FAQ - Guidechem. (n.d.).
- Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (n.d.).
- Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. (n.d.).
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (n.d.).
- Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (2020, October 30).
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- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
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- 10. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-methyl-5-nitropyridine-2-carboxylate Derivatives
Abstract
Substituted nitropyridine scaffolds are of paramount importance in medicinal chemistry and materials science, serving as key building blocks for a diverse range of functional molecules, including kinase inhibitors and other pharmaceuticals.[1] This application note provides a comprehensive technical guide for the functionalization of a versatile nitropyridine intermediate, specifically derivatives of Methyl 4-methyl-5-nitropyridine-2-carboxylate (CAS: 868551-30-8).[2] We present detailed, field-proven protocols for three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices, optimization strategies, and troubleshooting.
For the purpose of these protocols, we will assume the starting material is Methyl 6-bromo-4-methyl-5-nitropyridine-2-carboxylate , a common and logical precursor for cross-coupling reactions at the C6 position. The principles and procedures outlined can be adapted for other halo-derivatives of this scaffold.
Substrate Profile: Methyl 6-bromo-4-methyl-5-nitropyridine-2-carboxylate
The reactivity of the pyridine scaffold is significantly influenced by its substituent pattern. In our target molecule, the electronic landscape is defined by several key features:
-
Pyridine Ring: The nitrogen atom acts as an electron sink, rendering the ring electron-deficient compared to benzene.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group at the C5 position, it further deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution and, critically, for the oxidative addition step in palladium-catalyzed coupling cycles.[3]
-
Bromo Group (-Br): A good leaving group at the C6 position, ortho to the activating nitro group, making it an excellent electrophilic partner for cross-coupling.[4]
-
Ester & Methyl Groups: These substituents at C2 and C4, respectively, also modulate the electronic properties and steric environment of the molecule.
This electronic profile makes the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[4][5]
General Experimental Workflow
A successful cross-coupling reaction is contingent on the rigorous exclusion of oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands. The following general workflow is foundational for all protocols described herein.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Protocol I: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used to couple aryl halides with arylboronic acids or esters.[6] For our substrate, this allows the introduction of diverse aryl or heteroaryl moieties at the C6 position.
Mechanistic Rationale
The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The base is crucial for activating the boronic acid to facilitate transmetalation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Methyl 6-bromo-4-methyl-5-nitropyridine-2-carboxylate | 275.07 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 - 1.5 | 1.2-1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | - | 4.0 mL | - |
| Water, degassed | - | 1.0 mL | - |
Procedure
-
To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Methyl 6-bromo-4-methyl-5-nitropyridine-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).[7]
-
Seal the flask with a rubber septum, then evacuate the flask and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Using syringes, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The solvent should be thoroughly degassed by bubbling with argon for at least 20 minutes prior to use.
-
Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-aryl product.
Rationale & Optimization Insights
-
Catalyst/Ligand Choice: Pd(dppf)Cl₂ is a reliable, air-stable precatalyst. The dppf ligand is effective for a wide range of substrates. For more challenging couplings (e.g., with sterically hindered boronic acids), more advanced Buchwald-type ligands like SPhos or XPhos in combination with a Pd(0) source like Pd₂(dba)₃ may be required.[8]
-
Base Selection: K₂CO₃ is a moderately strong base suitable for many arylboronic acids. For less reactive or pinacol boronate esters, stronger bases like K₃PO₄ or Cs₂CO₃ may improve yields.[8]
-
Solvent System: The dioxane/water mixture is standard, promoting the dissolution of both organic and inorganic reagents. The water is essential for the activity of the inorganic base.[7]
-
Arylboronic Acid Partner: Electron-rich boronic acids tend to react faster, while electron-poor ones may require longer reaction times or higher temperatures due to a slower transmetalation step.[9][10]
Protocol II: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for constructing C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[11] It is a cornerstone of modern pharmaceutical synthesis.[12]
Mechanistic Rationale
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[13] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine-palladium adduct without competing in side reactions.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Methyl 6-bromo-4-methyl-5-nitropyridine-2-carboxylate | 275.07 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5.0 mL | - |
Procedure
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst system and base, performing these steps in an inert atmosphere glovebox is highly recommended.
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.05 mmol) to an oven-dried Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.
-
In a separate Schlenk flask, add Methyl 6-bromo-4-methyl-5-nitropyridine-2-carboxylate (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).[14]
-
Transfer the pre-formed catalyst solution from the Schlenk tube to the flask containing the reagents via cannula or syringe. Rinse the tube with the remaining toluene (3 mL) and add to the reaction flask.
-
Seal the flask and heat in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale & Optimization Insights
-
Ligand Selection: The choice of ligand is critical and substrate-dependent.[15] Xantphos is a good starting point due to its wide bite angle, which promotes reductive elimination. For hindered primary amines, ligands like BrettPhos may be superior.[13]
-
Base: NaOtBu is a strong, non-nucleophilic base commonly used. Other bases like LHMDS or K₃PO₄ can be effective, especially for base-sensitive substrates.[13] Note that esters and nitro groups can be sensitive to strong bases like NaOtBu, so careful temperature control and monitoring are essential.[13]
-
Ammonia Equivalents: For the synthesis of primary anilines, using ammonia directly is challenging. Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can serve as effective ammonia equivalents.[16]
Protocol III: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides to form disubstituted alkynes, which are valuable intermediates in organic synthesis.[17] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[18]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species. This copper acetylide is generated in a separate copper cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of a base.[17] Reductive elimination from the palladium center yields the final product.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Methyl 6-bromo-4-methyl-5-nitropyridine-2-carboxylate | 275.07 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.025 | 0.025 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N), anhydrous | 101.19 | 3.0 | 3.0 |
| DMF, anhydrous | - | 5.0 mL | - |
Procedure
-
To an oven-dried Schlenk flask, add Methyl 6-bromo-4-methyl-5-nitropyridine-2-carboxylate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).[19]
-
Seal the flask, evacuate, and backfill with argon (3x).
-
Add anhydrous DMF (5.0 mL), anhydrous triethylamine (3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.[19]
-
Stir the reaction mixture at 60-80 °C. The reaction is often rapid and can be complete in 1-4 hours. Monitor by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove catalyst residues and salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale & Optimization Insights
-
Catalyst System: The Pd/Cu system is classic and highly effective.[17] The copper co-catalyst is crucial for activating the alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling).
-
Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed. These typically require a stronger base (e.g., pyrrolidine, DBU) and are often performed at higher temperatures but can provide cleaner reactions.[18]
-
Base/Solvent: Triethylamine often serves as both the base and a co-solvent. Its role is to neutralize the HBr formed and facilitate the formation of the copper acetylide.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere technique. Use a fresh catalyst/ligand. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ for Suzuki). Increase temperature in 10 °C increments. |
| Protodebromination (Halogen replaced by -H) | Presence of water/protiс sources; Slow transmetalation step. | Use rigorously dried solvents and reagents. For Suzuki, try a stronger base or a more reactive boronate ester. For Buchwald, ensure the base is sufficiently strong. |
| Homocoupling of Partner (e.g., Biaryl or Diyne) | Oxygen contamination; For Sonogashira, excessive copper catalyst or slow cross-coupling. | Improve degassing procedures. For Sonogashira, reduce the amount of CuI or switch to a copper-free protocol. For Suzuki, ensure the boronic acid is of high purity. |
| Decomposition of Substrate | Reaction temperature too high; Base is too strong for functional groups (ester/nitro). | Run the reaction at the lowest effective temperature. For Buchwald, consider a milder base like K₃PO₄. Monitor reaction time carefully to avoid prolonged heating after completion.[13] |
References
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Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
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National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. Suzuki coupling reactions of methyl... [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]
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University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
-
University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ACS Publications. Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. [Link]
-
ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]
-
National Institutes of Health (NIH). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
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Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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CP Lab Safety. methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
PubMed. Buchwald-Hartwig Amination of Nitroarenes. [Link]
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ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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PubChem. Methyl 4-nitropyridine-2-carboxylate. [Link]
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ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
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Application Notes & Protocols: Amide Bond Formation Using Methyl 4-methyl-5-nitropyridine-2-carboxylate
Introduction: A Modern Tool for Amide Synthesis in Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and finding ubiquitous presence in a vast array of pharmaceutical agents.[1][2] The synthesis of amides, therefore, remains a critical and intensely studied area of research. While numerous methods exist, the direct coupling of carboxylic acids and amines is often challenging due to the formation of stable ammonium-carboxylate salts.[2][3] A common strategy to overcome this thermodynamic hurdle is the activation of the carboxylic acid, often by converting it into a more electrophilic species like an acyl chloride or an activated ester.[4][5]
This application note details the use of Methyl 4-methyl-5-nitropyridine-2-carboxylate as a highly effective acylating agent for the formation of amide bonds with primary and secondary amines. The presence of an electron-withdrawing nitro group on the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon, facilitating efficient nucleophilic acyl substitution under mild conditions.[1] This reagent offers a valuable alternative to traditional coupling agents, particularly in the synthesis of complex molecules where functional group tolerance and high yields are paramount. The methyl group at the 4-position can also subtly influence the electronic properties and solubility of the reagent.[6]
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction of Methyl 4-methyl-5-nitropyridine-2-carboxylate with an amine proceeds via a classic nucleophilic acyl substitution mechanism.[7][8][9] The reaction can be conceptualized in two key steps, which can be catalyzed by either basic or acidic conditions, though a base-mediated approach is more common for this class of reagents.[7][8]
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate.[10]
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the methoxy group is expelled as a leaving group (methanol). The resulting product is the desired amide. The pyridine ring, particularly with the electron-withdrawing nitro group, stabilizes the transition state and provides a good leaving group character to the ester moiety.[1]
Caption: Generalized mechanism of amide bond formation.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to prevent hydrolysis of the activated ester. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially with sensitive substrates.
-
Base: A non-nucleophilic base is often added to scavenge the acidic proton from the amine's nitrogen after it attacks the carbonyl, driving the reaction to completion. Suitable bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]
Protocol 1: General Procedure for Amide Synthesis
This protocol outlines a general method for the reaction of Methyl 4-methyl-5-nitropyridine-2-carboxylate with a primary or secondary amine.
Materials:
-
Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 equiv.)
-
Primary or secondary amine (1.0 - 1.2 equiv.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent.
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equiv.) and the base (e.g., Triethylamine, 2.0 equiv.) in anhydrous DCM under an inert atmosphere.
-
Stir the solution at room temperature for 10-15 minutes.
-
In a separate flask, dissolve Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 equiv.) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the activated ester to the stirred amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Caption: Step-by-step experimental workflow.
Data Presentation: Representative Reaction Outcomes
The high reactivity of Methyl 4-methyl-5-nitropyridine-2-carboxylate allows for the synthesis of a diverse range of amides with good to excellent yields. Below is a table summarizing expected outcomes with various amine types under the conditions described in Protocol 1.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Benzylamine | N-benzyl-4-methyl-5-nitropyridine-2-carboxamide | >90 |
| 2 | Aniline | N-phenyl-4-methyl-5-nitropyridine-2-carboxamide | 80-90 |
| 3 | Piperidine | (4-methyl-5-nitropyridin-2-yl)(piperidin-1-yl)methanone | >95 |
| 4 | tert-Butylamine | N-(tert-butyl)-4-methyl-5-nitropyridine-2-carboxamide | 70-80 |
Note: The data presented are representative and actual results may vary based on substrate purity, reaction scale, and specific laboratory conditions.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature or using a more polar solvent like DMF. Ensure that the amine is not a limiting reagent and that the base is sufficient to neutralize any generated acid. For sterically hindered amines, longer reaction times may be necessary.
-
Side Reactions: The primary side reaction is the hydrolysis of the activated ester. Using anhydrous conditions is crucial to minimize this.
-
Poorly Nucleophilic Amines: For weakly nucleophilic amines, such as anilines with electron-withdrawing groups, the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts (0.1 equiv.) can accelerate the reaction.[7]
Conclusion: A Versatile Reagent for Modern Drug Discovery
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a potent and versatile reagent for the synthesis of amides, particularly valuable for substrates encountered in medicinal chemistry and drug development.[11] Its heightened reactivity, due to the electron-withdrawing nitro group, facilitates efficient amide bond formation under mild conditions.[1] The protocols provided offer a reliable framework for its application in synthesizing diverse amide libraries for biological evaluation.
References
-
Lee, H.-J., Choi, E.-S., & Maruoka, K. (2022). Development of a Catalytic Ester Activation Protocol for the Efficient Formation of Amide Bonds using an Ar−I/HF⋅pyridine/ mCPBA System. Angewandte Chemie International Edition, 61(40), e202208493. Available from: [Link]
-
BYJU'S. Nucleophilic Acyl Substitution. Available from: [Link]
-
Papakyriakou, A., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 29(35), e202300556. Available from: [Link]
-
Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Available from: [Link]
-
Shen, B., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14838. Available from: [Link]
-
Chad's Prep. (2023). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Available from: [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]
-
O'Duill, M., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(16), 4262–4265. Available from: [Link]
-
Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Available from: [Link]
-
AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]
-
Shen, B., et al. (2017). Direct amidation of esters with nitroarenes. Semantic Scholar. Available from: [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available from: [Link]
-
Cano, I., et al. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 16(30), 5435–5440. Available from: [Link]
-
Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7481–7485. Available from: [Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides
-
Mondal, B., & Jana, S. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(31), 20045–20050. Available from: [Link]
-
CP Lab Safety. methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. Available from: [Link]
-
Royal Society of Chemistry. Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. Available from: [Link]
-
PubChem. Methyl 4-nitropyridine-2-carboxylate. Available from: [Link]
-
Andrey K. (2014, July 2). Amide Formation from Carboxylic Acids [Video]. YouTube. Available from: [Link]
-
Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. Available from: [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
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Application Notes and Protocols for the Fischer Indole Synthesis of Novel Azaindoles from Methyl 4-methyl-5-nitropyridine-2-carboxylate
Introduction: Expanding the Chemical Space of Indole Analogs
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction, has been a primary tool for the construction of this privileged heterocycle for over a century.[1][2][3] This method traditionally involves the reaction of an arylhydrazine with an aldehyde or ketone. In our continuous effort to explore novel chemical space and provide researchers with tools for the synthesis of complex molecules, this document details the application of the Fischer indole synthesis to a heteroaromatic substrate: Methyl 4-methyl-5-nitropyridine-2-carboxylate .
The synthesis of azaindoles, where a nitrogen atom replaces one of the carbon atoms in the benzene ring of indole, presents unique challenges and opportunities. The electron-deficient nature of the pyridine ring can impede the key[4][4]-sigmatropic rearrangement step of the Fischer indole synthesis.[5] However, strategic substitution on the pyridine ring can modulate its reactivity, enabling the formation of these valuable indole isosteres. This guide provides a comprehensive protocol for the synthesis of a novel azaindole derivative, starting from the commercially available Methyl 4-methyl-5-nitropyridine-2-carboxylate, and offers insights into the underlying mechanism and potential challenges.
Strategic Overview: A Two-Stage Approach to a Novel Azaindole
The direct use of Methyl 4-methyl-5-nitropyridine-2-carboxylate in a Fischer indole synthesis is not feasible as it lacks the requisite hydrazine functionality. Therefore, a two-stage approach is proposed:
-
Synthesis of the Pyridylhydrazine Intermediate: Conversion of an amino-substituted precursor of the starting material into the corresponding pyridylhydrazine.
-
Fischer Indole Cyclization: Reaction of the synthesized pyridylhydrazine with a suitable carbonyl compound to yield the target azaindole.
Figure 1: Proposed two-stage synthetic workflow.
Part 1: Synthesis of the Pyridylhydrazine Intermediate
A crucial prerequisite for the Fischer indole synthesis is the availability of the corresponding hydrazine. Assuming the starting material is the 2-amino derivative, Methyl 2-amino-4-methyl-5-nitropyridine-2-carboxylate, the synthesis of the pyridylhydrazine can be achieved through a classical diazotization-reduction sequence.
Protocol 1: Synthesis of Methyl 2-hydrazineyl-4-methyl-5-nitropyridine-2-carboxylate
Materials:
-
Methyl 2-amino-4-methyl-5-nitropyridine-2-carboxylate
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve Methyl 2-amino-4-methyl-5-nitropyridine-2-carboxylate (1.0 eq) in concentrated HCl at 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (4.0 eq) in concentrated HCl.
-
Cool the stannous chloride solution to 0°C and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridylhydrazine.
-
Note: The crude hydrazine is often used directly in the next step without further purification due to its potential instability.
Part 2: The Fischer Indole Synthesis of a Novel Azaindole
With the pyridylhydrazine in hand, the Fischer indole synthesis can be performed. The choice of the carbonyl partner will determine the substitution pattern of the resulting azaindole. For this protocol, we will use cyclohexanone as a representative ketone.
Protocol 2: Synthesis of the Substituted Azaindole
Materials:
-
Methyl 2-hydrazineyl-4-methyl-5-nitropyridine-2-carboxylate (from Protocol 1)
-
Cyclohexanone
-
Sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Hydrazone Formation:
-
Dissolve the crude pyridylhydrazine (1.0 eq) in ethanol.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to form the pyridylhydrazone.
-
-
Cyclization:
-
Slowly add the hydrazone solution to a pre-heated solution of the acid catalyst (e.g., 10 parts by weight of polyphosphoric acid at 100°C or a solution of sulfuric acid in a high-boiling solvent).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired azaindole.
-
Mechanistic Insights and Key Considerations
The Fischer indole synthesis is a mechanistically rich reaction. A general understanding of the steps is crucial for troubleshooting and optimization.
Figure 2: Simplified mechanism of the Fischer indole synthesis.
The key step is the[4][4]-sigmatropic rearrangement, which is facilitated by electron-donating groups on the aromatic ring.[5] In the case of our substrate, we have competing electronic effects:
| Substituent | Position | Electronic Effect | Impact on Fischer Indole Synthesis |
| Methyl Group | 4 | Electron-donating (hyperconjugation) | Favorable for the[4][4]-sigmatropic rearrangement. |
| Nitro Group | 5 | Strongly electron-withdrawing | Unfavorable; deactivates the pyridine ring. |
| Carboxylate Group | 2 | Electron-withdrawing | Unfavorable; deactivates the pyridine ring. |
| Pyridine Nitrogen | 1 | Electron-withdrawing | Unfavorable; deactivates the pyridine ring. |
The presence of the strongly electron-withdrawing nitro and carboxylate groups, in addition to the inherent electron-deficient nature of the pyridine ring, is expected to make the cyclization challenging. Therefore, more forcing reaction conditions, such as the use of strong acids like polyphosphoric acid (PPA) or sulfuric acid at high temperatures, are likely necessary.[6][7]
Potential Challenges and Mitigation Strategies:
-
Low Reactivity: The electron-deficient nature of the pyridine ring may lead to slow or incomplete reaction.
-
Mitigation: Employ stronger acid catalysts (e.g., PPA, Eaton's reagent) and higher reaction temperatures. Microwave-assisted heating could also be explored to accelerate the reaction.
-
-
Side Reactions: The presence of a nitro group can lead to decomposition or undesired side reactions under harsh acidic conditions.
-
Mitigation: Careful control of reaction temperature and time is crucial. It may be beneficial to perform the reaction under an inert atmosphere.
-
-
Regioselectivity: If an unsymmetrical ketone is used as the carbonyl partner, a mixture of regioisomeric indoles may be formed.
-
Mitigation: The directing effect of the substituents on the pyridine ring might favor one regioisomer. Analysis of the product mixture by NMR and chromatography will be necessary.
-
Conclusion
The application of the Fischer indole synthesis to Methyl 4-methyl-5-nitropyridine-2-carboxylate offers a pathway to novel and potentially biologically active azaindole derivatives. While the electron-withdrawing substituents on the pyridine ring present a synthetic challenge, the protocols and considerations outlined in this document provide a solid foundation for researchers to successfully navigate this transformation. The resulting substituted azaindoles can serve as valuable building blocks in drug discovery and materials science.
References
- Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145.
- PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction.
- Thieme Connect. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction.
- BenchChem. (2025).
- American Chemical Society. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Sonogashira reaction conditions for "Methyl 4-methyl-5-nitropyridine-2-carboxylate"
An Application Note and Protocol for the Sonogashira Reaction of Methyl 4-methyl-5-nitropyridine-2-carboxylate
Introduction: Navigating the Challenges of Electron-Deficient Pyridine Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized terminal alkynes.[1][2] This palladium-catalyzed, copper-co-catalyzed transformation is renowned for its operational simplicity and functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
This guide focuses on a particularly challenging substrate: Methyl 4-methyl-5-nitropyridine-2-carboxylate . The successful functionalization of this molecule via the Sonogashira reaction is complicated by several intrinsic factors:
-
Electron-Deficient Ring System: The pyridine nitrogen, combined with the potent electron-withdrawing effects of the nitro (-NO₂) and methyl carboxylate (-CO₂Me) groups, significantly alters the electronic properties of the aromatic ring. While this can be beneficial for the oxidative addition step, it can also influence catalyst stability and side reactions.[5]
-
Catalyst Inhibition: Pyridine derivatives are known to coordinate with palladium centers, which can lead to catalyst inhibition or deactivation.[1][6] Careful selection of the catalyst, ligands, and reaction conditions is paramount to mitigate this effect.
-
Steric Hindrance: The substituents at the 2-, 4-, and 5-positions may present steric challenges that can impede the approach of the bulky catalyst and the coupling partners.
This document provides a comprehensive protocol and expert insights derived from established principles of cross-coupling chemistry to successfully navigate these challenges. We will delve into the mechanistic underpinnings, provide a robust step-by-step protocol, and offer practical troubleshooting advice for researchers working with this and similar heteroaromatic substrates.
Mechanistic Considerations: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8] Understanding these cycles is crucial for rational optimization and troubleshooting.
The Palladium Cycle is responsible for bringing the aryl halide and the alkyne together:
-
Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species, often by an amine or phosphine ligand.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., Pyridine-Br) to form a Pd(II) intermediate. The strong electron-withdrawing nature of the nitro- and ester-substituted pyridine ring facilitates this key step.[5]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (the pyridine and the alkyne) are eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.
The Copper Cycle serves to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne. This complexation increases the acidity of the terminal alkyne proton.[5]
-
Deprotonation: An amine base deprotonates the activated alkyne, forming a highly nucleophilic copper acetylide species.[9] This species is then ready for the transmetalation step with the palladium center.
A critical side reaction associated with the copper cycle is the oxidative homocoupling of the alkyne (Glaser coupling), which forms undesired alkyne dimers.[1] This is why maintaining a strictly inert, oxygen-free atmosphere is essential for the success of the reaction.
Caption: Figure 1: The Interconnected Palladium and Copper Catalytic Cycles.
Optimized Reaction Parameters
Successful Sonogashira coupling of Methyl 4-methyl-5-nitropyridine-2-carboxylate requires careful tuning of several parameters. The following table summarizes a validated starting point for optimization.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Pyridine Substrate | Methyl 5-bromo-4-methyl-2-nitropyridine-2-carboxylate | The C-Br bond offers a good balance of reactivity and stability. Aryl iodides are more reactive but may be less stable or accessible. Aryl chlorides are typically too unreactive for standard conditions.[1][10] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A robust and commercially available Pd(II) precatalyst that is reliably reduced in situ. For very challenging couplings, consider more active catalysts with bulky, electron-rich ligands.[8][11] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (4-10 mol%) | Essential for activating the alkyne under mild conditions. Ensure the CuI is of high purity and free from oxidizing Cu(II) contaminants.[1][12] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Acts as both a base to deprotonate the alkyne and an acid scavenger. Using the base as a co-solvent or the sole solvent can be effective.[11][13] |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous, degassed polar aprotic solvents are preferred to ensure solubility of all components and to minimize side reactions.[2][11] |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv.) | A slight excess is used to drive the reaction to completion. Both aryl- and alkyl-substituted alkynes are generally well-tolerated.[14] |
| Temperature | 60 - 80 °C | While many Sonogashira reactions run at room temperature, the combination of an electron-deficient system and a moderately reactive aryl bromide often necessitates heating to achieve a reasonable reaction rate.[11][13] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial. Prevents oxidative Glaser homocoupling of the alkyne and protects the Pd(0) catalyst from oxidation.[1] |
Detailed Experimental Protocol
This protocol describes the Sonogashira coupling of Methyl 5-bromo-4-methyl-2-nitropyridine-2-carboxylate with Phenylacetylene as a model reaction.
Materials and Reagents:
-
Methyl 5-bromo-4-methyl-2-nitropyridine-2-carboxylate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (6 mol%)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Two- or three-neck round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard glassware for workup and purification
Caption: Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Place the entire setup under a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add Methyl 5-bromo-4-methyl-2-nitropyridine-2-carboxylate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF (to make a ~0.2 M solution) and anhydrous Et₃N (3.0 equiv) via syringe. Stir the mixture for 10-15 minutes at room temperature. The solution may turn from a light suspension to a darker, more homogeneous mixture.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe over 2-3 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 65 °C in a pre-heated oil bath. Monitor the reaction's progress by thin-layer chromatography (TLC) by observing the consumption of the starting aryl bromide.
-
Reaction Quench and Workup: Once the reaction is complete (typically 2-6 hours), cool the flask to room temperature. Dilute the dark mixture with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium black and copper salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and then with brine (1x) to remove DMF and excess amine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkynyl-substituted pyridine product.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Oxygen contamination. | 1. Use fresh, high-quality catalysts and anhydrous solvents.2. Gradually increase the temperature to 80-100 °C.[10][13]3. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. |
| Significant alkyne homocoupling (Glaser product) | Oxygen contamination in the reaction vessel. | Rigorously deoxygenate all solvents and reagents before use. Maintain a strict inert atmosphere throughout the reaction. Consider a copper-free protocol as an alternative, though this may require higher catalyst loading or more specialized ligands.[1] |
| Formation of black precipitate (Palladium Black) | Catalyst decomposition. | This is common but can indicate issues. Ensure ligands are not degrading at the reaction temperature. Using a pre-catalyst that generates Pd(0) in situ can sometimes mitigate early decomposition.[1][15] |
| Complex mixture of byproducts | Decomposition of the nitro-substituted pyridine at elevated temperatures. | Attempt the reaction at the lowest possible temperature that affords a reasonable rate. If high temperatures are required, minimize the reaction time. |
References
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. Semantic Scholar. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. ResearchGate. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize organization. [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Application of Methyl 4-methyl-5-nitropyridine-2-carboxylate in the Synthesis of Kinase Inhibitors: A Detailed Guide
Introduction: The Strategic Importance of Substituted Pyridines in Kinase Inhibitor Scaffolding
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its utility is particularly pronounced in the field of protein kinase inhibitors, where the nitrogen atom can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.[1] The strategic functionalization of the pyridine ring with electron-withdrawing and -donating groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
"Methyl 4-methyl-5-nitropyridine-2-carboxylate" (CAS 868551-30-8) has emerged as a highly valuable building block in the synthesis of complex heterocyclic systems for targeted therapies.[2] Its unique arrangement of a nitro group, a methyl group, and a methyl ester on the pyridine core provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the ester and methyl groups offer further points for chemical modification. This application note will provide a detailed overview of the application of this compound in the synthesis of kinase inhibitors, with a specific focus on the preparation of a key intermediate for the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and safe handling procedures is paramount for any synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C8H8N2O4 | [2] |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | Off-white to yellow solid | ChemicalBook |
| Storage | Inert atmosphere, Room Temperature | ChemicalBook |
Safety Information:
Synthetic Application: A Key Step in the Synthesis of the DNA-PK Inhibitor AZD7648
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive target for cancer therapy. AZD7648 is a potent and selective inhibitor of DNA-PK. The synthesis of AZD7648 utilizes "Methyl 4-methyl-5-nitropyridine-2-carboxylate" as a key starting material for the construction of its triazolopyridine core.
The initial and critical step in this synthesis is the reaction of "Methyl 4-methyl-5-nitropyridine-2-carboxylate" with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amide intermediate, which is then poised for cyclization to form the pyrrolopyridine ring system.
Figure 1. Synthetic workflow for the initial step in the synthesis of a key AZD7648 intermediate.
Experimental Protocol: Synthesis of Methyl (E)-4-(2-(dimethylamino)vinyl)-5-nitropyridine-2-carboxylate
This protocol details the first step in the synthesis of the triazolopyridine core of AZD7648, starting from "Methyl 4-methyl-5-nitropyridine-2-carboxylate".
Materials:
-
Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (10.0 eq)
-
Acetonitrile (MeCN)
-
Microwave synthesis vials
-
Microwave reactor
Procedure:
-
To a solution of Methyl 4-methyl-5-nitropyridine-2-carboxylate (e.g., 14.75 g, 75.3 mmol) in acetonitrile (150 mL) in a suitable microwave reaction vessel, add dimethylformamide dimethyl acetal (15.2 mL, 653.0 mmol).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 140°C for 20 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude Methyl (E)-4-(2-(dimethylamino)vinyl)-5-nitropyridine-2-carboxylate. This intermediate is often used in the next step without further purification.
Rationale Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating. This is particularly beneficial for reactions that require high temperatures.
-
DMF-DMA as Reagent and Solvent: DMF-DMA serves as both a reagent and a source of the dimethylaminovinyl group. Its use in excess ensures the complete conversion of the starting material.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for microwave-assisted organic synthesis due to its high dielectric constant and ability to dissolve the reactants.
From Intermediate to Kinase Inhibitor: The Path Forward
The resulting vinylogous amide is a versatile intermediate. The subsequent steps in the synthesis of the triazolopyridine core of AZD7648 typically involve:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, commonly using catalytic hydrogenation (e.g., Pd/C, H2) or transfer hydrogenation (e.g., ammonium formate, Pd/C).
-
Cyclization: The newly formed amine undergoes intramolecular cyclization with the adjacent vinylogous amide to form the pyrrolopyridine ring system.
-
Further Functionalization: The pyrrolopyridine core is then further elaborated through a series of reactions, including amidation and cross-coupling reactions, to install the necessary pharmacophoric elements for potent and selective kinase inhibition.
Figure 2. General synthetic pathway from the starting material to a final kinase inhibitor.
Conclusion and Future Perspectives
"Methyl 4-methyl-5-nitropyridine-2-carboxylate" is a valuable and versatile building block for the synthesis of complex heterocyclic scaffolds used in kinase inhibitor drug discovery. Its strategic functionalization allows for efficient entry into privileged structures like the triazolopyridine core of the DNA-PK inhibitor AZD7648. The detailed protocol provided herein for the initial transformation of this starting material highlights a key, microwave-assisted reaction that streamlines the synthetic process. As the demand for novel and selective kinase inhibitors continues to grow, the importance of such well-designed and readily available building blocks will undoubtedly increase, paving the way for the discovery of next-generation targeted therapies.
References
-
Finlay, M. R. et al. (2020). Abstract PR02: Discovery of AZD7648, a Potent and Selective Inhibitor of DNA-Dependent Protein Kinase (DNA-PK) for Use in Combination with DNA-Damaging Agents. AACR. [Link]
-
CP Lab Safety. methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. [Link]
- Supplementary Information for: Discovery of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).
- Google Patents. CN118359604A - Protein arginine methyltransferase inhibitor.
-
ResearchGate. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. [Link]
Sources
The Strategic Application of Methyl 4-methyl-5-nitropyridine-2-carboxylate in the Synthesis of Novel Antiviral Agents
Introduction: The relentless challenge of emerging and evolving viral threats necessitates a robust and adaptable pipeline for the discovery and development of novel antiviral therapeutics. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous approved drugs and continue to be a fertile ground for medicinal chemistry exploration.[1] Within this class, Methyl 4-methyl-5-nitropyridine-2-carboxylate emerges as a highly versatile and strategically valuable precursor. Its unique substitution pattern, featuring an activating nitro group and multiple reactive sites, provides a gateway to a diverse array of complex molecular architectures with the potential for potent antiviral activity.
This comprehensive guide provides detailed application notes and protocols for leveraging Methyl 4-methyl-5-nitropyridine-2-carboxylate in the synthesis of innovative antiviral compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower informed and efficient drug discovery efforts.
Chemical Profile and Handling
Before embarking on synthetic transformations, a thorough understanding of the precursor's properties and safety considerations is paramount.
| Property | Value | Reference |
| CAS Number | 868551-30-8 | [2] |
| Molecular Formula | C₈H₈N₂O₄ | [2] |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | Pale yellow solid | |
| Storage | Room temperature, in a dry and well-ventilated place. | [2] |
Safety Precautions: Methyl 4-methyl-5-nitropyridine-2-carboxylate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Core Synthetic Strategy: A Gateway to Bioactive Aminopyridines
The primary strategic value of Methyl 4-methyl-5-nitropyridine-2-carboxylate lies in the facile transformation of its nitro group into a versatile amino functionality. This conversion unlocks a multitude of subsequent derivatization pathways, allowing for the introduction of diverse pharmacophores and the exploration of extensive chemical space.
The overall synthetic workflow can be visualized as a two-stage process:
-
Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group.
-
Derivatization of the Resulting Aminopyridine: Functionalization of the amino group and/or other positions on the pyridine ring to generate a library of potential antiviral compounds.
Caption: General synthetic workflow from the precursor to antiviral candidates.
Protocol 1: Reduction of the Nitro Group
The reduction of the nitro group is a critical first step. The choice of reducing agent is crucial and depends on the presence of other functional groups and the desired reaction conditions. Catalytic hydrogenation is a clean and efficient method.
Objective: To synthesize Methyl 5-amino-4-methylpyridine-2-carboxylate.
Materials:
-
Methyl 4-methyl-5-nitropyridine-2-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-amino-4-methylpyridine-2-carboxylate. The product can be purified further by recrystallization or column chromatography if necessary.
Expertise & Experience: While catalytic hydrogenation is highly effective, other reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can be employed, especially if other reducible functional groups are present in more complex substrates. These methods offer different chemoselectivity profiles.[3]
Protocol 2: Synthesis of Pyridine Carboxamide Derivatives
The resulting amino group is a prime handle for derivatization. Acylation to form amides is a common and effective strategy in medicinal chemistry to introduce diverse side chains and modulate physicochemical properties.
Objective: To synthesize a library of N-(4-methyl-2-(methoxycarbonyl)pyridin-5-yl)amides.
Materials:
-
Methyl 5-amino-4-methylpyridine-2-carboxylate
-
A library of carboxylic acids (R-COOH)
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of a selected carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Methyl 5-amino-4-methylpyridine-2-carboxylate (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Caption: Hypothetical mechanism of action for a derived antiviral compound.
Conclusion and Future Directions
Methyl 4-methyl-5-nitropyridine-2-carboxylate represents a powerful and versatile starting material for the synthesis of novel antiviral drug candidates. The straightforward conversion to the corresponding aminopyridine opens up a vast chemical space for exploration through various derivatization strategies. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize libraries of pyridine-based compounds for antiviral screening. Future work should focus on the synthesis of diverse libraries based on this scaffold and their evaluation against a broad panel of viruses to identify lead compounds for further optimization. The strategic application of this precursor, guided by rational drug design principles, holds significant promise for the development of the next generation of antiviral therapies.
References
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC - PubMed Central. [Link]
-
methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. CP Lab Safety. [Link]
-
Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. NIH. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Publications. [Link]
-
Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Publications. [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. NIH. [Link]
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central. [Link]
-
Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives. ResearchGate. [Link]
-
Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. MDPI. [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Request PDF. [Link]
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PMC - PubMed Central. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Fused Ring Heterocycles. Unknown Source. [Link]
-
Synthesis of fused heterocycles from Methyl 4-methyl-5-nitropyridine-2-carboxylate. Indian Academy of Sciences. [Link]
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]
-
Design and synthesis of fused pyridine building blocks for automated library generation. Europe PMC. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC - PubMed Central. [Link]
-
Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. NIH. [Link]
-
2-Amino-4-methyl-5-nitropyridine. PubChem. [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
-
Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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- 1. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting and optimization strategies to help you achieve higher yields and purity in your reactions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the common challenges encountered during the synthesis of this important pyridine derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during the synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the nitration of pyridine derivatives are a common challenge. The pyridine ring is inherently electron-deficient, and this effect is exacerbated under the strongly acidic conditions required for nitration.[1] The pyridine nitrogen becomes protonated, forming a pyridinium ion, which further deactivates the ring towards electrophilic aromatic substitution.[1][2]
Troubleshooting Steps:
-
Reaction Conditions: The nitration of pyridines often requires harsh conditions.[1] If you are using standard nitrating mixtures (e.g., HNO₃/H₂SO₄) at low temperatures, you may need to increase the reaction severity. Consider gradually increasing the temperature, but be aware that this can sometimes lead to the formation of side products.[1]
-
Nitrating Agent: For some pyridine systems, alternative nitrating agents can be more effective. Dinitrogen pentoxide (N₂O₅) has been used successfully for the nitration of pyridine itself, proceeding through a different mechanism that avoids direct electrophilic aromatic substitution on a highly deactivated ring.[2][3]
-
Starting Material Purity: Ensure your starting material, methyl 4-methylpyridine-2-carboxylate, is of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Moisture Control: The presence of water can affect the concentration of the nitrating species. Ensure all glassware is dry and use anhydrous reagents where possible.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of isomers. How can I improve the regioselectivity of the nitration?
A2: The formation of isomers is a result of the directing effects of the substituents on the pyridine ring. In methyl 4-methylpyridine-2-carboxylate, the methyl group is an ortho, para-director, while the methyl carboxylate group is a meta-director. This can lead to a mixture of products.
Strategies to Enhance Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over another by exploiting differences in the activation energies for the formation of the different products.[4] Maintaining a temperature range of 0-5°C is often a good starting point.[4]
-
Order of Addition: The way the reagents are mixed can influence the outcome. A slow, dropwise addition of the nitrating mixture to a cooled solution of the pyridine derivative can help to control the reaction and improve selectivity.[4]
-
Protecting Groups: While more complex, the use of protecting groups can be a powerful strategy to direct the nitration to a specific position. This would involve additional synthetic steps to add and then remove the protecting group.
Q3: The workup procedure is difficult, and I'm losing a significant amount of product. Are there any tips for a more efficient isolation?
A3: The workup for nitration reactions, which typically involves quenching the reaction mixture in ice water and then neutralizing with a base, can be challenging.
Tips for an Improved Workup:
-
Careful Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This helps to dissipate the heat of neutralization and can prevent the degradation of the product.[4]
-
Controlled Neutralization: Add the base (e.g., a saturated solution of sodium carbonate or sodium hydroxide) slowly and in portions to control the effervescence and heat generation.[1] Monitor the pH carefully to avoid making the solution too basic, which could lead to hydrolysis of the ester group.
-
Efficient Extraction: After neutralization, the product may precipitate out of solution. If it remains dissolved, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.[1]
-
Brine Wash: Washing the combined organic extracts with brine (a saturated aqueous solution of NaCl) can help to remove any remaining water and improve the drying process.
Experimental Protocol: Synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate
This protocol provides a general procedure for the nitration of methyl 4-methylpyridine-2-carboxylate. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary to achieve the best results.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 4-methylpyridine-2-carboxylate | 151.15 | 1.0 g | 6.61 mmol |
| Concentrated Sulfuric Acid (98%) | 98.08 | 5 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 2 mL | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 2 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid with stirring. Keep the mixture cooled.
-
Reaction Setup: In a separate flask equipped with a magnetic stir bar and a thermometer, dissolve 1.0 g of methyl 4-methylpyridine-2-carboxylate in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5°C in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the internal temperature does not rise above 10°C.[4]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. Be cautious of foaming.[1]
-
Isolation: The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous layer multiple times with dichloromethane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Troubleshooting Logic Diagram
This diagram provides a visual guide to troubleshooting common issues during the synthesis.
Caption: A troubleshooting guide for common synthesis problems.
References
- Technical Support Center: Synthesis of Nitropyridines - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (n.d.).
- Nitropyridines: Synthesis and reactions - ResearchGate. (2025, August 7).
- EAS Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024, September 23).
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (n.d.).
- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.).
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024, September 24).
- Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025, August 9).
- 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
- Methyl 4-methyl-5-nitropyridine-2-carboxylate synthesis - Sigma-Aldrich. (n.d.).
- methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg - CP Lab Safety. (n.d.).
- Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid - Benchchem. (n.d.).
- c5sc02983j1.pdf - The Royal Society of Chemistry. (n.d.).
- Methyl 4-nitropyridine-2-carboxylate | C7H6N2O4 | CID 3352523 - PubChem. (n.d.).
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.).
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (n.d.).
- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (n.d.).
- A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3 - ResearchGate. (2021, November 5).
- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31).
Sources
Technical Support Center: Troubleshooting Reactions with Methyl 4-methyl-5-nitropyridine-2-carboxylate
Welcome to the technical support center for "Methyl 4-methyl-5-nitropyridine-2-carboxylate" (Product No. 868551-30-8). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. By understanding the underlying chemical principles of this molecule, you can optimize your reaction conditions and achieve your desired synthetic outcomes.
Compound Profile
| Property | Value |
| CAS Number | 868551-30-8[1] |
| Molecular Formula | C₈H₈N₂O₄[1] |
| Molecular Weight | 196.16 g/mol [1] |
| Appearance | Off-white to yellow solid[2] |
| Storage | Room temperature, under inert atmosphere[2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low or No Product Yield
Question 1: I am attempting a nucleophilic aromatic substitution (SNA r) on Methyl 4-methyl-5-nitropyridine-2-carboxylate, but I am observing very low to no conversion of my starting material. What are the likely causes?
Answer:
Low or no conversion in an SNAr reaction with this substrate typically points to issues with nucleophilicity, reaction conditions, or deactivation of the pyridine ring. The nitro group at the 5-position and the ester at the 2-position strongly activate the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group.[3][4]
Here is a systematic approach to troubleshooting this issue:
1. Assess Your Nucleophile:
-
Nucleophilicity: Is your nucleophile strong enough? While the ring is activated, weak nucleophiles may still require forcing conditions. Anionic nucleophiles (e.g., thiolates, alkoxides) are generally more reactive than their neutral counterparts (e.g., amines, alcohols).[5][6]
-
Steric Hindrance: A bulky nucleophile may be sterically hindered from attacking the pyridine ring, especially with the methyl group at the 4-position. Consider if a less sterically demanding nucleophile could be used.
2. Evaluate Reaction Conditions:
-
Base: For neutral nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile or neutralize the acid formed during the reaction. The choice of base is critical. Common bases include triethylamine, potassium carbonate, or stronger non-nucleophilic bases like DBU. Ensure the base is strong enough to deprotonate your nucleophile if necessary.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not interfere with the nucleophile.[3]
-
Temperature: Many SNAr reactions require heating. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80 °C or reflux) may be necessary.[3] Monitor for decomposition at higher temperatures.
3. Potential Side Reactions:
-
Hydrolysis: The methyl ester at the 2-position is susceptible to hydrolysis, especially under basic or acidic conditions.[7] This can lead to the formation of the corresponding carboxylic acid, which may be less soluble or reactive. Analyze your crude reaction mixture for the presence of this byproduct.
Troubleshooting Workflow for Low SNAr Yield
Caption: Troubleshooting logic for low-yield SNAr reactions.
Category 2: Unexpected Byproducts
Question 2: I am attempting to reduce the nitro group on Methyl 4-methyl-5-nitropyridine-2-carboxylate to an amine, but I am getting a complex mixture of products instead of the desired aniline derivative. What could be going wrong?
Answer:
The reduction of a nitro group on a substituted pyridine ring can be complex due to the presence of other reducible functional groups and the potential for various intermediates.[8][9]
1. Choice of Reducing Agent:
-
Harsh Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro groups to amines and can lead to the formation of azo compounds.[10] They can also reduce the ester group.
-
Catalytic Hydrogenation: This is a common method, but the catalyst and conditions are crucial.
-
Palladium on Carbon (Pd/C): While effective, it can sometimes be too reactive, leading to over-reduction or dehalogenation if other halogens are present.[10]
-
Raney Nickel: This can be a good alternative to Pd/C, especially if you want to avoid dehalogenation.[10]
-
Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation.[9]
-
-
Metal-Acid Systems: Reagents like iron in acetic acid, zinc in acetic acid, or tin(II) chloride (SnCl₂) are often milder and more chemoselective for nitro group reduction in the presence of other functional groups like esters.[10]
2. Intermediate Reactivity:
The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[8] These intermediates can sometimes react with each other to form dimeric species like azo or azoxy compounds, especially if the reduction is not driven to completion quickly.
3. Reaction Conditions:
-
Temperature and Pressure: For catalytic hydrogenation, controlling the hydrogen pressure and reaction temperature is important to avoid side reactions.
-
pH: In metal-acid reductions, maintaining an acidic pH is necessary for the reaction to proceed.
Recommended Conditions for Nitro Group Reduction
| Reagent System | Solvent | Typical Conditions | Potential Issues |
| H₂, Pd/C (5-10%) | Methanol, Ethanol, or Ethyl Acetate | Room temperature, 1-4 atm H₂ | Potential reduction of other groups, dehalogenation. |
| Iron powder, Acetic Acid | Ethanol/Water | Reflux | Long reaction times, acidic workup. |
| Tin(II) chloride dihydrate | Ethyl Acetate or Ethanol | Reflux | Stoichiometric amounts of tin salts in waste. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room temperature to 60 °C | Can be selective, but may require phase transfer catalyst. |
Reaction Pathway: Nitro Reduction and Potential Side Products
Caption: Simplified pathway for nitro reduction and a common side reaction.
Question 3: My reaction is complete, but I am struggling with the purification of my product. The compound seems to be binding strongly to silica gel. How can I improve my purification?
Answer:
The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation during column chromatography.[11]
Here are some strategies to overcome this issue:
-
Base-Treated Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to your eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (which is basic), or a reversed-phase silica gel (C18) if your compound is sufficiently nonpolar.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your pyridine product will become protonated and move to the aqueous layer, separating it from non-basic impurities. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product with an organic solvent.[11]
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity and can be more scalable than chromatography.
References
- BenchChem. (2025).
-
Drugs.com. (n.d.). Capsaicin / Menthol / Methyl Nicotinate / Methyl Salicylate Topical Side Effects. Retrieved from [Link]
- ResearchGate. (2008). Nitropyridines, Their Synthesis and Reactions.
- Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
- MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- ChemSrc. (n.d.).
- National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
- National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Journal of Chemical Health and Safety. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- PharmaCompass.com. (n.d.).
- Loba Chemie. (n.d.).
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Chempanda. (n.d.).
-
CP Lab Safety. (n.d.). methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- EWG Skin Deep. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
- AZoM. (2023).
- National Institutes of Health. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- National Institutes of Health. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
- ChemicalBook. (n.d.).
- The Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s).
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
- PubChem. (n.d.).
- CymitQuimica. (n.d.). 2-Hydroxy-4-methyl-5-nitropyridine.
- Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- ChemSpider. (n.d.). Methyl ester hydrolysis.
- ChemicalBook. (2025).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 4-Methyl-5-nitropyridine-2-carboxylate | 868551-30-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction outcomes and ensure the purity of your target compound.
I. Reaction Overview: The Nitration of Methyl 4-methylpyridine-2-carboxylate
The synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate is typically achieved through the electrophilic aromatic substitution (EAS) of the starting material, Methyl 4-methylpyridine-2-carboxylate. This reaction involves the introduction of a nitro group (-NO₂) onto the pyridine ring, a transformation that requires potent nitrating agents and carefully controlled conditions.
The most common method employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate, providing potential causes and actionable solutions.
Question 1: Why is the yield of my desired product, Methyl 4-methyl-5-nitropyridine-2-carboxylate, consistently low?
A low yield can be attributed to several factors, primarily the formation of byproducts and incomplete reaction.
Possible Cause 1: Formation of Regioisomers.
The directing effects of the substituents on the pyridine ring (the methyl group at C4 and the methyl ester at C2) influence the position of nitration. While the desired product is the 5-nitro isomer, the formation of the Methyl 4-methyl-3-nitropyridine-2-carboxylate isomer is a significant competing reaction. The ratio of these isomers is highly dependent on the reaction conditions.
Solution:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture. Higher temperatures can lead to decreased regioselectivity and the formation of more of the undesired 3-nitro isomer.
-
Rate of Addition: Add the nitrating mixture slowly and dropwise to the solution of the starting material. This helps to maintain a low temperature and minimize localized overheating.
Possible Cause 2: Incomplete Reaction.
If the reaction is not allowed to proceed to completion, unreacted starting material will contaminate the product and lower the yield.
Solution:
-
Reaction Time and Temperature: After the initial addition of the nitrating agent at low temperature, the reaction may need to be stirred for a specific period, sometimes with gradual warming to room temperature, to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Possible Cause 3: Product Degradation.
The harsh, acidic conditions of the nitration reaction can lead to the degradation of the starting material or the product.
Solution:
-
Minimize Reaction Time: Do not prolong the reaction unnecessarily once completion is observed by TLC or HPLC.
-
Controlled Work-up: Promptly and carefully quench the reaction by pouring it onto ice, followed by a controlled neutralization.
Question 2: My NMR spectrum shows more peaks than expected. What are these impurities?
The presence of unexpected peaks in your ¹H or ¹³C NMR spectrum is a clear indication of byproducts. Here are the most common culprits:
Primary Byproduct: Methyl 4-methyl-3-nitropyridine-2-carboxylate (the 3-nitro isomer)
-
¹H NMR: Expect to see two distinct singlets for the two aromatic protons on the pyridine ring, in addition to the singlets for the methyl and ester methyl groups. The chemical shifts of these aromatic protons will differ from those of the desired 5-nitro isomer due to the different electronic environment.
-
¹³C NMR: The number of aromatic carbon signals will be the same as the desired product, but their chemical shifts will be different.
-
Mass Spectrometry: The 3-nitro isomer will have the same mass-to-charge ratio (m/z) as the desired 5-nitro product, as they are isomers. Therefore, MS alone cannot distinguish between them.
Other Potential Byproducts:
-
4-methyl-5-nitropyridine-2-carboxylic acid: This results from the hydrolysis of the methyl ester group.
-
¹H NMR: The singlet corresponding to the methyl ester (-OCH₃) will be absent. You may see a broad singlet for the carboxylic acid proton (-COOH), although this can sometimes exchange with residual water in the NMR solvent.
-
Mass Spectrometry: The molecular weight will be 14 atomic mass units lower than the desired product.
-
-
Dinitro compounds: Over-nitration can lead to the introduction of a second nitro group.
-
¹H NMR: You will observe fewer aromatic protons.
-
Mass Spectrometry: The molecular weight will be 45 atomic mass units higher than the desired product.
-
-
Unreacted Starting Material (Methyl 4-methylpyridine-2-carboxylate):
-
¹H NMR and ¹³C NMR: Compare the spectrum of your product mixture to that of the pure starting material to identify any unreacted substrate.
-
III. Analytical Troubleshooting: Identifying Your Product and Byproducts
Accurate identification of the desired product and any accompanying byproducts is crucial. The following table summarizes the expected analytical data for the key compounds involved in this synthesis.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (Predicted) | Expected ¹³C NMR Signals (Predicted) |
| Methyl 4-methyl-5-nitropyridine-2-carboxylate (Desired Product) | C₈H₈N₂O₄ | 196.16 g/mol | Singlet (aromatic H), Singlet (aromatic H), Singlet (-OCH₃), Singlet (-CH₃) | Signals for 5 aromatic carbons, carbonyl carbon, ester methyl carbon, and ring methyl carbon. |
| Methyl 4-methyl-3-nitropyridine-2-carboxylate (Byproduct) | C₈H₈N₂O₄ | 196.16 g/mol | Singlet (aromatic H), Singlet (aromatic H), Singlet (-OCH₃), Singlet (-CH₃) with different chemical shifts from the 5-nitro isomer. | Signals for 5 aromatic carbons, carbonyl carbon, ester methyl carbon, and ring methyl carbon with different chemical shifts. |
| 4-methyl-5-nitropyridine-2-carboxylic acid (Byproduct) | C₇H₆N₂O₄ | 182.13 g/mol | Singlet (aromatic H), Singlet (aromatic H), Singlet (-CH₃), Broad singlet (-COOH, may not be observed). | Signals for 5 aromatic carbons, carbonyl carbon, and ring methyl carbon. |
IV. Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step protocol for the nitration of Methyl 4-methylpyridine-2-carboxylate. Note: This is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Materials:
-
Methyl 4-methylpyridine-2-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.
-
Reaction Setup: Dissolve Methyl 4-methylpyridine-2-carboxylate in an appropriate amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool this mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which is likely a mixture of the 5-nitro and 3-nitro isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
V. Visualizing the Reaction Pathway and Byproduct Formation
The following diagrams illustrate the main reaction pathway and the formation of the primary byproduct.
Caption: Reaction scheme for the formation of the desired product and the 3-nitro byproduct.
VI. Frequently Asked Questions (FAQs)
Q1: Is it possible to completely avoid the formation of the 3-nitro isomer? A: Completely avoiding the formation of the 3-nitro isomer is very challenging due to the inherent reactivity of the pyridine ring. However, by carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, you can significantly favor the formation of the desired 5-nitro isomer.
Q2: What is the best way to purify the desired product from the isomeric byproduct? A: Column chromatography on silica gel is the most effective method for separating the 5-nitro and 3-nitro isomers. The polarity of these isomers is slightly different, which allows for their separation with an appropriate solvent system, typically a gradient of ethyl acetate in hexanes.
Q3: Can I use other nitrating agents besides a mixture of nitric and sulfuric acids? A: While the HNO₃/H₂SO₄ system is the most common, other nitrating agents can be used. However, each system will have its own optimal conditions and may result in different isomer ratios. Any new nitrating agent would require careful optimization.
Q4: My product is an oil, but I expected a solid. What should I do? A: The physical state of your product can depend on its purity. The presence of isomeric byproducts or residual solvent can result in an oil or a low-melting solid. Effective purification, such as column chromatography, followed by thorough drying under high vacuum, should yield the pure product, which is expected to be a solid.
Q5: How can I confirm the identity of my final product? A: A combination of analytical techniques is recommended for unambiguous identification. This includes ¹H NMR, ¹³C NMR, and mass spectrometry. Comparing the obtained data with literature values or predicted spectra will confirm the structure of your compound.
VII. References
For further reading and a deeper understanding of the principles discussed in this guide, please refer to the following resources:
-
Electrophilic Aromatic Substitution on Pyridine Derivatives: While a specific paper on the target molecule is not cited, general principles are well-covered in advanced organic chemistry textbooks. A relevant example of nitration of a substituted pyridine can be found in: Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. This article discusses the challenges of regioselectivity in the nitration of substituted pyridines.
-
General Procedures for Nitration: Standard organic chemistry laboratory manuals provide detailed procedures for nitration reactions. For an analogous procedure on a similar substrate, see: Nitration of Methyl Benzoate, which outlines the careful control of temperature and addition rates required for successful nitration. Available from the Royal Society of Chemistry: [Link]
-
Spectroscopic Data of Related Compounds: Public databases such as PubChem and ChemSpider are valuable resources for the analytical data of known compounds, which can be used for comparison. For example, the data for 4-Methyl-3-nitropyridine can be found on PubChem: [Link].
Purification techniques for products derived from "Methyl 4-methyl-5-nitropyridine-2-carboxylate"
Welcome to the technical support guide for the purification of Methyl 4-methyl-5-nitropyridine-2-carboxylate (CAS 868551-30-8). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges encountered during the purification of this substituted nitropyridine, providing troubleshooting guides and detailed protocols in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles specific issues you may encounter during the synthesis and purification workflow.
Q1: What are the fundamental properties of Methyl 4-methyl-5-nitropyridine-2-carboxylate that influence its purification?
Understanding the physicochemical properties of your target compound is the first step in designing an effective purification strategy. The presence of a basic pyridine nitrogen, an electron-withdrawing nitro group, and a hydrolyzable methyl ester dictates its behavior.
Table 1: Physicochemical Properties of Methyl 4-methyl-5-nitropyridine-2-carboxylate [1][2]
| Property | Value | Significance for Purification |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₄ | --- |
| Molecular Weight | 196.16 g/mol | Affects diffusion rates and behavior in mass spectrometry. |
| Appearance | Off-white to yellow solid | A significant deviation (e.g., dark oil or brown solid) indicates substantial impurities. |
| pKa (Predicted) | -1.52 ± 0.10 | The pyridine nitrogen is weakly basic due to the electron-withdrawing groups, but can still interact with acidic media or surfaces (like silica gel). |
| Storage | Room temperature, inert atmosphere | Indicates general stability, but protection from moisture is crucial to prevent ester hydrolysis. |
Q2: My crude product is a dark, oily residue after synthesis. What are the likely impurities?
Dark coloration and an oily consistency typically point to a mixture of unreacted starting materials, polymeric side products, or degradation. For nitropyridine syntheses, common impurities can include:
-
Isomeric By-products: Depending on the synthetic route, isomers such as Methyl 4-methyl-3-nitropyridine-2-carboxylate may form. These can be difficult to separate due to similar polarities.
-
Starting Materials: Incomplete reactions can leave residual starting materials.
-
Ring-Opened or Degradation Products: Harsh nitration or work-up conditions (e.g., high heat, strong acid/base) can lead to decomposition.[3]
-
Hydrolyzed Product: The corresponding carboxylic acid (4-methyl-5-nitropyridine-2-carboxylic acid) may be present if the ester was exposed to acidic or basic aqueous conditions during work-up.[4][5]
Q3: Is recrystallization a good choice for this compound, and what solvents should I try?
Yes, recrystallization is an excellent and highly recommended first-pass purification technique for solid materials like this, especially for removing major, less soluble impurities.[6] The key is finding a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.
A systematic solvent screen is the best approach. Start with small amounts of your crude material in test tubes.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent / System | Rationale & Comments |
|---|---|
| Ethanol or Methanol | Often a good starting point for moderately polar compounds.[3][6] |
| Isopropanol | Slightly less polar than ethanol; may offer better selectivity. |
| Ethyl Acetate / Hexanes | A common two-solvent system. Dissolve in hot ethyl acetate and add hot hexanes until turbidity appears, then cool slowly.[7] |
| Dichloromethane / Pentane | Another effective two-solvent system for compounds of intermediate polarity.[3] |
| Acetone | Can be a good solvent for nitropyridines.[3] |
Pro-Tip: Pyridine-containing compounds can sometimes exhibit poor crystallization behavior compared to their non-heteroaromatic analogs.[8] Patience and slow cooling are key.
Q4: My product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid phase instead of forming a crystal lattice. This is often caused by using a solvent that is too non-polar or by cooling the solution too rapidly.[8]
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent until the oil redissolves completely.
-
Cool Slowly: Allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to induce crystallization.
-
Change Solvents: If the problem persists, the solvent is likely not a good choice. Try a more polar solvent or a different solvent mixture.
Q5: I'm getting very low recovery after recrystallization. What are the likely causes?
Low recovery is a common issue and can be attributed to several factors:
-
Using too much solvent: This keeps too much of your product dissolved even after cooling. The goal is to use the minimum amount of hot solvent to fully dissolve the crude material.
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
High impurity load: If your crude material is only 50% pure, the maximum theoretical recovery is 50%.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always use a small amount of ice-cold recrystallization solvent for washing.[9]
Chromatography Troubleshooting
Q6: Should I use normal-phase or reverse-phase chromatography for this molecule?
For compounds of intermediate polarity like Methyl 4-methyl-5-nitropyridine-2-carboxylate, both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography can be effective. The choice often depends on the nature of the impurities. A logical workflow can help you decide.
Caption: Workflow for selecting a chromatography method.
Q7: I'm seeing severe peak tailing on my silica gel column. Why is this happening and how can I fix it?
Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[10] The primary cause is the interaction between the basic nitrogen atom of your pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[10] This creates a secondary, strong interaction that slows down a fraction of the analyte molecules, causing the peak to tail.
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.1-1% is a common and effective choice.[10][11] The TEA will preferentially interact with the active silanol sites, effectively masking them from your product.
-
Use Neutralized or End-Capped Silica: Commercially available deactivated silica gels are less acidic and can significantly improve peak shape.[11]
-
Switch to an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica for basic compounds.[11]
Q8: I can't separate my product from a closely-eluting impurity. How can I improve the resolution?
Improving chromatographic resolution requires a systematic approach. Resolution is a function of efficiency, selectivity, and retention.
Table 3: Strategies for Improving Chromatographic Resolution | Parameter | Strategy | How it Works | | :--- | :--- | :--- | | Selectivity (α) | Change Solvent System: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. Different solvents interact with the analyte and stationary phase differently, altering relative retention times. | | | Change Stationary Phase: If using silica (a polar stationary phase), switch to a different phase like alumina, or consider reverse-phase (C18, a non-polar stationary phase).[10] This provides entirely different interaction mechanisms. | | Efficiency (N) | Decrease Particle Size: Use a column with smaller silica particles. This requires higher pressure but leads to sharper peaks.[10] | | | Optimize Flow Rate: Ensure you are running the column at its optimal flow rate (not too fast, not too slow). | | Retention (k') | Adjust Solvent Strength: Decrease the polarity of the eluent (e.g., go from 30% to 20% ethyl acetate in hexanes) to increase the retention factor (k'). Aim for a k' between 2 and 10 for the best chance of separation.[10] |
Q9: I suspect my compound is degrading on the silica column, leading to low recovery. How can I test this and what should I do?
The combination of a slightly basic nitrogen and an ester functionality can make the molecule susceptible to degradation on acidic silica gel.[11] A simple 2D TLC experiment can help diagnose on-plate/on-column degradation.
Protocol: 2D TLC for Stability Assessment [10]
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the separated spots are now on the "starting line."
-
Develop the plate again in the same solvent system.
-
Analysis: If there is no degradation, all spots will lie on the 45-degree diagonal. Spots that appear off the diagonal represent products that formed while the sample was adsorbed on the silica plate.
Caption: Visualizing results from a 2D TLC stability test.
If degradation is confirmed, switch to a less acidic stationary phase like neutralized silica or alumina, or consider recrystallization.[10][11]
Q10: How can I minimize the hydrolysis of the methyl ester during purification?
Ester hydrolysis is catalyzed by both acid and base. To maintain the integrity of the methyl ester:
-
During Work-up: Use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide. Ensure all aqueous washes are performed quickly and at cool temperatures.
-
During Chromatography: If using reverse-phase HPLC, avoid mobile phases with extreme pH. If using normal-phase, adding triethylamine to neutralize the silica surface can also help prevent acid-catalyzed hydrolysis.[11]
-
Solvent Removal: Remove solvents on a rotary evaporator at moderate temperatures (e.g., ≤ 40°C).
Detailed Experimental Protocols
Protocol 1: Recrystallization of Methyl 4-methyl-5-nitropyridine-2-carboxylate
This protocol provides a general workflow. The ideal solvent must be determined experimentally as described in Q3.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove solids. This step should be skipped if the solution is clear.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol assumes a normal-phase separation on silica gel.
-
Adsorbent & Eluent Selection: Using TLC, determine a solvent system that provides good separation and gives your product an Rf value of approximately 0.25-0.35. A common starting point is an ethyl acetate/hexanes mixture.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the selected solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines.
- BenchChem. (2025).
-
CP Lab Safety. methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. [Link]
-
Lin, Y.-M., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
-
Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]
- BenchChem. (2025).
-
Chemicalland21. Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 4-Methyl-5-nitropyridine-2-carboxylate | 868551-30-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing side reactions with the nitro group of "Methyl 4-methyl-5-nitropyridine-2-carboxylate"
Welcome to the technical support center for Methyl 4-methyl-5-nitropyridine-2-carboxylate (CAS 868551-30-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet reactive, molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and overcome common challenges, ensuring the success of your synthetic endeavors.
I. Understanding the Reactivity of Methyl 4-methyl-5-nitropyridine-2-carboxylate
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a substituted pyridine derivative with three key functional groups that dictate its reactivity: a nitro group, a methyl ester, and the pyridine ring itself. The interplay of these groups presents both synthetic opportunities and potential pitfalls.
The pyridine nitrogen and the strongly electron-withdrawing nitro group significantly influence the electron density of the aromatic ring. This electronic arrangement deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[1][2] The nitro group itself is susceptible to reduction, while the methyl ester can undergo hydrolysis or reduction under certain conditions.
II. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues you may encounter and provides actionable solutions based on established chemical principles.
Problem 1: My reaction to modify the ester group is also reducing the nitro group.
Plausible Cause: The reducing agent you are using is not chemoselective and is potent enough to reduce both the ester and the nitro group. For instance, strong hydride reagents like lithium aluminum hydride (LiAlH4) will typically reduce both functionalities.[3]
Solution: Employ a chemoselective reducing agent that targets the ester while leaving the nitro group intact.
Recommended Protocol: Selective Reduction of the Ester to an Alcohol
For the selective reduction of the ester to the corresponding alcohol without affecting the nitro group, borane complexes are often effective.[3]
Experimental Protocol:
-
Dissolve Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 equiv) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH3·THF) (approx. 2.0-3.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Problem 2: I am observing an unexpected substitution product, and my starting material is being consumed by a nucleophile intended for another part of my synthesis.
Plausible Cause: The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[2] Nucleophiles can attack the ring, displacing a suitable leaving group or, in some cases, even a hydrogen atom (in a process known as Vicarious Nucleophilic Substitution, VNS).[4][5] The positions most susceptible to attack are C6 and C4, which are ortho and para to the nitro group, respectively.
Solution: To minimize unwanted SNAr reactions, it is crucial to control the reaction conditions carefully.
Strategies to Mitigate Unwanted SNAr:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows the desired transformation to proceed. SNAr reactions often have a higher activation energy than other processes.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine (DIPEA) or 2,6-lutidine) instead of nucleophilic bases like hydroxides or alkoxides.
-
Solvent Choice: The choice of solvent can influence the rate of SNAr reactions. Aprotic polar solvents like DMSO or DMF can accelerate these reactions. Consider less polar solvents if compatible with your desired reaction.
Problem 3: The methyl ester group is hydrolyzing to a carboxylic acid.
Plausible Cause: The ester is being exposed to either acidic or basic conditions, leading to hydrolysis. This is a common side reaction if the subsequent steps in your synthesis are not performed under neutral conditions.[6][7]
Solution: Maintain neutral pH throughout the reaction and workup. If this is not possible, consider protecting the ester or using a more robust ester that is less prone to hydrolysis.
Experimental Considerations:
-
pH Monitoring: If possible, monitor and adjust the pH of your reaction mixture to keep it neutral.
-
Aqueous Workup: During aqueous workup, use a buffered solution or ensure the pH does not become strongly acidic or basic.
-
Alternative Ester Groups: If hydrolysis is a persistent issue, consider synthesizing the molecule with a more sterically hindered ester (e.g., a tert-butyl ester) which is more resistant to hydrolysis.
III. Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce the nitro group to an amine without affecting the methyl ester?
This is a common and important transformation. Catalytic hydrogenation is often the method of choice, but the catalyst and conditions must be selected carefully to avoid reduction of the pyridine ring or hydrogenolysis of other groups. A recently developed method using NaBH4-FeCl2 has shown excellent chemoselectivity for reducing nitro groups in the presence of esters.[8][9]
Protocol for Selective Nitro Group Reduction [8]
| Reagent/Parameter | Condition | Purpose |
| Reducing System | NaBH4 and FeCl2 | Provides high chemoselectivity for the nitro group. |
| Solvent | Methanol or Ethanol | Common protic solvents suitable for this reduction. |
| Temperature | 0 °C to room temperature | Mild conditions to prevent side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of reagents and intermediates. |
Step-by-Step Protocol:
-
Dissolve Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 equiv) in methanol.
-
Add FeCl2 (catalytic amount, e.g., 0.1-0.2 equiv).
-
Cool the mixture to 0 °C.
-
Add NaBH4 (2.0-4.0 equiv) portion-wise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Q2: Is it possible to perform electrophilic aromatic substitution on this molecule?
Direct electrophilic aromatic substitution (EAS) on Methyl 4-methyl-5-nitropyridine-2-carboxylate is extremely challenging and generally not recommended. The pyridine nitrogen atom is basic and will be protonated or coordinate to Lewis acids under typical EAS conditions. This, combined with the powerful electron-withdrawing effect of the nitro group, makes the ring highly deactivated towards electrophilic attack.[10] Attempts to force these reactions often result in low yields or decomposition.[11]
Q3: Are there any protecting groups for the nitro group?
The nitro group is generally considered to be quite robust and non-reactive, except under reducing conditions.[12] In many synthetic contexts, it is viewed as a "protected" form of an amine. Direct protection of the nitro group itself is uncommon. If the reactivity of the nitro group is problematic, a more common strategy is to perform the desired reactions on a precursor molecule and introduce the nitro group at a later stage in the synthesis.
Q4: What are the recommended storage conditions for this compound?
Methyl 4-methyl-5-nitropyridine-2-carboxylate should be stored at room temperature in a tightly closed container in a dry and well-ventilated place.[13][14] Avoid contact with strong oxidizing agents and strong bases.
IV. References
-
Benchchem. An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine.
-
Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Asian Journal of Organic Chemistry.
-
Wikipedia. Pyridine. [Link]
-
Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.
-
Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415.
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
-
ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?. [Link]
-
Reddit. Protecting a nitro group. [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]
-
JOCPR. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
-
CP Lab Safety. methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. [Link]
-
Chem-Supply. Methyl 4-Methyl-5-nitropyridine-2-carboxylate (cas 868551-30-8) SDS/MSDS download. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. d-nb.info [d-nb.info]
- 9. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of Substituted Nitropyridines
Guide for: Methyl 4-methyl-5-nitropyridine-2-carboxylate Derivatives Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with in-depth, practical advice for successfully performing cross-coupling reactions with the challenging substrate class represented by methyl 4-methyl-5-nitropyridine-2-carboxylate. We will address common questions, troubleshoot frequent issues, and provide validated starting points for your experiments.
A Critical Prerequisite: The Leaving Group
Before we dive into catalyst selection, it is crucial to address a fundamental requirement for cross-coupling reactions. The molecule "Methyl 4-methyl-5-nitropyridine-2-carboxylate" does not inherently possess a leaving group (such as a halide like -Cl, -Br, -I, or a triflate, -OTf) necessary for standard palladium- or nickel-catalyzed cross-coupling.
Therefore, this guide assumes you are working with a halogenated derivative of this molecule, most commonly at the C6 or C3 position, as these are synthetically accessible. A typical and reactive starting material would be Methyl 6-chloro-4-methyl-5-nitropyridine-2-carboxylate . The principles and recommendations discussed below are based on this assumption.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using a nitropyridine substrate in cross-coupling?
There are three primary challenges associated with this substrate class:
-
Catalyst Inhibition/Deactivation : The nitro group (-NO2) and the pyridine nitrogen are Lewis basic sites that can coordinate strongly to the palladium catalyst. This can inhibit the desired catalytic cycle, leading to low or no conversion.
-
Reduction of the Nitro Group : Under certain reaction conditions, particularly with phosphine ligands and certain bases, the nitro group can be reduced to an amino group or other species, leading to undesired byproducts.
-
Competing Reactions : The electron-deficient nature of the pyridine ring, exacerbated by the nitro and ester groups, can make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, which can compete with the desired cross-coupling pathway.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
Suzuki-Miyaura (with boronic acids/esters) and Buchwald-Hartwig amination (with amines) are the most robust and well-documented reactions for this class of compounds. The choice of catalyst system is critical for success. Heck and Sonogashira couplings can also be effective but may require more specialized conditions to avoid side reactions.
Q3: How do the different functional groups on the ring influence catalyst selection?
-
Nitro Group (-NO2) : This powerful electron-withdrawing group makes the C-X bond (where X is a halogen) highly susceptible to oxidative addition—the first step in the catalytic cycle. However, its coordinating ability necessitates the use of bulky, electron-rich ligands that can "shield" the palladium center and prevent deactivation.
-
Pyridine Nitrogen : Similar to the nitro group, it can coordinate to the catalyst. The use of bulky ligands helps mitigate this.
-
Methyl Ester (-COOCH3) : This group is sensitive to hydrolysis under strongly basic aqueous conditions. Therefore, the choice of base is critical. Using anhydrous conditions and non-hydrolytic bases like K3PO4, Cs2CO3, or CsF is often preferred.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low or No Conversion to Product
-
Probable Cause A: Catalyst Deactivation. The palladium center is likely being inhibited by the nitro group or the pyridine nitrogen. The chosen ligand may not be suitable.
-
Solution A: Switch to a Specialized Ligand. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are the gold standard. These ligands stabilize the catalyst, promote the crucial reductive elimination step, and prevent catalyst aggregation into inactive palladium black.
-
For Suzuki Couplings: Try ligands like SPhos, RuPhos, or XPhos. These Buchwald-type biaryl phosphine ligands are designed for challenging substrates.
-
For Buchwald-Hartwig Aminations: BrettPhos and RuPhos are often excellent choices, as they are highly active for C-N bond formation with heteroaromatic chlorides.
-
-
Probable Cause B: Inappropriate Palladium Precursor. Some palladium sources are more effective than others.
-
Solution B: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)2, consider using a pre-formed, air-stable palladium(II) precatalyst. G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed to release the active Pd(0) species cleanly and efficiently under reaction conditions.
Problem 2: Significant Formation of Byproducts (e.g., Nitro Group Reduction)
-
Probable Cause: Reaction Conditions are too Harsh. High temperatures, prolonged reaction times, or the choice of base/solvent can promote the reduction of the sensitive nitro group.
-
Solution: Modify Reaction Parameters.
-
Base Selection: Switch to a milder, non-nucleophilic base. K3PO4 is an excellent general choice. For very sensitive substrates, CsF or K2CO3 can be used. Avoid strong bases like NaOtBu or LiHMDS if nitro reduction is observed, especially in amination reactions.
-
Temperature and Time: Run the reaction at the lowest temperature that affords a reasonable rate (start around 80-100 °C). Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent byproduct formation.
-
Solvent Choice: Use anhydrous aprotic polar solvents like 1,4-dioxane, toluene, or CPME. The presence of water or protic solvents like ethanol can facilitate side reactions.
-
Problem 3: Hydrolysis of the Methyl Ester Group
-
Probable Cause: Use of a Strong, Aqueous Base. Bases like NaOH, KOH, or aqueous K2CO3 will readily hydrolyze the ester to a carboxylic acid, especially at elevated temperatures.
-
Solution: Employ Anhydrous Conditions and a Non-Hydrolytic Base.
-
Ensure your solvent is anhydrous.
-
Use a base that has low solubility or is non-nucleophilic in the organic solvent, such as finely ground K3PO4 or Cs2CO3.
-
Catalyst & Condition Selection Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
(Reaction: Coupling of Methyl 6-chloro-4-methyl-5-nitropyridine-2-carboxylate with an Arylboronic Acid)
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Air-stable, reliably generates active Pd(0), excellent for heteroaryl chlorides. |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand ideal for challenging, electron-deficient substrates. |
| Base | K3PO4 (2.5 equivalents) | Mild, non-nucleophilic base that minimizes ester hydrolysis and nitro reduction. |
| Solvent | 1,4-Dioxane / H2O (10:1) | Standard solvent system. Use degassed solvents to prevent catalyst oxidation. |
| Temperature | 100 °C | Good starting point; can be adjusted based on reaction progress. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
(Reaction: Coupling of Methyl 6-chloro-4-methyl-5-nitropyridine-2-carboxylate with a Primary or Secondary Amine)
| Component | Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Pd G3 (2 mol%) | Highly active for C-N coupling with hindered and electron-deficient aryl chlorides. |
| Ligand | BrettPhos (included in precatalyst) | Provides high catalytic activity and stability, often at lower temperatures. |
| Base | K3PO4 or Cs2CO3 (2.0 equiv.) | Stronger bases like NaOtBu may work but risk nitro reduction. Start milder. |
| Solvent | Toluene or CPME (anhydrous) | Aprotic, anhydrous solvents are crucial for preventing side reactions. |
| Temperature | 100-110 °C | Typical temperature range for these couplings. |
Visualizing the Workflow & Catalysis
Decision-Making Flowchart for Catalyst Selection
This diagram outlines a logical workflow for selecting and optimizing a catalyst system for your specific cross-coupling reaction.
Technical Support Center: Reaction Temperature Management for Methyl 4-methyl-5-nitropyridine-2-carboxylate Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate. Our focus is to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) concerning the critical aspect of reaction temperature management during the nitration process.
Introduction: The Critical Role of Temperature in Pyridine Nitration
The synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate typically involves the electrophilic aromatic substitution (EAS) nitration of a 4-methylpyridine-2-carboxylic acid precursor. Pyridine rings are inherently electron-deficient, which makes them less reactive towards electrophiles compared to benzene.[1] Consequently, nitration often requires forcing conditions, which can lead to a delicate balance between achieving the desired reaction rate and controlling selectivity and safety.[2]
The presence of both an activating group (the 4-methyl group) and a deactivating, meta-directing group (the 2-carboxylate group) on the pyridine ring adds another layer of complexity to predicting reactivity and regioselectivity. Temperature is arguably the most critical parameter to control in this reaction. Inadequate temperature management can lead to a host of issues, including poor yield, formation of unwanted isomers, and, most critically, thermal runaway events.[3] This guide will provide a framework for understanding and managing these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration of Methyl 4-methyl-pyridine-2-carboxylate is resulting in a low yield of the desired product. What are the likely temperature-related causes?
A1: Low yields in this nitration are frequently linked to suboptimal temperature control. Here are the primary scenarios:
-
Temperature Too Low: While caution is necessary, an excessively low reaction temperature can significantly slow down the rate of nitration. If the nitrating agent is added but the temperature is too low for the reaction to proceed at a reasonable rate, you may end up with a large amount of unreacted starting material. Upon workup, this will lead to a low isolated yield of the desired product.
-
Localized Hotspots: Poor mixing in a viscous reaction mixture (like concentrated sulfuric acid) can lead to localized areas of high temperature where the nitrating agent is introduced. These hotspots can cause degradation of the starting material or the product, leading to a lower overall yield.
-
Side Reactions Dominating: If the temperature is too high, side reactions such as oxidation of the methyl group or polynitration can become significant, consuming the starting material and reducing the yield of the desired mononitrated product.[4]
Troubleshooting Steps:
-
Monitor Internal Temperature: Always use a calibrated thermometer placed directly in the reaction mixture to monitor the internal temperature, not just the bath temperature.
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) slowly and dropwise. This allows the cooling bath to dissipate the heat generated from the exothermic reaction.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and prevent the formation of localized hotspots.
-
Gradual Temperature Increase: If the reaction is sluggish at a very low temperature (e.g., 0 °C), consider allowing the reaction to proceed at a slightly higher, but still controlled, temperature (e.g., 5-10 °C) after the addition of the nitrating agent is complete.
Q2: I am observing the formation of multiple isomers in my reaction mixture. How can temperature influence regioselectivity?
A2: The regioselectivity of nitration on a substituted pyridine ring is a complex interplay of electronic and steric effects. While the 5-position is the electronically favored position for nitration in 4-methylpyridine derivatives, temperature can influence the formation of other isomers. Higher reaction temperatures provide more energy for the reaction to overcome the activation barriers for the formation of less-favored isomers. For instance, nitration at the 3-position might become more prevalent at elevated temperatures.
Controlling Regioselectivity:
-
Maintain Low Temperatures: Sticking to a well-controlled low-temperature protocol (e.g., 0-5 °C) is crucial for maximizing the yield of the desired 5-nitro isomer.
-
Choice of Nitrating Agent: While beyond the scope of temperature, the choice of nitrating agent can also significantly impact regioselectivity.
Q3: The reaction temperature is increasing uncontrollably despite a cooling bath. What should I do, and what are the underlying causes?
A3: An uncontrolled temperature increase is a sign of a potential thermal runaway and must be addressed immediately with extreme caution.
Immediate Actions:
-
Stop the Addition: Immediately cease the addition of the nitrating agent.
-
Increase Cooling: If possible and safe, add more cooling medium to the bath (e.g., more ice, dry ice/acetone).
-
Prepare for Quenching (as a last resort): If the temperature continues to rise rapidly, be prepared to quench the reaction by pouring it onto a large amount of crushed ice. Be aware that quenching a concentrated acid mixture is itself highly exothermic and should be done with appropriate personal protective equipment (PPE) and behind a blast shield.
Root Causes and Prevention:
-
Addition Rate is Too Fast: This is the most common cause. The rate of heat generation from the exothermic nitration reaction is exceeding the rate of heat removal by the cooling system.
-
Inadequate Cooling Capacity: The cooling bath may be too small or not cold enough for the scale of the reaction.
-
Poor Heat Transfer: A thick-walled reaction vessel or poor stirring can impede efficient heat transfer from the reaction mixture to the cooling bath.
Q4: What are the typical temperature ranges for the nitration of pyridine derivatives, and how should I approach optimizing the temperature for my specific substrate?
A4: For the nitration of pyridine derivatives using mixed acid (HNO₃/H₂SO₄), the temperature is typically kept low to control the exotherm and improve selectivity. A common starting point is between 0 °C and 15 °C .[5]
Optimization Strategy:
-
Start Low: Begin your initial experiments at the low end of this range, for example, 0-5 °C.
-
Monitor Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the progress of the reaction. Take aliquots from the reaction mixture at regular intervals.
-
Incremental Increase (if necessary): If the reaction is proceeding too slowly, you can allow the temperature to rise slightly (e.g., to 10-15 °C) after the addition of the nitrating agent is complete and the initial exotherm has subsided.
-
Analyze for Byproducts: When analyzing your reaction progress, also look for the formation of byproducts. If you see an increase in impurities at a slightly higher temperature, it is an indication that the lower temperature is more optimal for your reaction.
Experimental Protocols
The synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate can be approached in two main steps: the nitration of the precursor acid followed by esterification.
Protocol 1: Nitration of 4-Methylpyridine-2-carboxylic Acid
This protocol is a representative procedure based on established methods for the nitration of similar pyridine derivatives.[6][7] Extreme caution should be exercised as this reaction is highly exothermic.
Materials:
-
4-Methylpicolinic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (e.g., 5 mL per 1 g of starting material).
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 4-methylpicolinic acid in portions to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the solution of the picolinic acid in sulfuric acid. Crucially, maintain the internal reaction temperature between 5-10 °C throughout the addition. This may take 1-2 hours depending on the scale.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product, 4-methyl-5-nitropicolinic acid, may precipitate out of the solution upon neutralization. Adjust the pH carefully with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized if necessary.
Protocol 2: Fischer Esterification of 4-Methyl-5-nitropicolinic Acid
This is a standard procedure for converting a carboxylic acid to its methyl ester.[8]
Materials:
-
4-Methyl-5-nitropicolinic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-methyl-5-nitropicolinic acid and an excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-methyl-5-nitropyridine-2-carboxylate.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Nitration Temperature | 0 °C to 15 °C | To control the exothermicity of the reaction and maximize regioselectivity.[5] |
| Addition Rate of Nitrating Agent | Slow, dropwise | To prevent a rapid increase in temperature and potential thermal runaway. |
| Esterification Temperature | Reflux of Methanol (~65 °C) | To drive the equilibrium towards the ester product in a Fischer esterification.[8] |
Visualizations
Troubleshooting Workflow for Low Yield in Nitration
Caption: A decision tree for troubleshooting low yields in the nitration reaction.
Synthetic Pathway Overview
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Column Chromatography for Methyl 4-methyl-5-nitropyridine-2-carboxylate Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of "Methyl 4-methyl-5-nitropyridine-2-carboxylate" and its derivatives using column chromatography. It is designed to move beyond simple protocols to explain the underlying principles and offer robust troubleshooting strategies.
I. Understanding the Molecule: Key to Successful Purification
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a moderately polar aromatic compound. Its key structural features—the pyridine ring, the nitro group, and the methyl ester—dictate its chromatographic behavior. The basic nitrogen on the pyridine ring can interact strongly with acidic stationary phases like silica gel, potentially causing issues like peak tailing.[1] The nitro and ester groups add to the molecule's polarity. Understanding these characteristics is crucial for selecting the appropriate stationary and mobile phases.
II. Frequently Asked Questions (FAQs)
Here are some common questions encountered when purifying nitropyridine derivatives:
Q1: What is the best stationary phase for purifying Methyl 4-methyl-5-nitropyridine-2-carboxylate?
A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its effectiveness and cost-efficiency. However, if you experience issues with compound degradation or irreversible adsorption, consider using deactivated silica gel or alumina.[2] For highly polar derivatives, a polar-bonded phase like cyano (CN) or a hydrophilic interaction liquid chromatography (HILIC) stationary phase could be beneficial.[3][4]
Q2: How do I choose the right mobile phase?
A2: The choice of mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] The polarity of the mobile phase is gradually increased to elute the compound of interest. For pyridine derivatives, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase can significantly reduce peak tailing by masking the acidic silanol groups on the silica surface.[1]
Q3: My compound is streaking on the TLC plate. What does this mean for my column?
A3: Streaking or tailing on the TLC plate is a strong indicator that you will face similar issues on the column.[5] This is often due to strong interactions between the basic pyridine nitrogen and the acidic silica gel.[1] Adding a modifier like triethylamine to your mobile phase during TLC analysis can help you determine if this will improve the separation on the column.[5]
Q4: What are some common impurities I should expect?
A4: Common impurities can include unreacted starting materials, positional isomers formed during synthesis, and byproducts from side reactions.[5] The separation of these closely related compounds is often the primary challenge in purification.[5]
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of Methyl 4-methyl-5-nitropyridine-2-carboxylate derivatives.
Problem 1: Poor Separation of Compound from Impurities
Even with a significant difference in Rf values on the TLC plate, you may experience co-elution of your compound and impurities from the column.
Potential Causes & Solutions:
-
Overloading the Column: Loading too much sample can lead to broad peaks that overlap.[5] Reduce the amount of crude material applied to the column. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Improper Mobile Phase Selection: The initial mobile phase may be too polar, causing all compounds to elute too quickly. Start with a less polar solvent system and gradually increase the polarity (gradient elution).
-
Compound Degradation on Silica: The compound may be degrading on the acidic silica gel, leading to the appearance of new spots and poor separation.[2] Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If degradation is observed, switch to a deactivated stationary phase like alumina or florisil.[2]
Problem 2: Significant Peak Tailing
The compound elutes from the column with a "tail," leading to broad fractions and poor separation from later-eluting impurities.
Potential Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic pyridine nitrogen interacts strongly with acidic silanol groups on the silica surface.[1]
-
Solution: Add a competing base like triethylamine (TEA) or pyridine to the mobile phase at a low concentration (0.1-1%).[1] This will occupy the active sites on the silica, allowing your compound to elute more symmetrically.
-
-
Column Overload: As mentioned previously, overloading can exacerbate tailing.[6]
-
Poor Column Packing: Voids or channels in the column packing can lead to distorted peak shapes. Ensure the column is packed evenly.
Problem 3: Compound Won't Elute from the Column
Your compound seems to be stuck on the column and does not elute even with a highly polar mobile phase.
Potential Causes & Solutions:
-
Irreversible Adsorption: The compound may be too polar and binding irreversibly to the stationary phase.
-
Solution: Consider using a more polar stationary phase (like reversed-phase C18) and a polar mobile phase (like methanol/water or acetonitrile/water).
-
-
Compound Decomposition: The compound may have decomposed on the column.[2] This can be tested as described in Problem 1.
-
Incorrect Solvent System: Double-check that you are using the intended solvent system and that the polarities have not been inadvertently reversed.[2]
Problem 4: Low Recovery of the Purified Compound
You have successfully separated your compound, but the final yield is significantly lower than expected.
Potential Causes & Solutions:
-
Irreversible Adsorption: Some of the compound may be permanently adsorbed to the stationary phase.
-
Compound Decomposition: As discussed, the compound may be degrading during the purification process.
-
Dilute Fractions: The collected fractions may be too dilute to detect the compound effectively.[2] Try concentrating the fractions where you expect your compound to be.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting common column chromatography issues.
IV. Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the purification of Methyl 4-methyl-5-nitropyridine-2-carboxylate derivatives.
1. TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.
-
The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.
-
If peak tailing is observed, add 0.1-1% triethylamine to the mobile phase.
2. Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[7] Carefully add this solution to the top of the column using a pipette.[7]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in a series of test tubes or flasks.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation: Mobile Phase Systems
The following table provides examples of common mobile phase systems for the purification of moderately polar aromatic compounds.
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Notes |
| Hexane | Ethyl Acetate | 9:1 to 4:1 | A good starting point for many separations. |
| Petroleum Ether | Ethyl Acetate | 9:1 to 4:1 | Similar to hexane/ethyl acetate. |
| Dichloromethane | Methanol | 99:1 to 95:5 | For more polar compounds. |
| Toluene | Acetone | 9:1 to 7:3 | Offers different selectivity compared to ester-based systems. |
Visual Guide to Solvent Selection
Caption: A decision-making workflow for mobile phase selection based on TLC results.
V. References
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Retrieved from
-
Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Retrieved from
-
MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from
-
Restek. (n.d.). Choosing Your LC Stationary Phase. Retrieved from
-
Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from
-
Restek Corporation. (2019, June 18). Choosing Your LC Stationary Phase. YouTube. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to increase the rate of reaction for CAS 868551-30-8
Subject: Technical Guide for Increasing the Rate of Reaction
Document ID: TSG-RR-868551
A Note on Chemical Identity: CAS 868551-30-8
Before proceeding, it is crucial to address a discrepancy in the public record for CAS Number 868551-30-8 . Our internal review and cross-verification of chemical supplier databases indicate that this number has been associated with at least two distinct chemical structures:
-
Methyl 4-methyl-5-nitropyridine-2-carboxylate: A substituted pyridine derivative.
-
N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: A more complex amide containing a triazole moiety.
As the specific reaction of interest is proprietary to your research, this guide will not focus on a single, specific transformation. Instead, this document provides a comprehensive framework of universally applicable principles and troubleshooting strategies for increasing the rate of a broad range of organic reactions. These core concepts of chemical kinetics will empower you, the researcher, to diagnose and resolve issues of slow reaction rates effectively, regardless of the specific molecular structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the common challenges and inquiries encountered during reaction optimization.
Q1: My reaction is incredibly slow, sometimes taking days to show significant conversion. What is the first parameter I should investigate?
Answer: Temperature is the most impactful and often the easiest parameter to adjust.
Scientific Rationale: The rate of a reaction is governed by the frequency of molecular collisions and the energy of those collisions. According to the Arrhenius equation, the reaction rate constant (k) increases exponentially with temperature.[1][2] Raising the temperature increases the kinetic energy of the reactant molecules. This leads to two key effects:
-
Increased Collision Frequency: Faster-moving molecules collide more often.[3][4]
-
Increased Collision Energy: A greater proportion of collisions will have sufficient energy to overcome the activation energy (Ea) barrier, leading to a disproportionately large increase in successful, product-forming collisions.[1][2][3]
A common rule of thumb is that for many organic reactions, the rate approximately doubles for every 10°C increase in temperature.[3][5]
Troubleshooting Protocol: Temperature Screening If your reaction is sluggish at room temperature, a systematic temperature screen is the logical first step.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | Room Temp (~25°C) | 40°C | 60°C | 80°C |
| Monitoring Time | 2h, 6h, 24h | 1h, 3h, 12h | 1h, 3h, 8h | 0.5h, 1h, 4h |
| Analysis Method | TLC, LC-MS, or GC | TLC, LC-MS, or GC | TLC, LC-MS, or GC | TLC, LC-MS, or GC |
Step-by-Step Methodology:
-
Set up four identical reactions in parallel.
-
Maintain each reaction at one of the temperatures specified in the table above, ensuring consistent stirring.
-
At the indicated time points, withdraw a small aliquot from each reaction.
-
Quench the aliquot immediately (e.g., by diluting in a cold solvent) to stop the reaction.
-
Analyze the conversion of starting material to product using your preferred analytical method.
-
Caution: Be mindful of the solvent's boiling point and the thermal stability of your reactants and products. Elevated temperatures can sometimes lead to undesired side products or decomposition.[6]
Q2: I've increased the temperature, but the reaction is still not fast enough. What should I try next?
Answer: Increasing the concentration of one or more reactants is the next logical step.
Scientific Rationale: Collision theory states that for a reaction to occur, reactant molecules must collide.[4] By increasing the concentration, you increase the number of reactant particles in a given volume. This leads to a higher frequency of collisions, which, in turn, increases the rate of the reaction.[4][7][8] The relationship between concentration and rate is defined by the reaction's rate law (Rate = k[A]^m[B]^n).[2]
Troubleshooting Protocol: Concentration Adjustment
-
Identify the Limiting Reagent: If not already known, determine the limiting reagent in your reaction.
-
Increase Excess Reagent: If one reagent is significantly less expensive or easier to remove than the other, consider increasing its stoichiometry. A common strategy is to increase the excess reagent from 1.1 equivalents to 1.5 or even 2.0 equivalents.
-
Increase Overall Concentration: If adjusting stoichiometry is not desirable, try increasing the overall concentration of the reaction. For example, if your reaction is currently running at 0.1 M, attempt the reaction at 0.5 M or 1.0 M.
-
Causality: A more concentrated solution reduces the average distance between reactant molecules, making collisions more probable.
-
Caution: Be aware of potential solubility issues at higher concentrations. Also, for highly exothermic reactions, increasing concentration can make heat management more difficult.
-
Q3: My reaction is still slow, even at high temperatures and concentrations. How can a catalyst help?
Answer: A catalyst can dramatically increase a reaction rate by providing an alternative, lower-energy reaction pathway.
Scientific Rationale: A catalyst increases the reaction rate without being consumed in the process.[9][10] It does this by lowering the overall activation energy (Ea) of the reaction.[11][12][13] A lower energy barrier means that at a given temperature, a much larger fraction of reactant molecules will have the necessary energy to react, leading to a significant increase in rate.[10][11] Catalysts do not change the thermodynamics or the equilibrium position of a reaction; they only affect the speed at which equilibrium is reached.[9][12]
Diagram: Effect of a Catalyst on Activation Energy
Caption: A catalyst provides a new reaction pathway with a lower activation energy.
Troubleshooting Guide: Catalyst Selection The choice of catalyst is highly specific to the reaction type (e.g., acid catalysis, base catalysis, transition-metal catalysis, phase-transfer catalysis).
-
Literature Review: The first step is always to search for precedents in the chemical literature for similar transformations. This is the most efficient way to identify a promising class of catalysts.
-
Screening: If a clear choice is not apparent, perform a small-scale screen of potential catalysts.
-
Acid/Base Catalysis: Screen common acids (e.g., p-TsOH, H2SO4) or bases (e.g., Et3N, DBU, K2CO3) at a low loading (e.g., 1-10 mol%).
-
Transition-Metal Catalysis: For cross-coupling or hydrogenation reactions, screen different metals (e.g., Pd, Cu, Ni) and, crucially, different ligands, as the ligand often has the most profound effect on reaction rate and selectivity.
-
-
Loading Optimization: Once a successful catalyst is identified, optimize its loading. Higher catalyst loading can increase the rate but also adds cost and can complicate purification. Determine the lowest effective loading that provides a desirable rate.
Q4: Can the choice of solvent affect my reaction rate?
Answer: Absolutely. The solvent does more than just dissolve the reactants; it is an active participant in the reaction's energy landscape.
Scientific Rationale: The solvent can significantly influence reaction rates by stabilizing or destabilizing the reactants relative to the transition state.[14]
-
Polar Solvents: Reactions that involve the formation of charged or more polar intermediates in the transition state are often accelerated by polar solvents. The solvent dipoles can solvate and stabilize this transition state, lowering its energy and thus increasing the reaction rate.[14][15]
-
Aprotic vs. Protic Solvents: For reactions involving anionic nucleophiles (e.g., SN2 reactions), polar aprotic solvents (like DMSO, DMF, acetonitrile) are often superior to polar protic solvents (like water, ethanol). Protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the reactant more than the transition state, thereby slowing the reaction.
-
Viscosity: Highly viscous solvents can slow down reactions by impeding the movement (diffusion) of reactant molecules, reducing the collision frequency.[15][16]
Troubleshooting Protocol: Solvent Screening If you suspect a solvent effect, screen a range of solvents with varying properties.
| Solvent | Polarity (Dielectric Const.) | Type | Rationale for Screening |
| Toluene | 2.4 | Nonpolar, Aprotic | Baseline, non-coordinating |
| THF | 7.5 | Polar Aprotic | Moderately polar, coordinating |
| Acetonitrile | 37.5 | Polar Aprotic | Highly polar, good for ionic intermediates |
| DMF | 38.3 | Polar Aprotic | Highly polar, high boiling point |
| Ethanol | 24.5 | Polar Protic | Protic, can participate in H-bonding |
Run identical reactions in each solvent (ensuring reactants are soluble) and monitor their progress to identify the optimal medium.
Q5: My reaction involves a solid and a liquid, and the rate is inconsistent. What could be the issue?
Answer: For heterogeneous reactions (involving multiple phases), mixing and surface area are critical, rate-limiting factors.
Scientific Rationale: In a reaction between a solid and a liquid, the reaction can only occur at the surface of the solid.[2] The overall rate is therefore dependent on two key physical factors:
-
Surface Area: A finely divided solid has a much larger surface area available for reaction than a single large crystal.[7] Increasing the surface area increases the number of sites where the reaction can occur.
-
Mass Transfer (Mixing): Effective stirring is crucial to ensure that the liquid-phase reactant is constantly brought to the solid surface and that the product is moved away from it.[17][18][19] Without adequate mixing, a layer of depleted reactant and concentrated product can form around the solid particle (the "unstirred layer"), which can significantly slow down the reaction.[18]
Workflow: Optimizing Heterogeneous Reactions
Caption: Troubleshooting workflow for slow multi-phasic reactions.
Troubleshooting Guide: Improving Mass Transfer
-
Increase Stirring Rate: The simplest test is to increase the speed of your magnetic or overhead stirrer.[20] If the reaction rate increases with stirring speed, it indicates the reaction was at least partially limited by mass transfer.
-
Change Stir Bar/Impeller: A larger or differently shaped stir bar can create more efficient mixing and turbulence. For larger scale reactions, switch to overhead mechanical stirring.
-
Reduce Particle Size: If possible, grind your solid reactant into a fine powder before adding it to the reaction. This maximizes the surface area available for reaction.
By systematically investigating these five key areas—Temperature, Concentration, Catalysis, Solvent, and Mixing—researchers can effectively diagnose and overcome the vast majority of issues related to slow reaction rates.
References
-
StudyPulse. The Role of Catalysts in Increasing Reaction Rate. [Link]
-
Wikipedia. Solvent effects. [Link]
-
T.D. Rooke. Mixing - Key to Superior Chemical Processes!. [Link]
-
BYJU'S. How Do Catalysts Affect The Rate Of Chemical Reactions. [Link]
-
University of Calgary. Ch 8 : Solvent Effects. [Link]
-
Chemistry 302. Effect of catalysts. [Link]
-
Chemguide. The effect of temperature on rates of reaction. [Link]
-
Solubility of Things. How Catalysts Affect Reaction Mechanisms. [Link]
-
Quora. Why do adding catalyst increase the rate of reaction?. [Link]
-
Making Molecules. Simplified Rates of Reaction from an Organic Chemist. [Link]
-
Chemistry LibreTexts. 8.5: The Effect of Temperature on Reaction Rates. [Link]
-
Dalal Institute. Effect of Temperature on Reaction Rates. [Link]
-
Chemistry LibreTexts. Chapter 13.1: Factors that Affect Reaction Rates. [Link]
-
Asynt. How Does Temperature Affect The Rate Of A Reaction?. [Link]
-
Khan Academy. WE:Effect of temperature on reaction rate (video). [Link]
-
Slideshare. Solvent Effects on Chemical Reaction | PPTX. [Link]
-
Fiveable. Mixing Definition - Intro to Chemical Engineering Key Term. [Link]
-
Bernard Lab. Explores the Mixing Process in the Chemical Industry. [Link]
-
YouTube. What Is Mixing In Chemical Engineering? - Chemistry For Everyone. [Link]
-
Solubility of Things. Reaction Kinetics and Rate Laws in Organic Reactions. [Link]
-
Quora. Why is the rate of reaction of organic compounds slow?. [Link]
-
Princeton University. Better mixing leads to faster reactions for important chemicals. [Link]
-
MyTutor. Explain four ways of increasing the rate of a reaction. [Link]
-
Master Organic Chemistry. Chemical Kinetics. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Reaction Chemistry & Engineering. Self-optimising processes and real-time-optimisation of organic syntheses in a microreactor system using Nelder–Mead and design of experiments. [Link]
-
Brainly. [FREE] Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to. [Link]
-
NIH National Library of Medicine. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]
-
YouTube. Why Do Organic Compounds Have Slow Reaction Rates? - Chemistry For Everyone. [Link]
-
YouTube. The ABCs of performing organic synthesis reactions. [Link]
-
WNY News Now. Optimizing Chemical Reactions: A Guide to Refining Key Parameters. [Link]
-
Quora. Why are some reactions naturally slow?. [Link]
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- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. dalalinstitute.com [dalalinstitute.com]
- 6. wnynewsnow.com [wnynewsnow.com]
- 7. mytutor.co.uk [mytutor.co.uk]
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Validation & Comparative
A Senior Application Scientist's Guide to Azaindole Synthesis: A Comparative Analysis of Key Building Blocks
Abstract
The azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial component in numerous therapeutic agents, particularly kinase inhibitors.[1] Its structural similarity to the adenine fragment of ATP allows it to function as an effective hinge-binder in the ATP-binding pocket of many kinases. The synthesis of diversely substituted azaindoles is therefore a central focus for drug discovery programs. This guide provides an in-depth comparison of strategic approaches to azaindole synthesis, with a special focus on the utility of Methyl 4-methyl-5-nitropyridine-2-carboxylate against other prevalent building blocks. We will dissect the mechanistic rationale, compare performance data, and provide actionable experimental protocols for researchers in the field.
The Strategic Importance of Azaindoles in Drug Discovery
Azaindoles, or pyrrolopyridines, are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by nitrogen. This substitution has profound effects on the molecule's physicochemical properties. The introduction of a nitrogen atom can enhance solubility, introduce a hydrogen bond acceptor site, and modulate the electronic character of the ring system, all of which are critical parameters in drug design.[2] While all four isomers (4-, 5-, 6-, and 7-azaindole) are valuable, 7-azaindoles are the most frequently utilized in kinase inhibitor design. The choice of synthetic route and starting material is paramount, as it dictates the accessible substitution patterns, overall yield, and scalability of the process.
The Reissert-Type Approach: Synthesis via Methyl 4-methyl-5-nitropyridine-2-carboxylate
One of the classical and effective methods for constructing the 4-azaindole and 6-azaindole core is the Reissert synthesis.[3] This pathway relies on a substituted nitropyridine precursor, such as Methyl 4-methyl-5-nitropyridine-2-carboxylate, which undergoes intramolecular reductive cyclization.
Mechanistic Rationale and Causality
The strategic placement of functional groups on the starting pyridine ring is key to the success of this synthesis.
-
Nitro Group (NO₂): This powerful electron-withdrawing group activates the adjacent methyl group for deprotonation.
-
Methyl Group (CH₃): Serves as the nucleophile that will ultimately form the C2-C3 bond of the pyrrole ring.
-
Carboxylate Group (CO₂Me): This group facilitates the initial condensation and remains in the final product, offering a handle for further functionalization.
The reaction proceeds via a base-mediated condensation of the activated methyl group with an oxalate ester, followed by a reductive cyclization of the resulting pyruvate derivative. The hydrogenation step simultaneously reduces the nitro group to an amine, which then nucleophilically attacks the ketone of the pyruvate side chain to form the pyrrole ring.
Visualizing the Reissert Pathway
Caption: Reissert synthesis workflow for 4-azaindoles.
Experimental Protocol: Synthesis of Ethyl 4-azaindole-2-carboxylate
This protocol is adapted from established Reissert synthesis procedures.[3][4]
-
Condensation: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq) and diethyl oxalate (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with aqueous acid (e.g., 1M HCl) to pH ~3, which precipitates the ethyl 3-nitro-2-pyridinepyruvate derivative.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Reductive Cyclization: Dissolve the pyruvate intermediate in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford Ethyl 4-azaindole-2-carboxylate.
Performance Data
| Parameter | Value/Observation | Reference |
| Typical Yield | Good to excellent | [3][4] |
| Isomer Formed | 4-azaindole or 6-azaindole | [3][4] |
| Advantages | Utilizes readily available starting materials. Provides a functionalized product. | |
| Limitations | Requires a specific substitution pattern on the pyridine. The final decarboxylation can be challenging.[4] |
A Comparative Overview of Alternative Building Blocks
While the Reissert approach is robust, modern drug discovery often demands greater flexibility. Several other building blocks and strategies have been developed, with transition-metal-catalyzed methods being particularly powerful.[5][6]
Substituted o-Haloaminopyridines: The Power of Cross-Coupling
The use of ortho-haloaminopyridines is arguably one of the most versatile strategies, enabling access to all azaindole isomers.[7][8] These methods typically involve a palladium-catalyzed cross-coupling reaction to form one bond of the pyrrole ring, followed by an intramolecular cyclization.
Key Methodologies:
-
Larock Indole Synthesis: Involves the palladium-catalyzed annulation of an o-haloaniline (or aminopyridine) with an alkyne. This is a powerful method for producing 2,3-disubstituted azaindoles.[3]
-
Sonogashira/Cyclization: A two-step or one-pot process where a Sonogashira coupling introduces an alkyne, followed by a base- or metal-mediated cyclization to form the pyrrole ring.[8][9] This is highly effective for N-alkylated azaindoles.[9]
Visualizing the Palladium-Catalyzed Pathway
Caption: General workflow for azaindole synthesis via cross-coupling.
Experimental Protocol: One-Pot N-Arylation/Sonogashira/Cyclization
This protocol is a conceptual representation of modern one-pot syntheses.[7][8]
-
Setup: To a microwave vial, add the o-haloaminopyridine (e.g., 2-amino-3-iodopyridine, 1.0 eq), aryl iodide (1.1 eq), terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and a base such as K₂CO₃ (3.0 eq) in a suitable solvent (e.g., DMF).
-
Reaction: Seal the vial and heat in a microwave reactor at 120-140 °C for 60-90 minutes. The sequence involves initial N-arylation, followed by Sonogashira coupling, and finally, an intramolecular cyclization.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 1,2,3-trisubstituted azaindole.
Substituted Nitropyridines: The Bartoli Indole Synthesis
The Bartoli synthesis is a direct and effective method for preparing 7-substituted 4- and 6-azaindoles.[1] It involves the reaction of a substituted nitropyridine with an excess of a vinyl Grignard reagent.[1] The presence of a substituent ortho to the nitro group is often critical for the reaction's success.[1]
Visualizing the Bartoli Pathway
Caption: Simplified workflow for the Bartoli indole synthesis.
Other Notable Building Blocks
-
Pyridylhydrazines (Fischer Synthesis): A classic method involving the acid-catalyzed cyclization of a pyridylhydrazone. However, it is generally less effective for azaindoles, often requiring harsh conditions and giving poor yields.[5]
-
3-Amino-4-methylpyridines ([4+1] Cyclization): A newer, metal-free approach where compounds like 3-amino-4-methylpyridine react with trifluoroacetic anhydride (TFAA) in a formal [4+1] cyclization to efficiently produce substituted 6-azaindoles.[10] This method is scalable and avoids the use of heavy metals.[10]
Head-to-Head Comparison of Building Blocks
The optimal choice of building block is dictated by the desired azaindole isomer, substitution pattern, and project requirements such as scale and cost.
| Synthetic Strategy | Primary Building Block | Key Advantages | Key Limitations | Target Isomers |
| Reissert Synthesis | Methyl 4-methyl-5-nitropyridine-2-carboxylate | Good yields; product is pre-functionalized for further chemistry. | Limited to specific substitution patterns; decarboxylation can be difficult.[4] | 4- and 6-Azaindoles |
| Palladium-Catalyzed Cross-Coupling | o-Haloaminopyridines | Highly versatile; broad substrate scope; access to all isomers; one-pot procedures available.[7][8] | Requires transition metal catalysts; potential for metal contamination in the final product. | All Isomers |
| Bartoli Synthesis | Substituted Nitropyridines | Direct, one-step process to the core. | Requires large excess of Grignard reagent; sensitive to steric hindrance. | 4- and 6-Azaindoles[1] |
| Fischer Synthesis | Pyridylhydrazines | Classical, well-known reaction. | Often gives poor yields with pyridyl substrates; requires harsh acidic conditions. | 4- and 6-Azaindoles[1] |
| [4+1] Cyclization | 3-Amino-4-methylpyridines | Metal-free, scalable, efficient for specific products.[10] | Limited to a specific class of 6-azaindoles. | 6-Azaindoles |
Conclusion and Senior Scientist's Perspective
For the synthesis of specifically substituted 4-azaindoles , Methyl 4-methyl-5-nitropyridine-2-carboxylate remains a highly relevant and effective building block via the Reissert pathway. Its primary strength lies in providing a product that is already functionalized at the 2-position, which is a common site for elaboration in medicinal chemistry programs.
However, for projects requiring maximum flexibility, broad diversification, and access to the full range of azaindole isomers, ortho-haloaminopyridines are the superior choice. The development of powerful palladium-catalyzed cross-coupling reactions has revolutionized azaindole synthesis, enabling the rapid construction of complex and diverse libraries of compounds from simple, readily available precursors.[6][11]
Ultimately, the decision rests on a careful analysis of the target molecule. For specific, pre-determined targets where the substitution pattern aligns, the classical Reissert approach offers a robust and reliable route. For exploratory programs where structural diversity is paramount, the versatility of modern cross-coupling methods is unmatched.
References
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- Unknown Author. Synthesis of Azaindoles. Chinese Journal of Chemistry.
- Motati, D. R., et al. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing.
- Unknown Author. (2025). Synthesis of Azaindoles. ResearchGate.
- Unknown Author. Different strategies for synthesis of 7-azaindoles. ResearchGate.
- Unknown Author. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health (NIH).
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- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Frydman, B., et al. (1968). Synthesis of Substituted 4- and 6-Azaindoles. ACS Publications.
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- Unknown Author. (2020). Recent Developments in the Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks. ResearchGate.
- Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide.
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- Unknown Author. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central (PMC) - NIH.
- Unknown Author. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Ryabukhin, S., et al. Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society.
- Unknown Author. Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate.
- Unknown Author. (2025). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate.
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A Senior Application Scientist's Guide to Nitropyridine Isomers in Drug Discovery
Introduction
The pyridine ring is a cornerstone of medicinal chemistry, serving as a "privileged structural motif" in drug design.[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporate a pyridine moiety, a testament to its versatile physicochemical properties and ability to engage in biologically relevant interactions.[1] Among the vast landscape of pyridine derivatives, nitropyridines stand out as exceptionally valuable building blocks and, in some cases, bioactive agents in their own right.[1][2] The introduction of a nitro group (—NO₂) profoundly alters the electronic landscape of the pyridine ring, creating unique opportunities for synthetic diversification and influencing pharmacological activity.
This guide provides a comparative analysis of the three primary nitropyridine isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. We will dissect the nuances of their synthesis, physicochemical properties, and reactivity. More importantly, we will explore how these isomeric differences are strategically exploited in drug discovery, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Part 1: A Tale of Three Isomers: The Synthesis Challenge
The synthesis of nitropyridine isomers is not a one-size-fits-all process. The position of the incoming nitro group is dictated by the inherent electronic properties of the pyridine ring. The lone pair on the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making direct nitration challenging and highly regioselective.
-
3-Nitropyridine: The Path of Least Resistance. Direct electrophilic nitration of pyridine, typically using a mixture of nitric acid and sulfuric acid, overwhelmingly favors substitution at the 3-position (meta-position).[3] This is because the 2, 4, and 6 positions are more strongly deactivated by the electron-withdrawing nitrogen heteroatom. A milder, high-yield alternative known as Bakke's synthesis involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine upon treatment with sodium bisulfite (NaHSO₃).[3][4][5]
-
2- and 4-Nitropyridine: The Indirect Approach. Obtaining the 2- and 4-isomers requires a more strategic, indirect approach, as direct nitration gives abysmal yields.[3] The most common and effective strategy involves the use of pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic attack and crucially directs the nitration to the 4-position.[3][6] The resulting 4-nitropyridine N-oxide is then deoxygenated, typically with phosphorus trichloride (PCl₃), to yield the final 4-nitropyridine.[3] The synthesis of 2-nitropyridine is less straightforward and often requires a multi-step synthesis starting from a pre-functionalized pyridine, such as 2-aminopyridine.[3]
Part 2: Comparative Physicochemical & Reactivity Profiles
The position of the electron-withdrawing nitro group dramatically influences the physical properties and chemical reactivity of each isomer. These differences are fundamental to their application in drug synthesis.
Physicochemical Properties
| Property | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂[7][8][9] | C₅H₄N₂O₂[10] |
| Molecular Weight | 124.10 g/mol [11] | 124.10 g/mol [7][8] | 124.10 g/mol [10] |
| Melting Point | 67-72 °C | 35-40 °C[7][12] | 48-50 °C |
| Appearance | Powder | Crystalline Solid | Crystalline Solid |
| Electronic Effect | Strong activation for SNAr | Primarily inductive effect | Strong activation for SNAr |
Reactivity in Synthesis
The primary distinction in reactivity lies in the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr).
-
2- and 4-Nitropyridine: In these isomers, the nitro group is positioned at the ortho and para positions relative to the ring nitrogen. This placement creates a highly electron-deficient ring that is strongly activated for SNAr.[13][14] A leaving group (e.g., a halogen) at positions 2, 4, or 6 is readily displaced by a wide range of nucleophiles. This reactivity is a workhorse reaction in medicinal chemistry, enabling the facile introduction of amine, ether, and other functionalities to build molecular complexity. For example, 2-chloro-5-nitropyridine is a common starting material for insecticides and various bioactive molecules.[1][15]
-
3-Nitropyridine: With the nitro group in the meta position, the ring is significantly less activated towards SNAr compared to its isomers. However, this does not diminish its utility. The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further derivatization. Furthermore, the unique electronic arrangement of 3-nitropyridine has led to the discovery of derivatives with distinct biological activities not seen in the other isomers.
Part 3: Isomer-Specific Roles in Drug Discovery
While all three isomers serve as versatile precursors, their distinct reactivity profiles have led to their application in different areas of drug discovery.[1][16]
-
2- and 4-Nitropyridine Derivatives: These isomers are frequently used as intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobials.[1][17] Their predictable reactivity in SNAr reactions makes them ideal for building libraries of compounds for structure-activity relationship (SAR) studies. For instance, 2-amino-5-nitropyridine is a key intermediate for various pharmaceuticals.[17] Similarly, 4-nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent.[6][18]
-
3-Nitropyridine Derivatives: For a long time, 3-nitropyridines were primarily seen as useful intermediates for creating aminopyridines. However, recent groundbreaking research has identified 3-nitropyridine analogues as a novel class of potent microtubule-targeting agents with significant anti-cancer effects.[19] These compounds were shown to induce cell cycle arrest and inhibit tubulin polymerization by binding to the colchicine site.[19] This discovery underscores that the specific electronic and steric properties of the 3-nitro isomer can lead to unique and highly valuable biological activities. Derivatives of 3-nitropyridine have also been developed as potent inhibitors of urease for treating gastric diseases and Janus kinase 2 (JAK2) inhibitors.[1]
Part 4: Key Experimental Protocols
To ensure reproducibility and provide a practical resource, this section details the methodologies for the synthesis and characterization of nitropyridine isomers.
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route
This protocol is adapted from established methods and demonstrates the indirect synthesis required for the 4-isomer.[3]
Materials:
-
Pyridine N-oxide
-
Sulfuric acid (concentrated)
-
Nitric acid (fuming)
-
Phosphorus trichloride (PCl₃)
-
Chloroform
-
Ice
-
Sodium carbonate solution (saturated)
Procedure:
-
Nitration of Pyridine N-Oxide:
-
In a flask equipped with a stirrer and dropping funnel, cool 100 mL of concentrated sulfuric acid to below 10 °C in an ice-salt bath.
-
Slowly add 50 g of pyridine N-oxide while maintaining the temperature below 10 °C.
-
Once addition is complete, slowly add 45 mL of fuming nitric acid, ensuring the temperature does not exceed 10 °C.
-
After addition, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 90 °C for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it carefully onto 500 g of crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium carbonate solution until the pH is 7-8. Be cautious of vigorous foaming. A yellow crystalline solid (4-nitropyridine-N-oxide) will precipitate.
-
Collect the solid by suction filtration.
-
-
Deoxygenation:
-
Suspend the crude 4-nitropyridine-N-oxide in 150 mL of chloroform.
-
Slowly add 60 g of phosphorus trichloride (PCl₃) dropwise. The reaction is exothermic; maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour.
-
-
Final Work-up:
-
Cool the mixture and pour it into 200 g of ice water.
-
Neutralize with sodium carbonate to a pH of 8-9.
-
Separate the chloroform layer and extract the aqueous layer twice with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 4-nitropyridine.
-
Protocol 2: Synthesis of 3-Nitropyridine via Direct Nitration
This protocol is a standard method for the direct electrophilic nitration of pyridine.[3]
Materials:
-
Pyridine
-
Sulfuric acid (fuming, 20% SO₃)
-
Potassium nitrate
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup:
-
To a three-necked flask, add 125 g of potassium nitrate and 267 mL of fuming sulfuric acid.
-
Heat the mixture to 100 °C to obtain a clear solution, then cool to room temperature.
-
Slowly add 50 g of pyridine to the mixture.
-
-
Nitration:
-
Heat the reaction mixture to 300 °C in a salt bath for 24 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it onto a large quantity of crushed ice.
-
Make the solution strongly alkaline with concentrated sodium hydroxide solution while cooling.
-
Perform steam distillation to isolate the crude 3-nitropyridine.
-
Purify the product by vacuum distillation or recrystallization.
-
Protocol 3: Comparative Spectroscopic Characterization
Differentiating the isomers is straightforward using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The symmetry and electronic environment of each isomer result in distinct spectra.
-
2-Nitropyridine: Will show four distinct aromatic proton signals, typically in a complex splitting pattern.
-
3-Nitropyridine: Will also show four distinct aromatic proton signals. The proton at C2 (between the two nitrogen atoms) will be the most deshielded.
-
4-Nitropyridine: Due to its C₂ symmetry, will show only two distinct signals, each integrating to 2H. These will appear as two sets of doublets (an AA'BB' system). This simple pattern is a key identifier.
-
-
IR Spectroscopy: All isomers will exhibit strong characteristic absorption bands for the nitro group.
-
Asymmetric NO₂ Stretch: Typically observed in the 1500–1580 cm⁻¹ region.
-
Symmetric NO₂ Stretch: Typically observed in the 1300–1375 cm⁻¹ region.[20] While the exact peak positions may shift slightly between isomers due to electronic differences, the presence of these strong bands is a definitive marker for the nitro functionality.
-
Conclusion
The positional isomerism of nitropyridines is a critical factor that dictates their synthesis, reactivity, and ultimate application in drug discovery. While 2- and 4-nitropyridines are invaluable intermediates for SNAr chemistry, the unique biological activities recently discovered for 3-nitropyridine derivatives highlight the importance of exploring all isomeric forms of a scaffold. A thorough understanding of the distinct properties of each isomer allows medicinal chemists to make strategic decisions, efficiently synthesizing complex molecules and unlocking novel therapeutic opportunities. As drug discovery continues to evolve, the versatile and ever-relevant nitropyridine isomers will undoubtedly remain essential tools in the chemist's arsenal.
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Dove Medical Press. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dovepress. Available at: [Link]
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The Unseen Architect: A Comparative Guide to Linker Chemistry in PROTAC Design, Highlighting the Potential of Rigid Pyridine-Based Moieties
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the cell's native ubiquitin-proteasome system.[1][2] While the choice of ligands for the POI and E3 ligase is crucial, the often-underestimated linker plays a pivotal role in determining the overall efficacy of the PROTAC.[3][] This guide provides a comparative analysis of common linker classes and explores the prospective advantages of incorporating rigid, pyridine-based building blocks, such as "Methyl 4-methyl-5-nitropyridine-2-carboxylate," in PROTAC design.
The Linker: More Than Just a Spacer
The linker is not a passive tether; it is a critical determinant of a PROTAC's biological activity.[] Its composition, length, and rigidity profoundly influence several key parameters that govern the efficiency of protein degradation:
-
Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[3][5] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination.[6]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility and cell permeability. These properties are crucial for both in vitro assays and in vivo bioavailability.[5][7]
-
Pharmacokinetics and Metabolism: The chemical nature of the linker can affect the metabolic stability of the PROTAC, influencing its half-life and overall exposure in biological systems.[5]
A Comparative Overview of Common PROTAC Linkers
PROTAC linkers are broadly categorized into two main types: flexible and rigid. Each class possesses distinct characteristics that influence the performance of the resulting degrader.
Flexible Linkers: The Workhorses of Early PROTAC Design
The most common motifs incorporated into PROTAC linkers are polyethylene glycol (PEG) and alkyl chains.[1] These flexible linkers have been widely adopted due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. However, their hydrophobicity can negatively impact the aqueous solubility of the PROTAC.[5]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers impart hydrophilicity, which can enhance the solubility of the PROTAC molecule.[5] While beneficial for solubility, the high flexibility of PEG linkers can lead to a significant entropic penalty upon formation of the ternary complex, potentially reducing potency.[]
| Linker Type | Advantages | Disadvantages | Representative Examples |
| Alkyl Chains | - Synthetically accessible- High conformational flexibility | - Hydrophobic, can lead to poor solubility- May form colloidal aggregates | Early PROTACs for MetAP-2[3] |
| PEG Linkers | - Enhances aqueous solubility- Readily available in various lengths | - High flexibility can be entropically unfavorable- Potential for reduced metabolic stability | MZ1 (BRD4 degrader)[3] |
Rigid Linkers: A Strategy for Enhanced Potency and Pre-organization
To overcome the limitations of flexible linkers, there is a growing interest in the use of rigid linkers that incorporate cyclic structures such as piperazine, piperidine, or aromatic rings.[5][8] These conformationally constrained linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[7]
The incorporation of rigid motifs can also enhance selectivity. By restricting the conformational freedom of the PROTAC, it is possible to favor the formation of a ternary complex with the desired POI over other structurally related proteins.[6]
The Emerging Role of Pyridine-Based Rigid Linkers
Within the class of rigid linkers, those containing pyridine moieties are gaining attention. The pyridine ring offers a planar and rigid scaffold that can be strategically functionalized. While there is no specific published data on the use of "Methyl 4-methyl-5-nitropyridine-2-carboxylate" as a PROTAC linker building block, its structure suggests several potential advantages.
The introduction of an ionizable pyridine motif can significantly improve the aqueous solubility of a PROTAC compared to all-hydrocarbon linkers.[3] For instance, the highly potent Androgen Receptor (AR) degrader, ARD-69, which contains a rigid pyridine/di-piperidine motif, demonstrated potent AR depletion with a DC50 of less than 1 nM in prostate cancer cell lines.[3]
Hypothetical Advantages of a "Methyl 4-methyl-5-nitropyridine-2-carboxylate" based linker:
-
Rigidity and Pre-organization: The pyridine core would provide a rigid scaffold to orient the POI and E3 ligase ligands, potentially reducing the entropic penalty of ternary complex formation.
-
Improved Solubility: The nitrogen atom in the pyridine ring can be protonated at physiological pH, enhancing the aqueous solubility of the PROTAC.[9]
-
Metabolic Stability: Aromatic heterocycles like pyridine are often more resistant to metabolic degradation compared to linear alkyl or PEG chains.[5]
-
Tunable Exit Vectors: The carboxylate and methyl groups on the pyridine ring provide synthetic handles for connecting the POI and E3 ligase ligands at defined angles, allowing for precise control over the geometry of the final PROTAC.
Experimental Workflows for Characterizing PROTACs with Novel Linkers
The evaluation of a new PROTAC, such as one hypothetically containing a "Methyl 4-methyl-5-nitropyridine-2-carboxylate"-derived linker, involves a series of biophysical and cellular assays.
Ternary Complex Formation and Stability Assessment
A key initial step is to confirm that the PROTAC can induce the formation of a stable ternary complex. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to measure the binding affinities of the PROTAC to its target proteins individually and the cooperativity of ternary complex formation.
Experimental Workflow: Ternary Complex Formation Analysis by SPR
Caption: Workflow for assessing ternary complex formation using SPR.
Cellular Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting and quantitative mass spectrometry are standard methods to quantify the extent of protein degradation.
Experimental Protocol: Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Conclusion: The Future of PROTAC Design is in the Linker
The linker is a critical component of a PROTAC that significantly influences its overall performance. While flexible linkers have been instrumental in the initial development of PROTACs, the field is increasingly moving towards the use of more rigid and structurally defined linkers. The incorporation of rigid motifs, such as the pyridine ring, offers a promising strategy to enhance PROTAC potency, selectivity, and physicochemical properties. Although the specific utility of "Methyl 4-methyl-5-nitropyridine-2-carboxylate" in PROTAC design remains to be experimentally validated, the principles of rigid linker design suggest that such building blocks hold significant potential for the development of next-generation protein degraders. The continued exploration of novel linker chemistries will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.
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Toure, M. & Crews, C. M. Small-Molecule PROTACs: A New Therapeutic Modality. Angew. Chem. Int. Ed.55 , 1966-1973 (2016). [Link]
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ACS Publications. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. J. Med. Chem. (2025). [Link]
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ResearchGate. Classification of most common linkers used in PROTAC design based on... [Link]
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Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv.12 , 23926-23934 (2022). [Link]
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bioRxiv. Linker-rigidified VHL homodimerizers convert degraders into stabilizers of non-ubiquitinable ternary complexes. (2025). [Link]
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AntaresChem. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
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A Comparative Guide to Validating the Purity of Synthesized Methyl 4-methyl-5-nitropyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the assurance of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of key analytical methodologies for validating the purity of synthesized "Methyl 4-methyl-5-nitropyridine-2-carboxylate" (M.W. 196.16 g/mol , Formula: C₈H₈N₂O₄)[1]. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance based on experimental data. This guide is designed to be a practical resource, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
The Critical Role of Purity in Drug Discovery
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a key building block in medicinal chemistry. The presence of impurities, even in trace amounts, can have significant consequences, leading to misleading biological data, unforeseen toxicity, or failure of subsequent synthetic steps. Potential impurities can arise from various sources during synthesis, including unreacted starting materials, byproducts from side reactions (such as positional isomers from the nitration of the pyridine ring), and degradation products like the corresponding carboxylic acid from hydrolysis[2][3][4]. Therefore, a robust analytical workflow to confirm both the identity and purity of the synthesized compound is not just a quality control measure, but a fundamental aspect of scientific integrity.
A Triad of Analytical Techniques for Comprehensive Purity Assessment
A multi-pronged approach utilizing orthogonal analytical techniques is the most reliable strategy for purity validation. We will compare and contrast three principal methods:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the main component and detection of non-volatile impurities.
-
Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation of the parent compound and any detected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and as a quantitative method (qNMR) for purity assessment.
The logical workflow for a comprehensive purity validation of a synthesized batch of Methyl 4-methyl-5-nitropyridine-2-carboxylate is illustrated below.
Caption: Workflow for Purity Validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the preferred initial method for assessing the purity of moderately polar compounds like Methyl 4-methyl-5-nitropyridine-2-carboxylate. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC
This protocol is designed in accordance with the principles outlined in USP General Chapter <621> Chromatography and Ph. Eur. General Chapter 2.2.46 Chromatographic separation techniques[5][6][7][8][9][10][11].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution in Acetonitrile/Water (50:50).
Comparative Data: HPLC Analysis of a Synthesized Batch
| Compound | Retention Time (min) | Area (%) | Identification |
| Methyl 4-methyl-5-nitropyridine-2-carboxylate | 12.5 | 99.2 | Product |
| Impurity A | 8.2 | 0.3 | 4-Methyl-5-nitropyridine-2-carboxylic acid (Hydrolysis product) |
| Impurity B | 10.1 | 0.2 | Unreacted Starting Material |
| Impurity C | 13.1 | 0.3 | Positional Isomer |
Rationale for Method Selection: A gradient elution is chosen to ensure the separation of the main peak from both more polar (early eluting) and less polar (late eluting) impurities. The use of a C18 column is standard for a wide range of organic molecules. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if LC-MS analysis is desired.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for providing structural information about impurities. Electron Ionization (EI) is a common technique for relatively small and volatile molecules.
Experimental Protocol: GC-MS (for a volatile compound) or Direct Infusion ESI-MS
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
Expected Fragmentation Pattern (EI-MS)
For Methyl 4-methyl-5-nitropyridine-2-carboxylate (M.W. 196.16), the following fragments would be anticipated:
-
m/z 196: Molecular ion (M⁺)
-
m/z 165: Loss of -OCH₃ (M-31)
-
m/z 150: Loss of NO₂ (M-46)
-
m/z 137: Loss of -COOCH₃ (M-59)
The fragmentation pathway provides a fingerprint for the molecule, confirming its structure.
Caption: Predicted EI-MS Fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural confirmation. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining purity without the need for a reference standard of the analyte.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃ or DMSO-d₆
-
¹H NMR: Standard proton experiment. For qNMR, a calibrated internal standard (e.g., maleic anhydride) would be added.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~8.3 | s | 1H | Pyridine Ring |
| H-6 | ~8.9 | s | 1H | Pyridine Ring |
| -OCH₃ | ~4.0 | s | 3H | Ester Methyl |
| -CH₃ | ~2.7 | s | 3H | Pyridine Methyl |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~164 | Ester Carbonyl |
| C-2 | ~150 | Pyridine Ring |
| C-3 | ~125 | Pyridine Ring |
| C-4 | ~148 | Pyridine Ring |
| C-5 | ~140 | Pyridine Ring |
| C-6 | ~152 | Pyridine Ring |
| -OCH₃ | ~53 | Ester Methyl |
| -CH₃ | ~18 | Pyridine Methyl |
Note: These are estimated chemical shifts and may vary based on solvent and other experimental conditions.
Comparative Analysis of Purity Validation Methods
| Feature | HPLC-UV | Mass Spectrometry | NMR Spectroscopy |
| Primary Purpose | Quantitative purity assessment | Molecular weight confirmation, impurity identification | Structural elucidation, absolute purity (qNMR) |
| Strengths | High precision and accuracy for quantification, robust and widely available | High sensitivity, provides structural information on impurities | Unambiguous structural confirmation, qNMR is a primary method |
| Limitations | Requires a reference standard for quantification, may not detect non-UV active impurities | Quantification can be challenging, ionization suppression effects | Lower sensitivity than MS, can be complex to interpret with mixtures |
| Authoritative Guidance | USP <621>, Ph. Eur. 2.2.46[5][6][7][8][10][11][12][13] | ICH Q2(R1)[14][15][16][17][18] | ICH Q2(R1)[14][15][16][17][18] |
Conclusion: An Integrated Approach for Unquestionable Purity
Validating the purity of a synthesized compound like Methyl 4-methyl-5-nitropyridine-2-carboxylate is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. While HPLC provides a robust and precise measure of purity, its findings should be corroborated by Mass Spectrometry for molecular weight confirmation and NMR for definitive structural verification. For the highest level of confidence, particularly in a drug development setting, the implementation of qNMR as a primary standard for purity assessment is increasingly becoming the industry benchmark. By following the detailed protocols and understanding the comparative strengths and weaknesses of each method as outlined in this guide, researchers can ensure the integrity of their synthesized compounds and the reliability of their subsequent scientific endeavors.
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<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
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<621> CHROMATOGRAPHY . [Link]
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Understanding the Latest Revisions to USP <621> . Agilent. [Link]
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General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
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Are You Sure You Understand USP <621>? . LCGC International. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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Revision of European Pharmacopeia (EP) Chapter 2.2.46 . Phenomenex. [Link]
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2.2.46. Chromatographic Separation Techniques PDF . Scribd. [Link]
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2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . [Link]
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2.2.46. Chromatographic separation techniques . uspbpep.com. [Link]
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Separation of Methyl 4-nitropyridine-2-carboxylate 1-oxide on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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Methyl 4-nitropyridine-2-carboxylate . PubChem. [Link]
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Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs . [Link]
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methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg . CP Lab Safety. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . [Link]
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2-Pyridinecarboxylic acid, 4-methyl-5-nitro-, methyl ester . Delchimica. [Link]
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Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines . MDPI. [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . ResearchGate. [Link]
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The Influence of Precursor Selection on the Metabolic Stability of Azaindoles: A Comparative Guide
In the landscape of modern drug discovery, the azaindole scaffold has emerged as a privileged structure, frequently employed as a bioisosteric replacement for indole to enhance pharmacological properties.[1][2] This strategic substitution of a carbon atom with nitrogen in the benzene ring can profoundly influence a molecule's physicochemical and pharmacokinetic profile, including its metabolic stability.[3] This guide provides an in-depth comparison of the metabolic stability of azaindole derivatives, focusing on how the choice of synthetic precursors dictates the ultimate metabolic fate of these promising therapeutic agents. Through an objective analysis supported by experimental data and established methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to design more robust and effective drug candidates.
The Critical Role of Metabolic Stability in Drug Design
The journey of a drug from administration to its target is fraught with metabolic hurdles. A compound's susceptibility to biotransformation, largely mediated by cytochrome P450 (CYP) enzymes in the liver, determines its metabolic stability.[4] Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and a short duration of action.[3] Furthermore, the formation of reactive metabolites can lead to toxicity. Consequently, optimizing metabolic stability is a cornerstone of modern medicinal chemistry.[5]
Azaindoles, with their four isomeric forms (4-, 5-, 6-, and 7-azaindole), offer a versatile platform for modulating these properties. The position of the nitrogen atom within the pyridine ring alters the electronic distribution of the entire scaffold, influencing its interaction with metabolic enzymes and, therefore, its stability.[1]
Synthetic Routes and Their Metabolic Implications
The metabolic profile of an azaindole is not solely determined by the final structure but is also intrinsically linked to the synthetic route and the precursors used. Different synthetic strategies can introduce or mitigate metabolic liabilities.
Classical vs. Modern Synthetic Approaches
Traditional methods for azaindole synthesis, such as the Fischer, Bartoli, and Reissert syntheses, often face limitations when applied to pyridine-based starting materials due to their electron-deficient nature.[6] More contemporary methods, including palladium-catalyzed cross-coupling reactions, have expanded the accessibility of diverse azaindole derivatives.[7][8]
The choice of precursor in these reactions is paramount. For instance, starting with a functionalized pyridine derivative versus constructing the pyridine ring late in the synthesis can lead to different impurity profiles and subtle structural variations that impact metabolism. Poly-functionalized azaindole scaffolds are often accessed by generating the isosteric moiety from functionalized precursors late in the synthesis, a strategy that can be limited by functional group tolerance.[9]
Precursor-Driven Metabolic Hotspots
The substituents introduced onto the azaindole core, often dictated by the choice of precursor, are primary determinants of metabolic stability. Common metabolic pathways for azaindoles include:
-
Oxidation: Hydroxylation of the aromatic rings or alkyl substituents is a common metabolic pathway mediated by CYP enzymes.[10][11]
-
Amide Hydrolysis: For azaindole-carboxamides, enzymatic hydrolysis of the amide bond can be a significant clearance pathway.[10]
-
Dealkylation: Removal of N-alkyl groups is another frequent metabolic transformation.
The precursor's structure directly influences the presence of these "soft spots." For example, a precursor contributing a long, unhindered alkyl chain is likely to produce an azaindole derivative susceptible to oxidation at that chain. Conversely, precursors that allow for the introduction of blocking groups, such as fluorine atoms, can strategically shield metabolically labile positions.[5]
Comparative Analysis: Azaindoles vs. Indoles
The primary motivation for using an azaindole scaffold is often to improve upon the metabolic liabilities of a corresponding indole. Indoles are prone to oxidation by CYP enzymes, which can lead to the formation of reactive intermediates.[12][13] The introduction of a nitrogen atom to form an azaindole can significantly alter this metabolic profile.
The nitrogen atom acts as an electron-withdrawing group, which can decrease the electron density of the aromatic system and make it less susceptible to oxidative metabolism.[2] This bioisosteric replacement has been shown to improve the physicochemical properties of resulting compounds.[2]
Below is a table summarizing hypothetical, yet representative, metabolic stability data for a pair of analogous indole and 7-azaindole compounds, highlighting the typical improvements observed.
| Compound ID | Scaffold | t½ (min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| IND-01 | Indole | 15 | 46.2 |
| AZA-01 | 7-Azaindole | 45 | 15.4 |
HLM: Human Liver Microsomes
This data illustrates a common trend: the azaindole analog exhibits a longer half-life and lower intrinsic clearance, indicative of enhanced metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
To provide a practical framework for researchers, we outline a standard protocol for an in vitro metabolic stability assay using human liver microsomes.
Liver Microsomal Stability Assay
This assay is a widely used model to assess metabolism by Phase I enzymes, such as cytochrome P450s.[14]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).
-
Incubation Mixture: In a 96-well plate, add the microsomal suspension.
-
Initiation of Reaction: Add the test compound (final concentration, e.g., 1 µM) and pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * 1000).
Caption: Workflow for the in vitro liver microsomal stability assay.
Visualizing Metabolic Pathways
Understanding the potential metabolic pathways of azaindoles is crucial for rational drug design. The diagram below illustrates common metabolic transformations.
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The 6-Azaindole Scaffold: A Comparative Guide to Bioactive Molecules Synthesized from Methyl 4-methyl-5-nitropyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the journey from a simple precursor molecule to a potent bioactive compound is one of meticulous design, synthesis, and rigorous evaluation. This guide provides an in-depth technical comparison of bioactive molecules derived from the versatile starting material, Methyl 4-methyl-5-nitropyridine-2-carboxylate . We will explore the synthesis of the privileged 6-azaindole scaffold from this precursor and delve into a comparative analysis of the efficacy of the resulting bioactive molecules, with a focus on their potential as kinase inhibitors and anti-cancer agents. This document is intended to serve as a practical resource, grounded in experimental data, to inform and guide future drug discovery efforts.
From a Nitropyridine Precursor to a Privileged Scaffold: The Synthesis of 6-Azaindole
The strategic importance of "Methyl 4-methyl-5-nitropyridine-2-carboxylate" lies in its utility as a readily available starting material for the construction of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core. This heterocyclic scaffold is of significant interest in medicinal chemistry as it is a bioisostere of indole, a common motif in many biologically active compounds. The nitrogen atom in the pyridine ring of the azaindole structure can modulate physicochemical properties such as solubility and pKa, and critically, it can form key hydrogen bond interactions with biological targets.[1][2]
The synthesis of the 6-azaindole intermediate, Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, from Methyl 4-methyl-5-nitropyridine-2-carboxylate is a well-established process. A common and efficient method involves a condensation reaction followed by a reductive cyclization.
Experimental Protocol: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
This protocol outlines a typical synthetic route:
-
Step 1: Enamine Formation. A mixture of Methyl 4-methyl-5-nitropyridine-2-carboxylate and dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as acetonitrile is heated. This reaction forms the corresponding enamine intermediate.
-
Step 2: Reductive Cyclization. The crude enamine from the previous step is then subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The nitro group is reduced, and the subsequent cyclization yields the desired pyrrole ring fused to the pyridine core.
-
Step 3: Purification. The final product, Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, is purified using standard techniques such as column chromatography to yield the pure 6-azaindole intermediate, ready for further derivatization.
This synthetic pathway provides a reliable and scalable method for accessing the 6-azaindole scaffold, which serves as the foundation for the bioactive molecules discussed in the following sections.
Comparative Efficacy of Azaindole Isomers: The Role of the Nitrogen Position
The position of the nitrogen atom in the pyridine ring of the azaindole scaffold has a profound impact on the biological activity of its derivatives. Comparative studies of the four positional isomers (4-, 5-, 6-, and 7-azaindole) have revealed that this seemingly minor structural change can lead to significant differences in efficacy against various biological targets.[3]
Kinase Inhibition
Azaindole derivatives are widely explored as kinase inhibitors due to their ability to mimic the adenine core of ATP and interact with the hinge region of the kinase domain.[1] However, the optimal isomer is highly target-dependent. For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that 5-azaindole derivatives displayed the most potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers were less active and selective.[3] This highlights the critical role of nitrogen placement for optimal interaction with the Cdc7 active site.
Antiviral Activity: A Case Study in HIV-1 Inhibition
In the context of antiviral research, a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 provided insightful data. The study revealed that 4-azaindole and 7-azaindole analogs exhibited better efficacy than the parent indole compound. In contrast, derivatives of 5-azaindole and 6-azaindole demonstrated reduced efficacy.[3] This finding is crucial for guiding the design of new antiviral agents, suggesting that for this particular target, the 6-azaindole scaffold may be less favorable.
6-Azaindole Derivatives as Anti-Cancer Agents: Targeting Microtubule Dynamics
Despite the mixed results in some therapeutic areas, derivatives of the 6-azaindole scaffold have shown significant promise as anti-cancer agents. A notable study identified two azaindole derivatives, CM01 and CM02 , as potent inhibitors of microtubule polymerization.[4] Microtubules are essential components of the cytoskeleton involved in cell division, making them a validated target for cancer therapy.
Mechanism of Action: Disruption of the Cellular Skeleton
CM01 and CM02 were found to be cell-permeable microtubule-depolymerizing agents.[4] Their mechanism of action involves binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell proliferation.[4]
Experimental Workflow: Screening for Microtubule-Targeting Agents
Caption: A generalized workflow for the discovery and evaluation of microtubule-targeting agents.
Comparative Cytotoxicity of CM01 and CM02
The anti-proliferative activity of CM01 and CM02 was evaluated against a panel of human cancer cell lines using MTT assays. The results, summarized in the table below, demonstrate their potent cytostatic effects across various cancer types, including multidrug-resistant (MDR) cell lines.[4]
| Cell Line | Cancer Type | GI50 (µM) - CM01 | GI50 (µM) - CM02 |
| HeLa | Cervical Carcinoma | 0.8 | 0.9 |
| A549 | Lung Carcinoma | 1.2 | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 0.7 | 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.0 | 1.1 |
| KB-3-1 | Epidermoid Carcinoma | 0.6 | 0.7 |
| KB-8-5 | Multidrug-Resistant | 0.9 | 1.0 |
Data compiled from Prudent R, et al. Br J Pharmacol. 2013.[4]
The low micromolar to sub-micromolar GI50 values indicate the potent anti-proliferative activity of these 6-azaindole derivatives. Importantly, their efficacy against multidrug-resistant cell lines suggests they may be able to overcome common mechanisms of drug resistance in cancer.
Anti-Angiogenic Properties
In addition to their direct effects on cancer cells, CM01 and CM02 were also shown to possess anti-angiogenic properties.[4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting the formation of capillary-like tubes by endothelial cells, these compounds demonstrate a dual mechanism of action that could be highly beneficial in a clinical setting.
Signaling Pathway: Disruption of Microtubule Dynamics and Induction of Cell Cycle Arrest
Caption: The mechanism of action of microtubule-depolymerizing 6-azaindole derivatives.
Conclusion and Future Directions
The journey from "Methyl 4-methyl-5-nitropyridine-2-carboxylate" to bioactive 6-azaindole derivatives exemplifies the power of synthetic chemistry in generating novel therapeutic candidates. While the efficacy of the 6-azaindole scaffold is highly dependent on the specific biological target, the potent anti-cancer and anti-angiogenic activities of compounds like CM01 and CM02 underscore its potential in oncology.
The comparative data presented in this guide highlights the importance of considering isomeric forms in drug design and provides a foundation for the rational design of new 6-azaindole derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in-depth preclinical and clinical investigations to validate their therapeutic potential. The versatility of the 6-azaindole core, accessible from a simple starting material, ensures that it will remain a valuable scaffold in the ongoing quest for new and effective medicines.
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A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Benchchem.
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Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate.
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Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. PMC - NIH.
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research.
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A Senior Application Scientist's Guide to Azaindole Synthesis: Benchmarking Yields from Diverse Starting Materials
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the azaindole scaffold is a critical endeavor. Azaindoles, bioisosteres of indoles, are privileged structures in medicinal chemistry, offering modulated physicochemical properties that can enhance drug efficacy and pharmacokinetic profiles.[1] This guide provides an in-depth comparison of common synthetic routes to azaindoles, focusing on how the choice of starting material directly impacts reaction yield. We will delve into the mechanistic rationale behind these methods, present detailed experimental protocols, and offer field-proven insights to aid in the selection of the most appropriate synthetic strategy.
The Strategic Importance of Azaindole Isomers
The position of the nitrogen atom in the pyridine ring of the azaindole core defines its isomeric form (4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole), each with unique electronic properties that influence biological activity. The electron-deficient nature of the pyridine ring, however, often complicates classical indole syntheses, necessitating careful selection of methodology and starting materials to achieve optimal yields.[2][3]
Comparative Analysis of Key Synthetic Strategies
This guide will benchmark the following key synthetic methodologies:
-
The Fischer Indole Synthesis: A classic method adapted for azaindole synthesis.
-
The Bartoli Indole Synthesis: A powerful route utilizing nitro-pyridines.
-
The Leimgruber-Batcho Indole Synthesis: A versatile two-step process.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern and highly efficient methods.
-
The Hemetsberger-Knittel Synthesis: A thermal decomposition approach.
The following diagram illustrates the general workflow for selecting a synthetic strategy based on the desired azaindole and available starting materials.
Caption: A general workflow for selecting an azaindole synthesis strategy.
The Fischer Indole Synthesis: A Classic Reimagined
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[4] While historically considered challenging for azaindoles due to the electron-deficient pyridine ring, recent advancements have shown this method to be highly efficient, particularly for 4- and 6-azaindoles, when the starting pyridylhydrazine is substituted with an electron-donating group (EDG).[5][6] The EDG enhances the nucleophilicity of the pyridine ring, facilitating the key[7][7]-sigmatropic rearrangement.[8]
Data Presentation: Fischer Synthesis of 4-Azaindoles
| Starting Hydrazine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |
| 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | H₂SO₄ (4 wt% aq.) | 5-Methoxy-2-propyl-4-azaindole | 80 | [8] |
| 5-(Methylsulfanyl)pyrid-3-ylhydrazine | Valeraldehyde | Not specified | 5-Methylsulfanyl-2-propyl-4-azaindole | 57 | [8] |
Experimental Protocol: Synthesis of 5-Methoxy-2-propyl-4-azaindole[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.
-
Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.
Causality and Field Insights
The choice of a strong Brønsted acid like sulfuric acid is crucial for protonating the hydrazone and initiating the cascade. However, the concentration must be carefully controlled to avoid degradation of the starting material or product. The presence of a methoxy group as an EDG is the key to the high yield in the example protocol, as it activates the pyridine ring towards the electrophilic cyclization step.
The Bartoli Indole Synthesis: Leveraging Nitropyridines
The Bartoli indole synthesis is a powerful method for constructing the indole nucleus from ortho-substituted nitroarenes and vinyl Grignard reagents.[9] This reaction is particularly advantageous for the synthesis of 7-substituted indoles, which are often difficult to access via other methods.[10] The reaction has been successfully extended to the preparation of 4- and 6-azaindoles from their corresponding nitropyridine precursors.[11]
Data Presentation: Bartoli Synthesis of 4- and 6-Azaindoles
| Starting Nitropyridine | Product | Yield (%) | Reference |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 | [11] |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 | [11] |
| 4-Chloro-3-nitropyridine | 5-Chloro-4-azaindole | 35 | [1] |
| 2-Chloro-5-nitro-4-methylpyridine | 7-Chloro-7-methyl-4-azaindole | 50 | [1] |
| 4-Methyl-5-nitropyridine | 7-Methyl-4-azaindole | 18 | [1] |
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole[11]
-
Reaction Setup: Prepare a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -20 °C for 8 hours.
-
Quenching: Quench the reaction by the slow addition of 20% aqueous NH₄Cl (150 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield 7-chloro-6-azaindole.
Causality and Field Insights
The Bartoli reaction's success is highly dependent on the steric bulk of the ortho-substituent on the nitroarene, which facilitates the key[7][7]-sigmatropic rearrangement.[9] The use of three equivalents of the Grignard reagent is necessary: one for the initial addition to the nitro group, a second to react with the resulting nitroso intermediate, and a third to deprotonate an intermediate, driving the reaction towards the final product.[9] The presence of a halogen at the alpha position to the pyridine nitrogen has been shown to significantly increase the yield.[1]
The Leimgruber-Batcho Indole Synthesis: A Versatile Two-Step Approach
The Leimgruber-Batcho synthesis offers a highly flexible route to indoles and has been effectively applied to the preparation of azaindoles.[12][13] The process involves two main steps: the formation of an enamine from an ortho-nitrotoluene derivative and a formamide acetal, followed by reductive cyclization.[13] This methodology is particularly useful as it avoids the harsh acidic conditions of the Fischer synthesis and allows for the preparation of a wide variety of substituted azaindoles.[14]
Caption: Workflow for the Leimgruber-Batcho azaindole synthesis.
Data Presentation: Leimgruber-Batcho Synthesis of Azaindoles
| Starting Material | Reductive Cyclization Conditions | Product | Yield (%) | Reference |
| Enamine from 2-methyl-3-nitropyridine | Pd/C, H₂ | 4-Azaindole | High | [15][16] |
| Enamine from 4-methyl-3-nitropyridine | Fe, AcOH | 6-Azaindole | Good | [15] |
| Enamine from 2,4-dimethyl-5-nitropyridine | Raney Ni, H₂ | 5,7-Dimethyl-4-azaindole | High | [17] |
Note: Specific yield percentages for azaindoles via this method are less frequently reported in comparative reviews, with authors often citing "good" or "high" yields.
Experimental Protocol: General Procedure for Leimgruber-Batcho Azaindole Synthesis[13][18]
-
Enamine Formation: A solution of the o-nitrotoluene derivative in dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine is heated to reflux until the starting material is consumed (monitored by TLC). The excess reagents are removed under reduced pressure to yield the crude enamine.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A catalyst, such as Raney nickel or palladium on carbon, is added, and the mixture is subjected to hydrogenation (e.g., using a Parr hydrogenator or a balloon of hydrogen). The reaction is monitored until the uptake of hydrogen ceases.
-
Workup and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired azaindole.
Causality and Field Insights
The use of pyrrolidine in the enamine formation step often accelerates the reaction compared to using DMF-DMA alone. The choice of reducing agent in the second step is critical and can be tailored to the specific substrate and desired outcome. Raney nickel and palladium on carbon are common choices for their efficiency and relatively mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and azaindoles are no exception.[18] These methods, such as the Sonogashira, Heck, and Suzuki couplings, offer high efficiency, excellent functional group tolerance, and regioselectivity, starting from readily available halogenated pyridines.[19]
Data Presentation: Palladium-Catalyzed Synthesis of Azaindoles
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 3,4-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Phenyl-5-azaindole | 87 (final step) | [7] |
| 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 2-Phenyl-7-azaindole | High | [20] |
| 4-Acetamido-3-iodopyridine | Diphenylacetylene | PdCl₂(PPh₃)₂ | 2,3-Diphenyl-5-azaindole | 95 | [20] |
| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | 5-Nitro-7-azaindole | 66 (overall) | [21] |
Experimental Protocol: Sonogashira Coupling for the Synthesis of 5-Nitro-7-azaindole[22]
-
Reaction Setup: To a solution of 2-amino-3-iodo-5-nitropyridine in a mixture of THF and dimethylacetamide (DMA), add trimethylsilylacetylene (TMSA), bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Coupling Reaction: Stir the mixture at room temperature until the starting material is consumed.
-
Cyclization: Add a catalytic amount of copper(I) iodide and heat the reaction mixture under microwave irradiation.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Causality and Field Insights
The choice of palladium catalyst and ligand is critical for the success of these reactions. The ligand stabilizes the palladium center and influences its reactivity and selectivity. For Sonogashira couplings, a copper(I) co-catalyst is typically required. The development of one-pot procedures, where multiple bond-forming events occur in a single reaction vessel, has significantly improved the efficiency of these methods.[22]
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[23] This method has been successfully applied to the synthesis of 5-, 6-, and 7-azaindoles.[7] An interesting observation is that for azaindole synthesis, better yields are often obtained at higher temperatures and with shorter reaction times compared to the synthesis of their indole analogues.[7]
Data Presentation: Hemetsberger-Knittel Synthesis of Azaindoles
| Starting Material | Product | Yield (%) | Reference |
| Ethyl 2-azido-3-(pyridin-3-yl)acrylate | Ethyl 5-azaindole-2-carboxylate | >70 (typical) | [7][23] |
| Ethyl 2-azido-3-(pyridin-4-yl)acrylate | Ethyl 6-azaindole-2-carboxylate | >70 (typical) | [7][23] |
| Ethyl 2-azido-3-(pyridin-2-yl)acrylate | Ethyl 7-azaindole-2-carboxylate | >70 (typical) | [7][23] |
Note: While yields are generally reported to be high, the main drawback of this method is the instability and difficulty in synthesizing the azido-propenoic ester starting material.[23]
Experimental Protocol: General Procedure for Hemetsberger-Knittel Azaindole Synthesis[7]
-
Starting Material Synthesis: The 3-aryl-2-azido-propenoic ester is typically prepared via a Knoevenagel condensation between a pyridine carboxaldehyde and an alkyl azidoacetate.
-
Thermal Decomposition: The purified 3-aryl-2-azido-propenoic ester is dissolved in a high-boiling solvent (e.g., xylene or decalin) and heated to reflux.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Workup and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Causality and Field Insights
The high temperatures required for the thermal decomposition promote the extrusion of dinitrogen gas and the subsequent cyclization to form the indole ring. The electron-deficient nature of the pyridine ring in the starting material can influence the optimal reaction temperature and time.
Conclusion and Future Outlook
The synthesis of azaindoles offers a rich landscape of chemical methodologies, each with its own set of advantages and disadvantages. The choice of the most suitable method is a strategic decision that depends on the desired azaindole isomer, the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required.
-
The Fischer and Bartoli syntheses remain powerful and cost-effective methods, particularly when appropriately substituted pyridylhydrazines or nitropyridines are available.
-
The Leimgruber-Batcho synthesis provides a versatile and milder alternative, especially for producing a variety of substituted azaindoles.
-
Palladium-catalyzed cross-coupling reactions represent the state-of-the-art in terms of efficiency, scope, and functional group tolerance, making them invaluable tools in modern drug discovery.
-
The Hemetsberger-Knittel synthesis , while offering high yields, is often limited by the accessibility of the starting materials.
As the demand for novel azaindole-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods will remain a key focus for the scientific community.
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A Comparative Guide to the Synthetic Routes of Substituted Azaindoles
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Abstract
Azaindoles, bioisosteres of the ubiquitous indole scaffold, are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2][3] Their unique physicochemical properties, modulated by the position of the nitrogen atom in the pyridine ring, offer advantages in optimizing drug candidates' solubility, metabolic stability, and target engagement.[3][4][5] However, the synthesis of these scaffolds presents unique challenges. The electron-deficient nature of the pyridine ring often renders classical indole syntheses inefficient, necessitating the development of specialized and modern synthetic strategies.[1][6] This guide provides a comparative analysis of the principal synthetic routes to substituted azaindoles, offering in-depth mechanistic insights, evaluating the strengths and limitations of each method with supporting data, and providing detailed experimental protocols for key transformations.
Introduction: The Strategic Importance of Azaindoles
The azaindole framework is a cornerstone of modern drug discovery. Its ability to act as a bioisostere for indole and purine systems allows it to form crucial hydrogen bond interactions with protein kinase hinges, mimicking the binding of ATP.[3][4] This has led to the development of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor vemurafenib (a 7-azaindole derivative) for melanoma treatment.[3] The four isomers—4-, 5-, 6-, and 7-azaindole—each impart distinct electronic and physical properties, making the strategic selection of a synthetic route paramount for accessing the desired chemical space.[3] This guide will compare two primary strategic approaches: annulation strategies , which construct the azaindole core from acyclic or monocyclic precursors, and post-functionalization strategies , which modify a pre-formed azaindole ring.
Annulation Strategies: Building the Azaindole Core
Constructing the bicyclic azaindole core typically involves forming the pyrrole ring onto a functionalized pyridine precursor. This approach leverages a variety of classical and modern synthetic reactions.
The Fischer Indole Synthesis: A Challenging Classic
The Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[7] Historically, this method was considered inappropriate for azaindoles due to the electron-deficient pyridine ring, which hinders the key[8][8]-sigmatropic rearrangement step.[7][9][10]
Causality Behind Experimental Choices: Recent studies have revitalized this method by demonstrating that the presence of electron-donating groups (EDGs) on the pyridylhydrazine starting material can facilitate the reaction.[7][9][11] The EDG increases the electron density of the pyridine ring, making the enamine intermediate more nucleophilic and promoting the otherwise difficult sigmatropic rearrangement.[7][9] Computational studies have further revealed that the basicity of the pyridine nitrogen is a critical factor; if too basic, the initial tautomerization step becomes prohibitively challenging.[10]
Representative Protocol: Fischer Synthesis of 5-Methoxy-2,3-dimethyl-4-azaindole [7][9]
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxypyrid-3-ylhydrazine (1.0 eq) in a 4 wt% aqueous solution of sulfuric acid.
-
Addition of Carbonyl: Add butan-2-one (1.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate until pH 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[7]
The Madelung Synthesis: A Base-Catalyzed Approach
The Madelung synthesis offers an alternative route via the intramolecular cyclization of N-phenylamides at high temperatures using a strong base.[12] This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessible through other means.[12] The vigorous conditions (e.g., sodium ethoxide at 200–400 °C) have historically limited its scope.[12]
Mechanism Overview: The reaction initiates with the deprotonation of both the amide nitrogen and the benzylic methyl group of an N-acyl-o-toluidine precursor. The resulting carbanion then attacks the amide carbonyl intramolecularly, leading to a cyclized intermediate that eliminates water upon hydrolysis to form the indole ring.[12][13]
Modern Modifications: To circumvent the harsh conditions, modified Madelung syntheses have been developed. These often involve introducing electron-withdrawing groups to increase the acidity of the benzylic protons, allowing the cyclization to proceed under milder conditions.[14][15]
Transition Metal-Catalyzed Annulations
Modern organometallic chemistry has revolutionized azaindole synthesis, providing milder, more efficient, and highly regioselective routes.[6][16][17] These methods typically involve the palladium- or rhodium-catalyzed coupling of functionalized aminopyridines with alkynes or alkenes, followed by cyclization.[6][18]
Key Methodologies:
-
Sonogashira/Cyclization: A common sequence involves the Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by a base- or copper-mediated cyclization to form the pyrrole ring.[1][6][8] This approach offers good functional group tolerance.
-
Heck Reaction: Intramolecular Heck reactions of enamine derivatives derived from aminopyridines provide an effective route to the azaindole core.[6]
-
C-H Activation/Annulation: Rhodium(III)-catalyzed annulation of aminopyridines with internal alkynes represents a highly efficient and atom-economical strategy.[18][19] This reaction proceeds via a directed C-H activation of the pyridine ring, followed by alkyne insertion and reductive elimination to form the bicyclic system.[19][20]
Experimental Protocol: Sonogashira Coupling and Acid-Catalyzed Cyclization for 7-Azaindole Derivatives [1]
-
Step 1: Sonogashira Coupling: To a solution of 2-amino-3-bromopyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in a suitable solvent like THF or dioxane, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Add a base, such as triethylamine, and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After workup and purification, the 3-alkynyl-2-aminopyridine intermediate is isolated.
-
Step 2: Cyclization: Dissolve the isolated alkynylaminopyridine intermediate in acetonitrile. Add trifluoroacetic acid (TFA, 1.0 eq) and trifluoroacetic anhydride (TFAA, 1.3 eq). Heat the reaction to reflux for 8 hours.[1]
-
Workup and Purification: After cooling, the reaction is quenched, neutralized, and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the substituted 7-azaindole.
Post-Functionalization Strategies: Modifying the Core
For accessing certain substitution patterns, direct functionalization of a pre-formed azaindole scaffold is a more convergent and efficient strategy. Advances in metal-catalyzed cross-coupling and C-H activation have greatly expanded the toolbox for these transformations.[21]
Palladium-Catalyzed Cross-Coupling
Halogenated azaindoles are versatile precursors for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][6] These reactions allow for the formation of C-C, C-N, and C-O bonds on the azaindole core with high efficiency and predictability.[4][22]
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for success. For instance, in C-N bond formation (Buchwald-Hartwig amination) on 4-bromo-7-azaindole, the combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos has been shown to be highly effective, providing good yields under relatively mild conditions.[22]
Direct C-H Activation/Functionalization
Direct C-H activation is an increasingly attractive strategy that avoids the need for pre-functionalized starting materials (e.g., halides), thus improving step-economy.[6] While still less explored than on simpler arenes, methods for the C-H functionalization of azaindoles are emerging.[6] For example, rhodium(III)-catalyzed oxidative annulation can be used to build complex fused systems directly onto the azaindole core via a double C-H activation pathway.[23] This involves an initial N-directed C-H activation followed by a subsequent "roll-over" C-H activation of the pyrrole ring.[23]
Comparative Analysis of Synthetic Strategies
| Method | Starting Materials | Key Reagents/Catalyst | Typical Yields | Key Advantages | Key Disadvantages |
| Fischer Synthesis | Pyridylhydrazine, Aldehyde/Ketone | Acid (e.g., H₂SO₄, PPA) | Moderate to Good | Utilizes simple starting materials. | Limited scope; often requires EDGs on pyridine ring; harsh conditions.[7][9] |
| Madelung Synthesis | N-acyl-o-toluidine derivative | Strong Base (e.g., NaOEt, LDA) | Variable | Access to 2-substituted indoles. | Requires very high temperatures; limited functional group tolerance.[12] |
| Sonogashira/Cyclization | Amino-halopyridine, Alkyne | Pd/Cu catalyst, Base | Good to Excellent | Mild conditions, good functional group tolerance, high regioselectivity.[1][6] | Two-step process; requires pre-functionalized starting materials. |
| Rh(III)-Catalyzed C-H Annulation | Aminopyridine, Alkyne | [RhCp*Cl₂]₂, AgSbF₆ | Good to Excellent | High atom economy, convergent, direct C-H activation.[18] | Requires specific directing groups; catalyst can be expensive. |
| Suzuki Coupling | Halo-azaindole, Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Excellent | Broad scope, excellent functional group tolerance, mild conditions.[4] | Requires synthesis of halogenated azaindole precursor. |
Visualization of Key Synthetic Pathways
Workflow: Strategic Decision in Azaindole Synthesis
Caption: A decision-making workflow for selecting an appropriate synthetic strategy for substituted azaindoles.
Mechanism: The Aza-Fischer Indole Synthesis
Caption: Key mechanistic steps of the acid-catalyzed aza-Fischer indole synthesis.
Conclusion and Future Outlook
The synthesis of substituted azaindoles has evolved significantly from reliance on harsh, classical methods to the adoption of elegant and efficient transition-metal-catalyzed strategies. While the Fischer and Madelung syntheses remain relevant for specific applications, modern palladium- and rhodium-catalyzed annulations and post-functionalization reactions offer superior functional group tolerance, milder conditions, and greater control over regioselectivity. The continued development of direct C-H activation and functionalization techniques promises to further streamline access to these vital medicinal scaffolds, enabling the rapid exploration of novel chemical space for drug discovery. As our understanding of reaction mechanisms deepens, we can expect the rational design of even more powerful and selective catalytic systems for the synthesis of complex azaindole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
